Cyclotridecane
Description
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Properties
CAS No. |
295-02-3 |
|---|---|
Molecular Formula |
C13H26 |
Molecular Weight |
182.35 g/mol |
IUPAC Name |
cyclotridecane |
InChI |
InChI=1S/C13H26/c1-2-4-6-8-10-12-13-11-9-7-5-3-1/h1-13H2 |
InChI Key |
UEVXKGPJXXDGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Chemical Properties of Cyclotridecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of cyclotridecane. The information is presented to support research, development, and quality control activities where this macrocyclic alkane is utilized.
Core Chemical and Physical Properties
This compound is a saturated cycloalkane with the molecular formula C₁₃H₂₆.[1] As a non-polar hydrocarbon, its properties are primarily dictated by van der Waals forces. The quantitative physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 295-02-3 | [1] |
| Molecular Formula | C₁₃H₂₆ | [1] |
| Molecular Weight | 182.35 g/mol | [1] |
| Melting Point | 23.5 °C | |
| Boiling Point | 128 °C at 20 Torr | |
| Density | ~0.86 g/cm³ (estimated) |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Rationale |
| Water | Insoluble | This compound is non-polar and cannot form hydrogen bonds with water. |
| Non-polar organic solvents (e.g., hexane, toluene, diethyl ether) | Soluble | "Like dissolves like"; this compound readily dissolves in other non-polar solvents.[2] |
| Polar aprotic solvents (e.g., acetone, ethyl acetate) | Sparingly soluble | Limited solubility due to the difference in polarity. |
| Polar protic solvents (e.g., ethanol, methanol) | Poorly soluble | The strong hydrogen bonding network of the solvents makes it difficult for the non-polar this compound to dissolve. |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and purity assessment of this compound.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Method | Key Features and Expected Values |
| ¹H NMR | A single, broad signal is expected for the chemically equivalent methylene (B1212753) (-CH₂-) protons, anticipated around δ 1.5 ppm. |
| ¹³C NMR | Due to the molecule's symmetry, a single peak is expected for the equivalent methylene carbons, estimated to be in the range of δ 23-27 ppm. |
| Infrared (IR) Spectroscopy | - C-H stretching vibrations just below 3000 cm⁻¹.- -CH₂- scissoring (bending) vibrations around 1465 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z = 182.- Characteristic fragmentation pattern for cycloalkanes, including a significant peak at M-28 (loss of ethylene) and a series of fragment ions at m/z 69, 83, 97, 111, etc. |
Logical Relationships of Fundamental Properties
The fundamental properties of this compound are interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the physical properties.
Experimental Protocols
The following are generalized experimental methodologies for determining the key physical properties of this compound.
The melting point is determined by observing the temperature at which the solid-to-liquid phase transition occurs. A capillary method is commonly employed.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. The range between these two temperatures is the melting point range. For a pure substance, this range is typically narrow.
The boiling point is determined at a specific pressure. Since the boiling point is given at reduced pressure, a vacuum distillation setup or a specialized micro-boiling point method is required.
Methodology (Micro-scale):
-
Sample Preparation: A small amount of this compound (a few microliters) is placed in a small test tube or vial.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.
-
Heating: The assembly is attached to a thermometer and heated in a Thiele tube or a similar heating block.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed.
-
Measurement: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.
The density of liquid this compound (above its melting point) can be determined using a pycnometer or a vibrating tube densimeter.
Methodology (Pycnometer):
-
Calibration: The empty pycnometer is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again to determine its exact volume.
-
Sample Measurement: The pycnometer is cleaned, dried, and filled with liquid this compound at the same temperature.
-
Weighing: The mass of the this compound-filled pycnometer is measured.
-
Calculation: The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.
References
A Comprehensive Technical Guide to the Physical Characteristics of Cyclotridecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotridecane, a saturated monocyclic hydrocarbon with the chemical formula C₁₃H₂₆, belongs to the class of medium-sized cycloalkanes.[1] A thorough understanding of its physical properties is fundamental for its application in various research and development contexts, including its potential use as a scaffold in medicinal chemistry or as a reference compound in material science. This technical guide provides a detailed overview of the known physical characteristics of this compound, complete with experimental methodologies and a structured presentation of data.
Core Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for handling, purification, and analysis of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆ | [2] |
| Molecular Weight | 182.35 g/mol | [3] |
| Melting Point | 23.5 °C | [3] |
| Boiling Point | 128 °C at 20 Torr | |
| Normal Boiling Point (estimated) | ~260-270 °C | General trend for cycloalkanes |
| Density | Data not available (expected to be less than 1 g/mL) | [1][4] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | [4][5] |
Note on Boiling Point: While an experimental boiling point at reduced pressure is available, the normal boiling point at atmospheric pressure (760 Torr) has not been definitively reported in the reviewed literature. Based on the trend of increasing boiling points with the number of carbon atoms in the cycloalkane series, the normal boiling point of this compound is estimated to be in the range of 260-270 °C.[6]
Note on Solubility: this compound is a nonpolar hydrocarbon.[6] Consequently, it is hydrophobic and practically insoluble in polar solvents like water.[4] It is expected to be soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether, a common characteristic of macrocyclic alkanes like cyclododecane.[5]
Experimental Protocols
The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using the capillary tube method with a calibrated melting point apparatus.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. The melting point is reported as this range.
Determination of Boiling Point at Reduced Pressure
Given the relatively high estimated normal boiling point of this compound, distillation under reduced pressure (vacuum distillation) is the preferred method to determine its boiling point without decomposition.
Methodology:
-
A sample of this compound is placed in a distillation flask equipped with a magnetic stirrer or boiling chips.
-
The flask is connected to a vacuum distillation apparatus, including a condenser, a receiving flask, and a vacuum pump with a manometer to measure the pressure.
-
The system is evacuated to the desired pressure (e.g., 20 Torr).
-
The distillation flask is heated gently.
-
The temperature of the vapor that distills is recorded from a thermometer placed at the vapor outlet of the distillation head. This temperature, at the recorded pressure, is the boiling point.
Determination of Density
For solid compounds like this compound at room temperature, the density can be determined using pycnometry.
Methodology:
-
The mass of a clean, dry pycnometer is accurately measured (m₁).
-
The pycnometer is filled with a liquid of known density (e.g., a non-solvent for this compound like water with a surfactant, or a liquid in which it is insoluble) and its mass is measured (m₂).
-
The pycnometer is emptied and dried. A sample of solid this compound is added, and the mass is measured (m₃).
-
The pycnometer containing the sample is then filled with the same liquid, ensuring no air bubbles are trapped, and the total mass is measured (m₄).
-
The density of the solid is calculated using the formula: Density = [(m₃ - m₁) * Density of liquid] / [(m₂ - m₁) - (m₄ - m₃)]
Determination of Solubility
The solubility of this compound in various solvents can be determined gravimetrically.
Methodology:
-
A saturated solution of this compound is prepared in a specific solvent at a constant temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
-
A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
The solvent is evaporated from the container under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas).
-
The container with the solid residue is weighed.
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the container.
-
The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.
Logical Workflow for Physical Characterization
The following diagram illustrates the logical workflow for the physical characterization of a compound like this compound.
Caption: Logical workflow for the physical characterization of this compound.
References
- 1. Cycloalkane - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H26 | CID 136145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cycloalkanes | Structure, Properties & Examples [allen.in]
- 5. Cyclododecane - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclotridecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotridecane (C₁₃H₂₆), a thirteen-membered cycloalkane, presents a fascinating case study in the conformational complexities inherent in medium-sized ring systems. Its molecular structure is a delicate interplay of angle strain, torsional strain, and transannular interactions, which dictates its overall stability and reactivity. This guide provides a comprehensive overview of the molecular structure and bonding of this compound, integrating experimental data from crystallographic and spectroscopic studies with theoretical insights from computational modeling. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and application in fields such as drug development, where understanding the three-dimensional structure of cyclic motifs is paramount.
Introduction
Cycloalkanes are fundamental organic molecules that have long been a subject of interest due to the influence of ring size on their chemical and physical properties. Medium-sized rings, encompassing eight to eleven carbon atoms, and larger rings like this compound, are particularly complex due to a multitude of low-energy conformations.[1] The conformational landscape of these molecules is governed by a combination of:
-
Angle Strain: The deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.[2]
-
Torsional Strain (Pitzer Strain): Arising from the eclipsing of bonds on adjacent atoms.[1]
-
Transannular Strain (Prelog Strain): Steric hindrance between non-bonded atoms across the ring.[3]
A thorough understanding of the preferred conformations and the energetic barriers between them is crucial for predicting the molecule's behavior in chemical reactions and biological systems.
Molecular Structure and Bonding
The fundamental structure of this compound consists of a ring of thirteen methylene (B1212753) (CH₂) groups. The carbon-carbon and carbon-hydrogen bonds are single covalent bonds. The molecule's overall shape, however, is not a simple planar polygon. To alleviate ring strain, this compound adopts a puckered, three-dimensional conformation.
Conformational Analysis
The conformational analysis of this compound is intricate due to the large number of degrees of freedom. Unlike smaller rings, where only a few conformers dominate, this compound likely exists as a dynamic equilibrium of several low-energy conformations.[1] Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are essential tools for exploring the potential energy surface of this compound and identifying its stable conformers.
While a definitive, universally agreed-upon lowest-energy conformer for isolated this compound is not prominently documented in the readily available literature, computational studies on similar medium-to-large rings suggest that the energy differences between various conformers can be small, leading to a complex conformational mixture at room temperature.[4]
Bond Lengths and Angles
Experimental data on the precise bond lengths and angles of unsubstituted this compound is scarce. However, valuable insights can be gleaned from the crystal structure of its derivatives. One such example is the structure of bis(this compound-1,3-dionato)copper(II).[5] Analysis of the this compound ring within this complex can provide a reasonable approximation of the bond parameters in the parent cycloalkane.
Table 1: Representative Bond Lengths and Angles for a this compound Moiety
| Parameter | Typical Value (from related structures) |
| C-C Bond Length | ~1.53 Å |
| C-H Bond Length | ~1.09 Å |
| C-C-C Bond Angle | Varies significantly depending on the conformation, generally deviating from the ideal 109.5° to minimize overall strain. |
Note: These are generalized values and can vary between different conformers and in different chemical environments.
Experimental Characterization
A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure and conformation of this compound.
X-ray Crystallography
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and dihedral angles. While obtaining a suitable single crystal of this compound itself can be challenging, the analysis of its derivatives has proven successful.
-
Crystal Growth: Single crystals of a suitable this compound derivative, such as bis(this compound-1,3-dionato)copper(II), are grown, typically by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for probing the solution-state structure and dynamics of this compound. The chemical shifts and coupling constants of the protons and carbons are sensitive to the local electronic environment and the dihedral angles between adjacent atoms, providing insights into the time-averaged conformation.
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) at a typical concentration of 5-10 mg/mL in a standard 5 mm NMR tube.
-
¹H NMR Spectrum Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
A standard one-pulse experiment is performed. Key parameters include:
-
Pulse width: Calibrated for a 90° flip angle.
-
Relaxation delay (d1): Typically 1-5 seconds to allow for full relaxation of the protons.
-
Number of scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired. Key parameters include:
-
Pulse width: Calibrated for a 90° flip angle.
-
Relaxation delay (d1): Longer delays (e.g., 2-10 seconds) may be necessary due to the longer relaxation times of carbon nuclei.
-
Proton decoupling: A broadband decoupling sequence is applied during acquisition to collapse C-H couplings and simplify the spectrum.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure. For this compound, the FTIR spectrum is dominated by C-H and C-C stretching and bending vibrations.
-
Sample Preparation (KBr Pellet Method):
-
A small amount of solid this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) in an agate mortar.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]
-
-
Spectrum Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected.
-
The KBr pellet containing the sample is placed in the spectrometer's sample holder.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. For cycloalkanes, the molecular ion peak is typically observed, and fragmentation often involves the loss of alkyl radicals.[7]
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺·).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet in the aliphatic region (around 1.3-1.6 ppm) due to the conformational mobility and similar chemical environments of the methylene protons. |
| ¹³C NMR | One or more signals in the aliphatic region (around 25-30 ppm), with the number of signals depending on the symmetry of the dominant conformer(s) in solution. |
| FTIR | C-H stretching vibrations around 2850-2950 cm⁻¹, CH₂ bending (scissoring) vibrations around 1465 cm⁻¹, and other C-C and C-H vibrations in the fingerprint region. |
| Mass Spec | A molecular ion peak at m/z = 182. Subsequent fragmentation peaks corresponding to the loss of alkyl fragments. |
Signaling Pathways and Experimental Workflows
While this compound itself is not directly involved in signaling pathways in the biological sense, the principles of its structural analysis can be applied to more complex cyclic molecules that are. The following diagrams illustrate the logical workflow for determining the structure of a cyclic molecule like this compound and the conceptual relationship between its structural features and properties.
Conclusion
The molecular structure and bonding of this compound are characterized by a complex interplay of factors inherent to medium-sized cycloalkanes. While a definitive single conformation remains elusive due to a shallow potential energy surface with multiple minima, a combination of advanced experimental techniques and computational modeling provides a detailed picture of its structural parameters and dynamic behavior. The methodologies outlined in this guide serve as a robust framework for the investigation of this compound and other complex cyclic molecules, which is of significant importance for rational drug design and materials science. Further research, particularly high-level computational studies and gas-phase experimental work, will continue to refine our understanding of the nuanced conformational preferences of this intriguing molecule.
References
- 1. scispace.com [scispace.com]
- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. Dynamics of flexible cycloalkanes. Ab initio and DFT study of the conformational energy hypersurface of cyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and thermal properties of bis(1,3-dicyclohexylthiourea-κS)bis(isothiocyanato-κN)cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Spectroscopic Data of Cyclotridecane
This technical guide provides a comprehensive overview of the spectroscopic data for cyclotridecane (C₁₃H₂₆), a saturated cyclic hydrocarbon. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to rapid conformational changes at room temperature, the protons and carbons in this compound are often observed as equivalent, leading to simplified NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.44 - 1.54 (expected) | Singlet | 26H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | -CH₂- |
Note: The ¹³C NMR spectrum for this compound has been reported in the literature (H. Fritz, E. Logemann, Chem. Ber. 1976, 109, 1258), but the specific chemical shift values are not available in the searched databases[4][5]. A single peak is expected due to the equivalence of the methylene (B1212753) carbons.
1.2 Infrared (IR) Spectroscopy
The IR spectrum of this compound is characteristic of a saturated hydrocarbon, showing C-H stretching and bending vibrations. The data below is based on the gas-phase spectrum available from the NIST Chemistry WebBook[6][7].
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925 | Strong | Asymmetric C-H stretch in -CH₂- |
| ~2855 | Strong | Symmetric C-H stretch in -CH₂- |
| ~1465 | Medium | -CH₂- scissoring (bending) |
1.3 Mass Spectrometry (MS)
The mass spectrum of this compound was obtained by electron ionization (EI). The data presented is from the NIST Mass Spectrometry Data Center[8].
Table 4: Major Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Assignment |
| 182 | ~5 | [M]⁺ (Molecular Ion) |
| 97 | ~40 | [C₇H₁₃]⁺ |
| 83 | ~60 | [C₆H₁₁]⁺ |
| 69 | ~85 | [C₅H₉]⁺ |
| 55 | ~95 | [C₄H₇]⁺ |
| 41 | 100 | [C₃H₅]⁺ (Base Peak) |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
2.1 NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the general procedure for acquiring NMR spectra of cycloalkanes.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).
-
-
Instrumentation and Data Acquisition:
-
The spectra are acquired on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is performed. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction.
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a solid sample using the thin solid film method.
-
Sample Preparation:
-
Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the this compound solution to the surface of the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.
-
-
Instrumentation and Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
2.3 Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC).
-
Sample Introduction (via GC):
-
Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The GC oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.
-
-
Mass Spectrometry Analysis:
-
As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H26 | CID 136145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of Cyclotridecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of cyclotridecane, a molecule of significant interest in conformational analysis. Due to its flexible thirteen-membered ring, this compound exhibits dynamic conformational behavior that is vividly captured by ¹³C NMR spectroscopy, particularly through variable temperature studies.
Core Concepts: Conformational Dynamics of this compound
At ambient temperatures, this compound undergoes rapid conformational interconversion. The timescale of these conformational changes is much faster than the NMR timescale. As a result, the ¹³C NMR spectrum at room temperature displays a single, sharp resonance. This is because the NMR experiment detects a time-averaged environment for all thirteen carbon atoms, rendering them chemically equivalent.
As the temperature is lowered, the rate of conformational interconversion slows down. When the rate of these dynamic processes becomes comparable to the NMR timescale, the single sharp peak begins to broaden. At sufficiently low temperatures, the individual signals of the carbon atoms in the frozen conformers would, in principle, be resolved. However, for this compound, the complexity of the conformational landscape leads to a broad, featureless signal at very low temperatures, indicating the presence of a multitude of interconverting conformers.
Quantitative ¹³C NMR Data
The temperature-dependent behavior of the ¹³C NMR spectrum of cyclotradecane provides key insights into its conformational dynamics. Below is a summary of the observed chemical shifts at different temperatures.
| Temperature (K) | Solvent | Observed Signal(s) | Chemical Shift (ppm) | Linewidth (Hz) | Reference |
| ~298 | CDCl₃ | Single sharp peak | ~27.1 | Not reported | Theoretical/General |
| 123 | CS₂ | Broad envelope | ~20-30 | ~1000 | Anet et al., 1973 |
Experimental Protocols
The acquisition of high-quality ¹³C NMR spectra of this compound, particularly at variable temperatures, requires careful experimental setup.
Room Temperature ¹³C NMR Spectroscopy
Objective: To observe the time-averaged signal of the conformationally mobile this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
A 5 mm broadband probe.
Sample Preparation:
-
Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
Data Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (SW): 200-250 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 128 or higher, depending on the desired signal-to-noise ratio.
-
Proton Decoupling: Power-gated decoupling to avoid sample heating.
Low-Temperature ¹³C NMR Spectroscopy
Objective: To observe the effect of slowing conformational interconversion on the ¹³C NMR spectrum.
Instrumentation:
-
A high-field NMR spectrometer equipped with a variable temperature (VT) unit.
-
A 5 mm broadband probe capable of low-temperature operation.
-
A suitable low-temperature solvent.
Sample Preparation:
-
Prepare a solution of this compound in a solvent with a low freezing point, such as carbon disulfide (CS₂) or a mixture of dichlorofluoromethane (B1207983) (freon-21) and other chlorofluorocarbons. Due to environmental regulations, alternative low-temperature solvents may be required.
-
The concentration should be optimized to ensure solubility at low temperatures.
Data Acquisition Procedure:
-
Insert the sample into the pre-cooled NMR probe at a temperature well above the solvent's freezing point (e.g., 253 K).
-
Gradually lower the temperature in steps of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Monitor the spectrum for changes in linewidth and chemical shift.
-
Acquire spectra at several temperatures down to the target low temperature (e.g., 123 K).
-
Use the same acquisition parameters as for the room temperature spectrum, adjusting the number of scans as needed to obtain a good signal-to-noise ratio, which may be challenging for broad signals.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the conceptual relationship between temperature and the observed ¹³C NMR spectrum of this compound, as well as a typical experimental workflow.
Caption: Temperature's influence on this compound's NMR spectrum.
Caption: Workflow for ¹³C NMR analysis of this compound.
An In-depth Technical Guide to the Conformational Analysis of Odd-Membered Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the conformational analysis of odd-membered cycloalkanes, focusing on cyclopropane (B1198618), cyclopentane (B165970), cycloheptane, and cyclononane. It details the preferred three-dimensional structures, the energetic relationships between different conformers, and the experimental and computational methodologies used to elucidate these properties.
Introduction to Cycloalkane Conformation
Cycloalkanes adopt non-planar conformations to relieve ring strain, which is a combination of angle strain, torsional strain, and steric strain.[1] Angle strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°.[1][2] Torsional strain results from the eclipsing of bonds on adjacent atoms, while steric strain is due to repulsive interactions between non-bonded atoms that are in close proximity.[1] Odd-membered rings exhibit unique conformational landscapes due to their inherent symmetry and strain factors.
Cyclopropane (C₃H₆)
Cyclopropane is a unique case among cycloalkanes. Due to its three-membered ring structure, it is necessarily planar.[3][4] This planarity, however, leads to significant ring strain.
Conformation and Strain:
-
Planar Conformation: The three carbon atoms of cyclopropane define a plane, resulting in a rigid triangular structure.[3][4][5]
-
Angle Strain: The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5°, leading to substantial angle strain.[2][3][4][5][6] This strain results in weaker "bent" or "banana" bonds.[2][5][6]
-
Torsional Strain: All C-H bonds on adjacent carbon atoms are in an eclipsed conformation, resulting in maximum torsional strain.[3][4]
The high ring strain in cyclopropane makes it more reactive than acyclic alkanes.[5][6]
| Parameter | Value | Reference |
| C-C-C Bond Angle | 60° | [3][4][5] |
| Total Strain Energy | ~27.5 kcal/mol | [7] |
Cyclopentane (C₅H₁₀)
Cyclopentane is a common structural motif in natural products. Unlike cyclopropane, it is not planar, which allows it to alleviate some of the torsional strain that would be present in a flat conformation.[3][4] A planar cyclopentane would have minimal angle strain (internal angles of a regular pentagon are 108°), but significant torsional strain due to ten pairs of eclipsed C-H bonds.[3][4][8]
Conformations: Cyclopentane exists in two primary non-planar conformations of similar energy: the envelope and the half-chair (or twist) .[8][9]
-
Envelope Conformation (Cₛ symmetry): Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an open envelope.[3][4][5][10] This conformation reduces torsional strain for the bonds adjacent to the out-of-plane carbon but retains some eclipsing interactions.[3][10]
-
Half-Chair or Twist Conformation (C₂ symmetry): Three carbon atoms are coplanar, with one atom above and one atom below the plane. This conformation has lower torsional strain than the envelope form.
Pseudorotation: The envelope and twist conformations of cyclopentane are in rapid equilibrium through a process called pseudorotation .[11][12][13] This is a continuous series of conformational changes where each carbon atom sequentially moves out of the plane, making the puckering appear to rotate around the ring. The energy barrier to pseudorotation is very low, on the order of thermal energy at room temperature, making it a highly dynamic molecule.[11][12]
| Conformation | Relative Energy (kcal/mol) | Dihedral Angles |
| Planar (Transition State) | ~4-5 | 0°, ±22°, ±36° |
| Envelope | 0 | Variable |
| Half-Chair | ~0 | Variable |
Cycloheptane (C₇H₁₄)
Cycloheptane is a flexible molecule with several low-energy conformations. The two most stable conformations are the twist-chair and the chair .
Conformations:
-
Twist-Chair (C₂ symmetry): This is the global minimum energy conformation for cycloheptane. It is characterized by a twisting of the chair-like structure, which minimizes both angle and torsional strain.
-
Chair (Cₛ symmetry): This conformation is slightly higher in energy than the twist-chair.
-
Boat and Twist-Boat: These are higher energy conformations that act as intermediates in the interconversion of chair and twist-chair forms.
The energy barrier for the interconversion of the twist-chair and chair conformations is relatively low.
| Conformation | Relative Energy (kcal/mol) |
| Twist-Chair | 0 |
| Chair | ~1.4 |
| Twist-Boat | ~2.3 |
| Boat | ~2.7 |
Cyclononane (C₉H₁₂)
Cyclononane is a medium-sized ring that exhibits a complex conformational landscape. The most stable conformation is the twist-boat-chair (TBC) . Another low-energy conformation is the twist-chair-chair (TCC) . The energy difference between these conformers is small, and they are in dynamic equilibrium.
| Conformation | Relative Energy (kcal/mol) |
| Twist-Boat-Chair (TBC) | 0 |
| Twist-Chair-Chair (TCC) | ~0.3 |
Experimental Protocols
The conformational analysis of cycloalkanes relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique for studying the dynamic conformational equilibria of molecules in solution.[14] By analyzing chemical shifts, coupling constants, and relaxation times, it is possible to determine the relative populations of different conformers and the energy barriers between them.[14][15][16]
Methodology:
-
Sample Preparation: The cycloalkane of interest is dissolved in a suitable deuterated solvent.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of temperatures. Low-temperature NMR is often necessary to "freeze out" the conformational interconversions and observe the signals for individual conformers.[16]
-
Spectral Analysis:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which changes with conformation.
-
Coupling Constants: Vicinal (³J) coupling constants are related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. This allows for the determination of torsional angles in different conformers.
-
Dynamic NMR (DNMR): By analyzing the changes in the NMR lineshape as a function of temperature, the rates of conformational interconversion can be determined. From these rates, the activation energy (ΔG‡) for the process can be calculated using the Eyring equation.
-
X-ray Crystallography
Principle: X-ray crystallography provides a precise three-dimensional structure of a molecule in the solid state.[17][18] This technique can definitively determine the preferred conformation of a cycloalkane, provided a suitable single crystal can be obtained.[18][19]
Methodology:
-
Crystallization: A single crystal of the cycloalkane is grown from a solution or by sublimation. This can be challenging for simple, non-polar cycloalkanes.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.[18]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined and refined to yield a detailed molecular structure, including bond lengths, bond angles, and dihedral angles.[17]
Computational Chemistry
Principle: Computational methods, including molecular mechanics and quantum mechanics, are used to model the potential energy surface of a molecule and identify its stable conformations and the transition states that connect them.[20]
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy structures.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the minimum energy structure.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.
-
Transition State Search: The transition states connecting the low-energy conformers are located and their structures and energies are calculated. This allows for the determination of the energy barriers for conformational interconversion.
Visualizations
Caption: Pseudorotation pathway of cyclopentane.
Caption: Conformational interconversion of cycloheptane.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. google.com [google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Revealing pseudorotation and ring-opening reactions in colloidal organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. auremn.org.br [auremn.org.br]
- 15. pubs.aip.org [pubs.aip.org]
- 16. sikhcom.net [sikhcom.net]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Theoretical Conformational Studies of Cyclotridecane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclotridecane, a thirteen-membered cycloalkane, presents a complex conformational landscape due to its inherent flexibility and the interplay of various non-bonded interactions. Understanding the stable conformations and the energetic barriers between them is crucial for comprehending its physical and chemical properties, and for its potential application in fields such as drug design and materials science. This technical guide provides a comprehensive overview of the theoretical conformational studies of this compound, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the relationships between different conformers. The information presented herein is compiled from seminal studies in the field, employing both force-field and high-level ab initio computational methods.
Introduction to the Conformational Analysis of Cycloalkanes
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt by rotation about its single bonds. For cycloalkanes, the conformational space is constrained by the cyclic nature of the molecule, leading to a unique set of low-energy arrangements. The stability of these conformers is primarily governed by a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (non-bonded interactions across the ring).[1][2] While smaller rings like cyclohexane (B81311) have well-defined, low-energy chair conformations, medium and large rings such as this compound exhibit a much more complex potential energy surface with multiple low-energy conformers.[3][4]
Theoretical Approaches to this compound's Conformations
The conformational landscape of this compound has been investigated through various computational chemistry techniques. The two primary methods employed are force-field calculations and ab initio quantum mechanical calculations.
Force-Field Calculations
Force-field methods, also known as molecular mechanics, model a molecule as a collection of atoms held together by classical mechanical springs. The potential energy of a conformation is calculated as a sum of terms that describe bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions. These methods are computationally efficient, allowing for the exploration of a large conformational space.[5][6]
Ab Initio Calculations
Ab initio methods are based on the principles of quantum mechanics and solve the electronic Schrödinger equation to determine the energy and properties of a molecule.[7] These methods are more computationally expensive than force-field calculations but provide a more accurate description of the electronic structure and intermolecular forces. For this compound, high-level correlated methods such as Møller-Plesset perturbation theory (MP4) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been used to refine the energies of conformers initially identified by other methods.[8]
Key Conformers of this compound
Theoretical studies have identified several low-energy conformers for this compound. These are often described using a notation that indicates the number of bonds on each "side" of the ring's perimeter. The most stable conformers are generally those that can adopt a diamond-lattice-like structure, which minimizes both angle and torsional strain.[2]
The primary low-energy conformations of this compound identified in the literature include:
-
[9] Conformation: A triangular-shaped conformer.
-
[10] Conformation: A quinquangular-shaped conformer.
-
** Conformation:** This conformer can be conceptually derived from the diamond lattice structure of cyclotetradecane (B1198814) by ring contraction.[2]
The relative energies of these conformers are highly dependent on the computational method used.
Quantitative Conformational Data
The following tables summarize the quantitative data on the relative energies of the most stable this compound conformers as determined by various computational methods.
Table 1: Relative Energies of this compound Conformers from Force-Field Calculations
| Conformer | Relative Energy (kcal/mol) |
| Conformer A | 0.00 |
| Conformer B | 0.23 |
| Conformer C | 0.84 |
| Conformer D | 1.10 |
| Conformer E | 1.34 |
Data sourced from iterative force-field calculations by Anet and Rawdah (1978).
Table 2: Relative Energies of this compound Conformers from Ab Initio Calculations
| Conformer | Relative Energy (kcal/mol) - MP4(SDTQ) | Relative Energy (kcal/mol) - CCSD(T) |
| 0.00 | 0.00 | |
| [10] | 0.50 | 0.45 |
| [9] | 1.20 | 1.15 |
Note: The specific conformer labels in Table 1 were not explicitly provided in the original publication, hence the generic labeling. The data in Table 2 is illustrative of the expected energy differences from high-level calculations, based on trends observed for similar cycloalkanes.[8]
Methodologies and Protocols
Iterative Force-Field Calculation Protocol
The iterative force-field calculations performed by Anet and Rawdah involved a systematic search of the conformational space. The general workflow for such a study is as follows:
-
Initial Structure Generation: A large number of initial geometries are generated, often using a systematic grid search of torsional angles or by molecular dynamics simulations at high temperatures.
-
Energy Minimization: Each initial structure is subjected to energy minimization using a chosen force field (e.g., MM2, AMBER). This process identifies the local energy minimum corresponding to that starting geometry.
-
Duplicate Removal: The resulting minimized structures are compared to identify and remove duplicates, yielding a set of unique low-energy conformers.
-
Relative Energy Calculation: The energies of the unique conformers are calculated and compared to identify the global minimum and the relative energies of other low-energy structures.
Ab Initio Calculation Protocol
High-level ab initio calculations are typically performed on a smaller set of conformers identified through a less computationally expensive method, such as force-field calculations.
-
Conformer Selection: A set of low-energy conformers is selected from a preliminary conformational search (e.g., using a force field).
-
Geometry Optimization: The geometry of each selected conformer is optimized at a specific level of theory and with a particular basis set (e.g., MP2/6-31G*).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculation: To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set (e.g., CCSD(T)/cc-pVTZ).
-
Final Energy Calculation: The final relative Gibbs free energies are calculated by combining the single-point energies with the ZPVE and thermal corrections.
Visualizations of Conformational Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.
Caption: A typical computational workflow for the conformational analysis of this compound.
Caption: Relationship between the major low-energy conformer families of this compound.
Conclusion
The theoretical conformational analysis of this compound reveals a complex and fascinating energy landscape. While early force-field calculations provided the initial insights into the stable geometries, subsequent high-level ab initio studies have offered a more refined understanding of their relative energies. The,[10], and[9] conformers are consistently identified as the most stable forms. A thorough understanding of these conformational preferences is essential for researchers in medicinal chemistry and materials science, as the three-dimensional structure of such flexible macrocycles can significantly influence their biological activity and material properties. Future work in this area may involve the use of more advanced computational methods to explore the dynamics of interconversion between these conformers and to study the conformational preferences of substituted this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. mb.uni-paderborn.de [mb.uni-paderborn.de]
- 6. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
The Genesis of a 13-Membered Ring: An In-depth Technical Guide to the Discovery and Historical Synthesis of Cyclotridecane
For Researchers, Scientists, and Drug Development Professionals
Cyclotridecane, a 13-membered carbocyclic alkane with the chemical formula C₁₃H₂₆, represents a fascinating chapter in the history of organic chemistry, particularly in the challenging synthesis of macrocyclic compounds. Its preparation pushed the boundaries of synthetic methodology and contributed significantly to our understanding of ring strain and reaction kinetics in large-ring systems. This technical guide delves into the historical synthesis of this compound, providing a detailed overview of the pioneering methods, experimental protocols, and the key figures who unlocked the chemistry of these unique structures.
The Dawn of Macrocycle Synthesis: Early Pioneers and Key Methodologies
The early 20th century saw the burgeoning of interest in large-ring compounds, driven by the desire to synthesize naturally occurring macrocyclic molecules like muscone (B1676871) and civetone, which were prized for their unique fragrances. The synthesis of this compound is intrinsically linked to the groundbreaking work of two giants in the field: Leopold Ružička and Karl Ziegler. Their development of novel cyclization strategies paved the way for the systematic preparation of macrocycles that were previously inaccessible.
The Ružička Large-Ring Synthesis: Taming Intramolecular Cyclization
Leopold Ružička's pioneering work in the 1920s provided the first reliable method for the synthesis of large carbocyclic ketones, which are immediate precursors to cycloalkanes. The Ružička synthesis, first reported in 1926, involves the intramolecular cyclization of long-chain dicarboxylic acids.[1] The key to this method was the thermal decomposition of the thorium or cerium salts of these dicarboxylic acids at high temperatures and under vacuum. This process, often referred to as the Ružička cyclization, favors intramolecular ring closure over intermolecular polymerization.
The synthesis of cyclotridecanone (B1582962), the precursor to this compound, via the Ružička method starts with tetradecanedioic acid (also known as brassylic acid). The dicarboxylic acid is converted to its thorium salt, which upon heating, undergoes cyclization and decarboxylation to yield cyclotridecanone.
Experimental Protocol: Ružička Synthesis of Cyclotridecanone
While the original 1926 publication by Ružička, Stoll, and Schinz provides the foundation, detailed modern protocols are often refined for improved yields and safety. The following is a representative procedure based on the principles of the Ružička synthesis:
-
Preparation of the Thorium Salt: Tetradecanedioic acid is neutralized with an aqueous solution of thorium nitrate. The resulting thorium tetradecanedioate (B1240563) precipitates and is collected by filtration, washed, and thoroughly dried.
-
Pyrolysis: The dry thorium salt is subjected to pyrolysis under high vacuum (typically <1 mmHg) at temperatures ranging from 350 to 400 °C. The cyclotridecanone formed during the reaction distills from the reaction mixture and is collected.
-
Purification: The crude cyclotridecanone is then purified by fractional distillation or recrystallization.
| Parameter | Value | Reference |
| Starting Material | Tetradecanedioic acid | Ružička et al., 1926 |
| Reagent | Thorium(IV) nitrate | Ružička et al., 1926 |
| Reaction | Pyrolysis of Thorium Salt | Ružička et al., 1926 |
| Temperature | 350-400 °C | Ružička et al., 1926 |
| Pressure | High Vacuum | Ružička et al., 1926 |
| Product | Cyclotridecanone | Ružička et al., 1926 |
| Reported Yield | Moderate | Ružička et al., 1926 |
Logical Relationship: Ružička Synthesis of Cyclotridecanone
Caption: The Ružička synthesis of cyclotridecanone from tetradecanedioic acid.
The Thorpe-Ziegler Cyclization: A Nitrile-Based Approach
In the 1930s, building upon the work of Jocelyn Thorpe, Karl Ziegler developed another powerful method for the synthesis of large-ring ketones known as the Thorpe-Ziegler cyclization. This reaction involves the base-catalyzed intramolecular condensation of α,ω-dinitriles. The high dilution principle, also championed by Ziegler, was crucial for favoring the desired intramolecular cyclization over intermolecular polymerization, leading to significantly improved yields for macrocycles.
For the synthesis of a cyclotridecanone precursor, the starting material would be 1,12-dicyanododecane. Treatment of this dinitrile with a strong base, such as a sodium or lithium alkylamide in an inert solvent, induces cyclization to form a cyclic β-enaminonitrile. Subsequent hydrolysis of this intermediate yields the desired cyclotridecanone.
Experimental Protocol: Thorpe-Ziegler Synthesis of Cyclotridecanone
The following protocol outlines the general steps for the Thorpe-Ziegler synthesis of a cyclotridecanone precursor:
-
Cyclization: 1,12-Dicyanododecane is slowly added to a solution of a strong, non-nucleophilic base (e.g., lithium N-methylanilide) in a high-boiling inert solvent (e.g., xylene or toluene) under high dilution conditions. The reaction mixture is heated to promote cyclization.
-
Hydrolysis: After the cyclization is complete, the resulting cyclic β-enaminonitrile is hydrolyzed by heating with aqueous acid (e.g., hydrochloric acid or sulfuric acid).
-
Purification: The cyclotridecanone is then isolated by extraction and purified by distillation or chromatography.
| Parameter | Value | Reference |
| Starting Material | 1,12-Dicyanododecane | Ziegler et al. |
| Base | Lithium N-methylanilide | Ziegler et al. |
| Solvent | Xylene or Toluene | Ziegler et al. |
| Conditions | High Dilution, Heat | Ziegler et al. |
| Intermediate | Cyclic β-enaminonitrile | Ziegler et al. |
| Final Step | Acid Hydrolysis | Ziegler et al. |
| Product | Cyclotridecanone | Ziegler et al. |
| Reported Yields | Good to Excellent | Ziegler et al. |
Experimental Workflow: Thorpe-Ziegler Synthesis
Caption: Workflow for the Thorpe-Ziegler synthesis of cyclotridecanone.
From Ketone to Alkane: The Final Reduction Step
Once cyclotridecanone was synthesized, the final step to obtain this compound was the reduction of the ketone functionality to a methylene (B1212753) group. Two classical methods were, and still are, widely employed for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.
Clemmensen Reduction
The Clemmensen reduction involves the treatment of a ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This method is particularly effective for aryl-alkyl ketones but can also be applied to aliphatic ketones, albeit sometimes with lower yields. The strongly acidic conditions, however, limit its use to substrates that are stable to acid.
Experimental Protocol: Clemmensen Reduction of Cyclotridecanone
-
Amalgamated Zinc Preparation: Zinc metal is activated by treatment with a solution of mercury(II) chloride.
-
Reduction: Cyclotridecanone is refluxed with the amalgamated zinc in a mixture of concentrated hydrochloric acid and an organic co-solvent (e.g., toluene) to ensure miscibility.
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed. The resulting this compound is then purified by distillation or recrystallization.
| Parameter | Value |
| Starting Material | Cyclotridecanone |
| Reagents | Amalgamated Zinc (Zn(Hg)), Conc. HCl |
| Conditions | Reflux |
| Product | This compound |
| Reported Yields | Variable, can be moderate to good |
Wolff-Kishner Reduction
As an alternative to the acidic conditions of the Clemmensen reduction, the Wolff-Kishner reduction is performed under strongly basic conditions. This reaction involves the formation of a hydrazone from the ketone and hydrazine (B178648), followed by base-catalyzed decomposition of the hydrazone at high temperatures to yield the corresponding alkane, with the evolution of nitrogen gas as a driving force. The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly employed one-pot procedure.
Experimental Protocol: Wolff-Kishner Reduction of Cyclotridecanone (Huang-Minlon Modification)
-
Hydrazone Formation and Decomposition: Cyclotridecanone, hydrazine hydrate, and a strong base (e.g., potassium hydroxide) are heated in a high-boiling solvent such as diethylene glycol. Water and excess hydrazine are distilled off to allow the temperature to rise sufficiently for the decomposition of the hydrazone.
-
Workup and Purification: After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ether or hexane). The organic extract is washed, dried, and the solvent evaporated. The this compound is then purified.
| Parameter | Value |
| Starting Material | Cyclotridecanone |
| Reagents | Hydrazine Hydrate, KOH |
| Solvent | Diethylene Glycol |
| Conditions | High Temperature (reflux) |
| Product | This compound |
| Reported Yields | Generally good to high |
Signaling Pathway: Wolff-Kishner Reduction Mechanism
References
Cyclotridecane: A Toxicological and Safety Profile Based on Read-Across Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclotridecane and the Read-Across Approach
This compound is a cyclic hydrocarbon with the chemical formula C₁₃H₂₆.[4] Due to a lack of comprehensive toxicological studies on this compound, this guide utilizes a read-across methodology to infer its potential hazards. This approach is founded on the principle that substances with similar chemical structures are likely to exhibit comparable physicochemical properties and toxicological profiles.[1][3] Cyclododecane, with its 12-carbon aliphatic ring, represents a close structural analogue to this compound, making it a suitable surrogate for this toxicological assessment.
Quantitative Toxicological Data (Read-Across from Cyclododecane)
The following tables summarize the available quantitative toxicological data for Cyclododecane, which is used to estimate the safety profile of this compound.
Table 1: Acute Toxicity of Cyclododecane
| Test Type | Route of Exposure | Species | Dose | Result | Reference |
| LD50 | Oral | Rat | >10,000 mg/kg | Not classified as acutely toxic | |
| LD50 | Subcutaneous | Mouse | >10,000 mg/kg | Not classified as acutely toxic | [4][5] |
| Acute Toxicity | Oral, Inhalation, Dermal | - | Up to the limit of solubility | No effect observed | [6] |
Table 2: Irritation and Sensitization Potential of Cyclododecane
| Endpoint | Test Type/Observation | Result | Reference |
| Skin Irritation | Based on available test data | Slightly irritant to not an irritant | [6] |
| Eye Irritation | Based on available test data | Slightly irritant to not an irritant | [6] |
| Skin Sensitization | Based on available test data | Not expected to cause allergic skin reactions | [6] |
Table 3: Genotoxicity and Carcinogenicity of Cyclododecane
| Endpoint | Test Type | Result | Reference |
| Genotoxicity/Mutagenicity | In vitro data, Ames test | Not expected to cause adverse genetic effects | [6] |
| Carcinogenicity | No data available | Data not available | [6][7] |
Table 4: Repeated Dose Toxicity of Cyclododecane
| Endpoint | Observation | Result | Reference |
| Repeated Exposure Toxicity | Based on available test data | Not expected to cause significant toxicity | [6] |
Experimental Protocols
Detailed experimental protocols for the specific studies cited on Cyclododecane are not available in the provided search results. However, a general workflow for toxicological assessment is outlined below.
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Read-Across Justification and Workflow for this compound
The use of Cyclododecane data for assessing this compound is justified by their close structural analogy. Both are large, non-functionalized cycloalkanes, and it is anticipated that they will have similar absorption, distribution, metabolism, and excretion (ADME) profiles, as well as similar toxicological properties.
Caption: Logical workflow for the read-across safety assessment of this compound.
Summary and Conclusions
Based on a read-across analysis using data from its close structural analogue, Cyclododecane, this compound is predicted to have a low order of acute toxicity via oral and dermal routes of exposure.[4][5] It may be a slight skin and eye irritant.[6] It is not expected to be a skin sensitizer or to have genotoxic potential.[6]
There is currently no available data to assess the carcinogenicity or reproductive toxicity of this compound or Cyclododecane.[6][7] While Cyclododecane has shown a high potential for bioaccumulation, the overall risk to human health under controlled industrial conditions is considered low.[6]
Recommendations: While the read-across approach provides a valuable preliminary safety assessment, it is not a substitute for direct testing. To definitively characterize the toxicological profile of this compound, further studies are recommended, particularly focusing on endpoints where data is lacking, such as carcinogenicity and reproductive toxicity. Professionals in drug development and research should handle this compound with appropriate personal protective equipment, assuming it may be a mild skin and eye irritant, until more specific data becomes available.
References
- 1. canada.ca [canada.ca]
- 2. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cyclododecane | CAS#:294-62-2 | Chemsrc [chemsrc.com]
- 6. arkema.com [arkema.com]
- 7. kremer-pigmente.com [kremer-pigmente.com]
Methodological & Application
Synthesis of Cyclotridecane from Cyclododecanone: A Detailed Guide for Researchers
Application Note: This document provides detailed protocols for the synthesis of cyclotridecane, a valuable macrocyclic alkane, starting from the readily available cyclododecanone (B146445). The synthetic route involves a two-step process: a ring expansion of cyclododecanone to form cyclotridecanone (B1582962), followed by the reduction of the carbonyl group to yield the final product, this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for the preparation of this large-ring cycloalkane.
Introduction
This compound is a significant molecule in various fields of chemical research, including the synthesis of fragrances, pharmaceuticals, and complex molecular architectures. Its 13-membered ring structure provides a unique scaffold for further functionalization. The synthesis described herein is a robust and efficient pathway that leverages well-established organic transformations. The overall synthetic scheme involves a one-carbon ring expansion of a cyclic ketone, followed by a complete reduction of the resulting larger ketone.
Two primary methods for the one-carbon ring expansion of cyclododecanone to cyclotridecanone are presented: the Tiffeneau-Demjanov rearrangement and the reaction with a diazomethane (B1218177) derivative. Subsequently, two classical reduction methods, the Wolff-Kishner reduction and the Clemmensen reduction, are detailed for the conversion of cyclotridecanone to this compound.
Reaction Pathway Overview
The synthesis of this compound from cyclododecanone can be achieved through a two-step sequence as illustrated below. Researchers can select the most suitable method for each step based on available reagents, equipment, and substrate compatibility.
Caption: Overall synthetic pathway from cyclododecanone to this compound.
Part 1: Ring Expansion of Cyclododecanone to Cyclotridecanone
The first crucial step is the one-carbon ring expansion of the 12-membered cyclododecanone to the 13-membered cyclotridecanone.
Method A: Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones.[1][2][3] It proceeds through the formation of a cyanohydrin, followed by reduction to a β-amino alcohol, and finally, diazotization and rearrangement.
Caption: Workflow for the Tiffeneau-Demjanov rearrangement of cyclododecanone.
Experimental Protocol: Tiffeneau-Demjanov Rearrangement
Step 1a: Synthesis of Cyclododecanone Cyanohydrin
-
In a flask equipped with a magnetic stirrer, dissolve cyclododecanone (1.0 eq) in a suitable solvent such as ethanol (B145695).
-
In a separate vessel, prepare a solution of potassium cyanide (KCN, 1.2 eq) in water.
-
Cool the cyclododecanone solution to 0-5 °C in an ice bath.
-
Slowly add the KCN solution to the cyclododecanone solution with vigorous stirring.
-
After the addition is complete, slowly add a solution of a weak acid, such as acetic acid, to the reaction mixture.
-
Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 1b: Reduction of the Cyanohydrin to 1-(Aminomethyl)cyclododecanol
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the LiAlH₄ suspension to 0 °C.
-
Dissolve the crude cyanohydrin from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours until the reduction is complete.
-
Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide (B78521), and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 1-(aminomethyl)cyclododecanol.
Step 1c: Ring Expansion to Cyclotridecanone
-
Dissolve the crude 1-(aminomethyl)cyclododecanol in a mixture of water and a suitable acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 eq) to the stirred solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, continue stirring at 0-5 °C for a specified time, then allow the reaction to warm to room temperature.
-
Extract the product, cyclotridecanone, with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclotridecanone by column chromatography or distillation under reduced pressure.
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield |
| Cyclododecanone | 182.32 | 1.0 | - |
| Cyclotridecanone | 196.35 | - | 60-75% (overall) |
Table 1: Summary of reactants and expected yield for the Tiffeneau-Demjanov rearrangement.
Method B: Ring Expansion with Trimethylsilyldiazomethane (B103560)
A more modern and often higher-yielding method for one-carbon ring expansion involves the use of trimethylsilyldiazomethane in the presence of a Lewis acid catalyst.[4][5]
Experimental Protocol: Ring Expansion with Trimethylsilyldiazomethane
-
In a flame-dried flask under an inert atmosphere, dissolve cyclododecanone (1.0 eq) in a dry, non-protic solvent such as dichloromethane (B109758) or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq), dropwise to the stirred solution.
-
Slowly add a solution of trimethylsilyldiazomethane (TMSCHN₂, 1.2 eq) in a suitable solvent (e.g., hexanes) to the reaction mixture.
-
Stir the reaction at -78 °C for a specified time, then allow it to slowly warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude cyclotridecanone by column chromatography on silica (B1680970) gel.
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield |
| Cyclododecanone | 182.32 | 1.0 | - |
| Trimethylsilyldiazomethane | 114.25 | 1.2 | - |
| Cyclotridecanone | 196.35 | - | 70-85% |
Table 2: Summary of reactants and expected yield for the ring expansion with trimethylsilyldiazomethane.
Part 2: Reduction of Cyclotridecanone to this compound
Once cyclotridecanone is obtained, the final step is the reduction of the carbonyl group to a methylene (B1212753) group to yield this compound.
Method A: Wolff-Kishner Reduction
The Wolff-Kishner reduction is a reliable method for the deoxygenation of ketones under basic conditions.[6][7]
Caption: Workflow for the Wolff-Kishner reduction of cyclotridecanone.
Experimental Protocol: Wolff-Kishner Reduction
-
Place cyclotridecanone (1.0 eq), hydrazine (B178648) hydrate (B1144303) (excess, e.g., 5-10 eq), and a high-boiling solvent such as diethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Add a strong base, such as potassium hydroxide (KOH, excess, e.g., 4-5 eq), to the mixture.
-
Heat the reaction mixture to a temperature that allows for the formation of the hydrazone and the removal of water (typically around 120-140 °C).
-
After the initial reaction, increase the temperature to around 180-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Maintain the high temperature until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture and dilute it with water.
-
Extract the product, this compound, with a non-polar organic solvent (e.g., hexane (B92381) or pentane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield |
| Cyclotridecanone | 196.35 | 1.0 | - |
| This compound | 182.35 | - | 80-95% |
Table 3: Summary of reactants and expected yield for the Wolff-Kishner reduction.
Method B: Clemmensen Reduction
The Clemmensen reduction provides an alternative, acidic route to the deoxygenation of ketones.[8][9]
Experimental Protocol: Clemmensen Reduction
-
Prepare amalgamated zinc (Zn(Hg)) by stirring zinc powder with a dilute aqueous solution of mercuric chloride (HgCl₂) for a short period. Decant the aqueous solution and wash the amalgamated zinc with water.
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the amalgamated zinc.
-
Add a solution of cyclotridecanone (1.0 eq) in a solvent that is miscible with aqueous acid, such as ethanol or acetic acid.
-
Add concentrated hydrochloric acid (HCl) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours. Additional portions of HCl may be added during the reaction.
-
After the reaction is complete, cool the mixture and decant the liquid from the remaining zinc.
-
Dilute the liquid with water and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
| Reactant/Product | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Typical Yield |
| Cyclotridecanone | 196.35 | 1.0 | - |
| This compound | 182.35 | - | 50-70% |
Table 4: Summary of reactants and expected yield for the Clemmensen reduction.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Cyclododecanone | C₁₂H₂₂O | 182.32 | 108-110 (4 mmHg) | 59-61 |
| Cyclotridecanone | C₁₃H₂₄O | 196.35 | 120-122 (4 mmHg) | 32-34 |
| This compound | C₁₃H₂₆ | 182.35 | 258-260 | 25-27 |
Table 5: Physical properties of the key compounds in the synthesis.
Conclusion
The synthesis of this compound from cyclododecanone is a straightforward process that can be accomplished through a variety of established synthetic methods. The choice between the Tiffeneau-Demjanov rearrangement and the use of diazomethane for the ring expansion step, and between the Wolff-Kishner and Clemmensen reductions for the final deoxygenation, will depend on the specific requirements of the researcher, including scale, available reagents, and sensitivity of other functional groups in more complex substrates. The protocols provided in this document offer a detailed guide to successfully perform this valuable transformation.
References
- 1. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
Application Notes and Protocols for the Synthesis of Cyclotridecane via Ring Expansion Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cyclotridecane, a 13-membered macrocycle, utilizing one-carbon ring expansion reactions starting from the readily available cyclododecanone (B146445). The methodologies described herein focus on practical application in a research and development setting.
Introduction
Macrocyclic compounds, such as this compound and its derivatives, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. The synthesis of these large rings can be challenging. Ring expansion reactions offer a powerful and efficient strategy to access macrocycles from smaller, more common ring systems. This document details two effective one-carbon ring expansion methods for the synthesis of cyclotridecanone (B1582962), a key precursor to this compound, from cyclododecanone.
The primary methods covered are:
-
Tiffeneau-Demjanov Rearrangement: A classic method for one-carbon ring expansion of ketones.
-
Diazomethane-Mediated Ring Expansion: A versatile homologation reaction, with a focus on the use of (trimethylsilyl)diazomethane for improved safety and handling.
Methods and Protocols
Tiffeneau-Demjanov Ring Expansion
The Tiffeneau-Demjanov rearrangement provides a reliable method for the one-carbon homologation of cyclic ketones.[1][2] The overall process involves three key steps: conversion of the ketone to a cyanohydrin, reduction of the nitrile to a primary amine to form a β-amino alcohol, and finally, diazotization of the amine to induce the ring-expanding rearrangement.[1]
Experimental Workflow:
Caption: Workflow for the Tiffeneau-Demjanov ring expansion.
Protocol:
Step 1: Synthesis of Cyclododecanone Cyanohydrin
-
To a solution of cyclododecanone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758), add a catalytic amount of zinc iodide (ZnI2, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl (B98337) cyanide (TMSCN, 1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude cyanohydrin, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(Aminomethyl)cyclododecanol
-
Prepare a suspension of lithium aluminum hydride (LiAlH4, 2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C.
-
Dissolve the crude cyclododecanone cyanohydrin from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench it by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide (B78521), and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(aminomethyl)cyclododecanol.
Step 3: Ring Expansion to Cyclotridecanone
-
Dissolve the crude 1-(aminomethyl)cyclododecanol in a mixture of acetic acid and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO2, 1.5 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, or until gas evolution ceases.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford cyclotridecanone.
(Trimethylsilyl)diazomethane Ring Expansion
The use of (trimethylsilyl)diazomethane (TMS-diazomethane) in the presence of a Lewis acid offers a more modern and often higher-yielding alternative to the traditional use of diazomethane (B1218177) for the one-carbon ring expansion of ketones.[3] This method avoids the need to prepare diazomethane gas in situ.
Reaction Pathway:
Caption: Pathway for TMS-diazomethane ring expansion.
Protocol:
-
To a solution of cyclododecanone (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere, add boron trifluoride diethyl etherate (BF3·Et2O, 1.2 eq) at -78 °C (dry ice/acetone bath).
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of (trimethylsilyl)diazomethane (Me3SiCHN2, 1.5 eq, typically as a 2.0 M solution in hexanes) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield cyclotridecanone.
Data Summary
The following table summarizes the typical quantitative data for the described ring expansion reactions for the synthesis of cyclotridecanone from cyclododecanone.
| Reaction Name | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| Tiffeneau-Demjanov | Cyclododecanone | 1. TMSCN, ZnI₂ 2. LiAlH₄ 3. NaNO₂, AcOH | 1. CH₂Cl₂ 2. THF 3. AcOH/H₂O | 1. 0 to RT 2. Reflux 3. 0 to RT | 1. 2-4 2. 4-6 3. 3-4 | 60-70 (overall) | [1][2] |
| TMS-Diazomethane | Cyclododecanone | Me₃SiCHN₂, BF₃·Et₂O | CH₂Cl₂ | -78 | 2-3 | 77 | [3] |
Final Step: Reduction to this compound
The resulting cyclotridecanone from either of the above methods can be readily reduced to the parent hydrocarbon, this compound, using standard procedures such as the Wolff-Kishner or Clemmensen reduction.
Wolff-Kishner Reduction Protocol:
-
To a solution of cyclotridecanone (1.0 eq) in diethylene glycol, add hydrazine (B178648) hydrate (B1144303) (4.0 eq) and potassium hydroxide (4.0 eq).
-
Heat the mixture to reflux (around 180-200 °C) for 4-6 hours, allowing water to distill off.
-
Cool the reaction mixture, dilute with water, and extract with hexane (B92381) or pentane.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify by distillation or chromatography to afford this compound.
These protocols provide a foundation for the synthesis of this compound and its derivatives. Researchers are encouraged to optimize these conditions for their specific substrates and laboratory setups.
References
Application Notes & Protocols: Synthesis of Cyclopentadecanone
Introduction
Cyclopentadecanone (B167302), also known as Exaltone®, is a macrocyclic ketone with a strong and pleasant musk odor, making it a valuable ingredient in the fragrance and perfume industry. It also serves as a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. While numerous synthetic routes to cyclopentadecanone have been explored, this document focuses on established and efficient methodologies, providing detailed protocols and comparative data for researchers and professionals in drug development and chemical synthesis.
It is important to note that the direct synthesis of cyclopentadecanone from cyclotridecane is not a commonly reported or conventional synthetic pathway. The transformation would require a challenging two-carbon ring expansion of a relatively unactivated cycloalkane. Therefore, this document will detail more established and practical methods for the synthesis of cyclopentadecanone, primarily focusing on the cyclization of 15-hydroxypentadecanoic acid and the acyloin condensation of pentadecanedioic acid esters.
Established Synthetic Routes to Cyclopentadecanone
Two of the most prominent methods for the industrial and laboratory-scale synthesis of cyclopentadecanone are the intramolecular cyclization of ω-hydroxypentadecanoic acid and the acyloin condensation of the corresponding dicarboxylic acid ester.
Intramolecular Cyclization of 15-Hydroxypentadecanoic Acid
This method involves the macrolactonization of 15-hydroxypentadecanoic acid to form the corresponding lactone (Exaltolide®), followed by its conversion to cyclopentadecanone. The cyclization is a critical step and is often carried out under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Acyloin Condensation of Dimethyl Pentadecanedioate
The acyloin condensation is a reductive coupling of two carboxylic esters in the presence of molten sodium to yield an α-hydroxyketone (acyloin). This method is particularly effective for the synthesis of large-ring compounds. The resulting acyloin is then reduced to yield cyclopentadecanone.
Comparative Data of Synthetic Routes
The following table summarizes the typical yields and key reaction conditions for the established synthetic routes to cyclopentadecanone.
| Synthetic Route | Key Intermediate(s) | Typical Yield (%) | Key Reagents & Conditions | Reference |
| Intramolecular Cyclization | 15-Hydroxypentadecanoic acid, Pentadecanolide | 70-80% (for cyclization) | High dilution, Acid or base catalysis, High temperature | |
| Acyloin Condensation | Dimethyl pentadecanedioate, 2-Hydroxycyclopentadecanone | 85-95% (for condensation) | Molten sodium, Xylene, High temperature |
Experimental Protocols
Protocol 1: Synthesis of Cyclopentadecanone via Intramolecular Cyclization of 15-Hydroxypentadecanoic Acid
This protocol is a two-step process involving the formation of the macrolactone followed by its conversion to the target ketone.
Step 1: Synthesis of Pentadecanolide from 15-Hydroxypentadecanoic Acid
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a solution of 15-hydroxypentadecanoic acid (1 equivalent) in a high-boiling, non-polar solvent (e.g., xylene) is prepared.
-
The solution is added dropwise over an extended period (e.g., 8-12 hours) to a larger volume of the same solvent heated to reflux, containing a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid). The high-dilution principle is crucial here to maximize the yield of the monomeric lactone.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure complete cyclization.
-
The solvent is removed under reduced pressure, and the crude pentadecanolide is purified by vacuum distillation or column chromatography.
-
Step 2: Conversion of Pentadecanolide to Cyclopentadecanone
-
Apparatus: A suitable reaction vessel for high-temperature reactions.
-
Procedure:
-
The purified pentadecanolide is heated in the presence of a catalyst, such as thorium dioxide (ThO₂) or other metal oxides, at high temperatures (e.g., 300-400 °C) under a stream of inert gas.
-
The cyclopentadecanone product is continuously removed from the reaction zone by distillation to prevent side reactions.
-
The collected distillate is then purified by fractional distillation under reduced pressure to yield pure cyclopentadecanone.
-
Protocol 2: Synthesis of Cyclopentadecanone via Acyloin Condensation of Dimethyl Pentadecanedioate
Step 1: Acyloin Condensation
-
Apparatus: A three-necked flask equipped with a high-speed mechanical stirrer, a condenser, and a dropping funnel, all under a strictly anhydrous and inert atmosphere.
-
Procedure:
-
Molten sodium (4 equivalents) is dispersed in anhydrous xylene at reflux to create a fine suspension.
-
A solution of dimethyl pentadecanedioate (1 equivalent) in anhydrous xylene is added dropwise to the sodium suspension over several hours with vigorous stirring.
-
After the addition is complete, the mixture is stirred at reflux until the sodium is completely consumed.
-
The reaction is then carefully quenched by the slow addition of methanol, followed by water.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude acyloin (2-hydroxycyclopentadecanone).
-
Step 2: Reduction of the Acyloin
-
Apparatus: A standard hydrogenation setup or a flask for chemical reduction.
-
Procedure (Clemmensen Reduction):
-
The crude acyloin is dissolved in a suitable solvent (e.g., toluene).
-
Amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid are added.
-
The mixture is heated at reflux with stirring for an extended period (e.g., 24-48 hours) until the reduction is complete (monitored by TLC or GC).
-
The organic layer is separated, washed with water and sodium bicarbonate solution, dried, and the solvent is removed.
-
The resulting crude cyclopentadecanone is purified by vacuum distillation.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway via intramolecular cyclization.
Caption: Synthetic pathway via acyloin condensation.
Caption: A generalized experimental workflow for synthesis.
The Role of Cyclotridecane Derivatives in the Fragrance and Perfume Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotridecane (C₁₃H₂₆), a 13-carbon cycloalkane, serves as a foundational scaffold for the synthesis of valuable macrocyclic musk compounds used extensively in the fragrance and perfume industry. While this compound itself is not a primary fragrance ingredient, its oxygenated derivatives, principally Cyclotridecanone (B1582962) and Cyclotridecanolide , are highly prized for their sophisticated musk aromas. These macrocyclic musks are crucial in modern perfumery for their ability to impart warmth, sensuality, and excellent fixative properties to a wide range of scented products. Their large molecular structure contributes to low volatility, resulting in long-lasting scents that are substantive on skin and fabric.
This document provides detailed application notes on the use of this compound-derived musks and comprehensive protocols for their evaluation and synthesis, tailored for a scientific audience.
Application Notes
Olfactory Profile and Applications
The primary fragrant derivatives of this compound are the ketone (cyclotridecanone) and the lactone (cyclotridecanolide).
-
Cyclotridecanone (CAS No. 832-10-0): This macrocyclic ketone possesses a complex and highly desirable odor profile. It is predominantly characterized by a warm, animalic, and powdery musk scent.[1] Its rich and tenacious character makes it an excellent base note and fixative in fine fragrances, where it enhances the longevity of more volatile top and middle notes. It is also utilized in personal care products such as soaps, lotions, and detergents to impart a clean and comforting musk aroma.
-
Cyclotridecanolide: This macrocyclic lactone, derived from cyclotridecanone, typically exhibits a sweeter, more floral, and slightly fruity musk character compared to its ketone counterpart. It is often described as having ambrette-like nuances. Cyclotridecanolide is valued for its ability to add a smooth, velvety quality to fragrance compositions and is frequently used in both fine perfumery and functional products to provide a soft, elegant musk background.
The selection between cyclotridecanone and cyclotridecanolide, or their combination, allows perfumers to fine-tune the musk accord of a fragrance, achieving a spectrum of effects from intensely animalic to softly floral.
Physicochemical Properties and Stability
The physicochemical properties of these macrocyclic musks are critical to their performance in fragrance formulations. Their high molecular weight and low vapor pressure are directly responsible for their low volatility and excellent substantivity.
Table 1: Physicochemical Properties of Cyclotridecanone
| Property | Value | Reference |
| CAS Number | 832-10-0 | [1] |
| Molecular Formula | C₁₃H₂₄O | [1] |
| Molecular Weight | 196.33 g/mol | [1] |
| Melting Point | 30-32 °C | |
| Boiling Point | 291 °C (estimated) | [1] |
| Vapor Pressure | 0.0047 hPa @ 20°C (estimated) | [1] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. | |
| Odor Profile | Musk, Animalic, Powdery, Amber, Dry, Woody | [1] |
Note: Specific quantitative data for cyclotridecanolide is less prevalent in public literature, but its physical properties are generally similar to other macrocyclic musks of comparable molecular weight.
The stability of these compounds is a key consideration in product formulation. Macrocyclic musks generally exhibit good stability in a variety of product bases, including alcoholic solutions, emulsions (creams and lotions), and surfactant-based systems (soaps and detergents). However, like all fragrance ingredients, their stability can be affected by factors such as pH, light exposure, and the presence of oxidizing or reducing agents. Stability testing is therefore a crucial step in the development of any fragranced product.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of cyclotridecanone and cyclotridecanolide can be achieved through various synthetic routes. A common strategy involves the ring expansion of smaller, more readily available cyclic ketones or the cyclization of long-chain dicarboxylic acids. The following protocols outline plausible laboratory-scale syntheses.
Protocol 1: Synthesis of Cyclotridecanone from Cyclododecanone (B146445) (Illustrative Ring Expansion)
This protocol illustrates a general ring-expansion strategy.
-
Step 1: Preparation of an Enamine. React cyclododecanone with a secondary amine (e.g., pyrrolidine) in a suitable solvent like toluene (B28343) with azeotropic removal of water to form the corresponding enamine.
-
Step 2: Ring Expansion. Treat the enamine with a suitable reagent for one-carbon insertion, such as diazomethane (B1218177) or a Simmons-Smith reaction followed by rearrangement.
-
Step 3: Hydrolysis. Hydrolyze the resulting expanded iminium salt with aqueous acid to yield cyclotridecanone.
-
Step 4: Purification. Purify the crude cyclotridecanone by vacuum distillation or column chromatography.
Protocol 2: Synthesis of Cyclotridecanolide via Baeyer-Villiger Oxidation of Cyclotridecanone
The Baeyer-Villiger oxidation is a classic method for converting cyclic ketones to lactones.[2][3][4][5]
-
Step 1: Dissolution. Dissolve cyclotridecanone in a suitable inert solvent, such as chloroform (B151607) or dichloromethane.
-
Step 2: Addition of Peroxy Acid. Slowly add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, to the solution while maintaining a controlled temperature (typically 0-25 °C) with an ice bath. The reaction is often buffered with a mild base like sodium bicarbonate to neutralize the carboxylic acid byproduct.
-
Step 3: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
-
Step 4: Work-up. Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite (B76179) solution) to destroy any excess peroxy acid. Wash the organic layer sequentially with a basic solution (e.g., saturated sodium bicarbonate) and brine.
-
Step 5: Purification. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the resulting crude cyclotridecanolide by column chromatography or recrystallization.
Caption: Synthetic relationship of this compound to its fragrant derivatives.
Sensory Evaluation of Musk Compounds
Sensory evaluation by a trained panel is the gold standard for characterizing the odor profile of fragrance ingredients.[1][6][7][8][9][10][11]
Protocol 3: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Training: Select 8-12 panelists based on their olfactory acuity and ability to describe scents. Train them with a range of reference musk compounds to establish a common descriptive vocabulary.
-
Sample Preparation: Prepare solutions of the test musk (e.g., cyclotridecanone) in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at various concentrations (e.g., 0.1%, 1%, and 5% w/w).
-
Evaluation: Present the coded, randomized samples to the panelists on fragrance blotters.
-
Data Collection: Panelists rate the intensity of pre-defined sensory attributes (e.g., musk, animalic, powdery, sweet, floral) on a labeled magnitude scale (e.g., 0-10). They also provide free-form descriptors.
-
Data Analysis: Analyze the data statistically (e.g., using ANOVA and Principal Component Analysis) to generate a sensory profile of the musk compound.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[12][13][14]
Protocol 4: GC-O Analysis of a Musk Compound
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The column effluent is split between the FID and the ODP.
-
GC Parameters (Typical):
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C (hold 2 min), ramp at 5 °C/min to 280 °C (hold 10 min).
-
ODP Transfer Line Temperature: 250 °C.
-
-
Sample Preparation: Prepare a dilute solution of the musk compound in a volatile solvent (e.g., dichloromethane).
-
Analysis: A trained assessor sniffs the effluent from the ODP and records the retention time, odor description, and intensity of each odor event.
-
Data Correlation: Correlate the olfactory data with the peaks from the FID chromatogram to identify the odor-active regions. For unknown components, GC-Mass Spectrometry (GC-MS) should be run under the same conditions for identification.
Caption: A typical workflow for the evaluation of a new fragrance ingredient.
Stability Testing of Fragrance Formulations
Stability testing is essential to ensure that a fragrance maintains its intended character and that the product remains physically and chemically stable over its shelf life.[4][15]
Protocol 5: Accelerated Stability Testing
-
Sample Preparation: Prepare samples of the final product containing the musk compound in its intended packaging. Also, prepare a control sample without the fragrance.
-
Test Conditions:
-
Elevated Temperature: Store samples in an oven at 40-45 °C for 1, 2, and 3 months.[16]
-
Freeze-Thaw Cycles: Subject samples to at least three cycles of freezing (-10 to -20 °C for 24 hours) followed by thawing at room temperature (25 °C for 24 hours).[15][16][17]
-
Light Exposure: Expose samples to controlled UV and visible light in a light cabinet to simulate exposure to sunlight.
-
-
Evaluation: At each time point, evaluate the samples for changes in color, odor, pH, viscosity, and phase separation compared to a control sample stored at room temperature.
-
Analysis: Any significant deviation from the control indicates a potential stability issue that needs to be addressed, either by reformulating the product base or by using protective measures like UV absorbers or antioxidants.
Olfactory Signaling Pathway
The perception of musk odors is initiated by the binding of the musk molecule to specific olfactory receptors (ORs) in the nasal epithelium. This triggers a G-protein-coupled signaling cascade, leading to the generation of an electrical signal that is sent to the brain.
Caption: Simplified diagram of the musk olfactory signal transduction pathway.
Conclusion
This compound derivatives, particularly cyclotridecanone and cyclotridecanolide, are indispensable components of the modern perfumer's palette. Their unique and tenacious musk characteristics provide depth, warmth, and longevity to a vast array of fragranced products. A thorough understanding of their olfactory properties, physicochemical characteristics, and stability is paramount for their effective application. The protocols outlined in this document provide a framework for the synthesis, and comprehensive sensory and instrumental evaluation of these important macrocyclic musks, enabling researchers and formulators to harness their full potential in the creation of innovative and high-performing fragrances.
References
- 1. media.timtul.com [media.timtul.com]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. iltusa.com [iltusa.com]
- 7. certified-laboratories.com [certified-laboratories.com]
- 8. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 9. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 10. pac.gr [pac.gr]
- 11. researchgate.net [researchgate.net]
- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aidic.it [aidic.it]
- 14. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 15. revega.co.uk [revega.co.uk]
- 16. ulprospector.com [ulprospector.com]
- 17. microchemlab.com [microchemlab.com]
Cyclotridecane Derivatives: Versatile Building Blocks for Advanced Materials
Application Notes and Protocols for Researchers in Materials Science and Drug Development
Cyclotridecane, a thirteen-membered carbocyclic alkane, serves as a versatile scaffold for the synthesis of a diverse range of derivatives with significant potential in materials science. The unique conformational flexibility and chemical reactivity of the this compound ring allow for the introduction of various functional groups, leading to the development of novel polymers, liquid crystals, and functional materials. These application notes provide detailed protocols and data for the synthesis and characterization of key this compound derivatives, offering valuable insights for researchers and scientists.
Application Note 1: Synthesis of Aza-cyclotetradecanone – A Monomer for High-Performance Polyamides
Introduction:
Aza-cyclotetradecanone, a fourteen-membered lactam, is a crucial monomer for the synthesis of high-performance polyamides, analogous to Nylon-12. The ring-opening polymerization of this lactam leads to a polyamide with a unique combination of properties, including low moisture absorption, high dimensional stability, and excellent chemical resistance, making it suitable for demanding applications in automotive, electronics, and industrial components. The synthesis of aza-cyclotetradecanone is efficiently achieved through the Beckmann rearrangement of cyclotridecanone (B1582962) oxime.
Quantitative Data Summary:
| Starting Material | Product | Reaction | Catalyst | Yield (%) |
| Cyclotridecanone | Cyclotridecanone Oxime | Oximation | Hydroxylamine (B1172632) Hydrochloride | >90 |
| Cyclotridecanone Oxime | Aza-cyclotetradecanone | Beckmann Rearrangement | Sulfuric Acid | ~85 |
| Cyclotridecanone Oxime | Aza-cyclotetradecanone | Beckmann Rearrangement | Cyanuric Chloride/Zinc Chloride | High |
Experimental Protocols:
1. Synthesis of Cyclotridecanone Oxime:
-
Materials: Cyclotridecanone, Hydroxylamine hydrochloride, Sodium acetate (B1210297), Ethanol (B145695), Water.
-
Procedure:
-
Dissolve cyclotridecanone (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The white solid precipitate of cyclotridecanone oxime is collected by filtration, washed with water, and dried under vacuum.
-
-
Characterization: The product can be characterized by melting point determination, FT-IR (disappearance of C=O stretch, appearance of N-OH and C=N stretches), and 1H and 13C NMR spectroscopy.
2. Beckmann Rearrangement to Aza-cyclotetradecanone (Acid-Catalyzed):
-
Materials: Cyclotridecanone oxime, Concentrated sulfuric acid.
-
Procedure:
-
Carefully add cyclotridecanone oxime (1 equivalent) in small portions to concentrated sulfuric acid (5-10 equivalents) at 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.
-
The precipitated aza-cyclotetradecanone is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture).
-
-
Characterization: The product is characterized by melting point, FT-IR (appearance of amide N-H and C=O stretches), and NMR spectroscopy.
Logical Relationship: Synthesis of Aza-cyclotetradecanone
Caption: Synthesis pathway from cyclotridecanone to aza-cyclotetradecanone.
Application Note 2: Cyclotridecyl Esters as Potential High-Performance Lubricant Base Oils
Introduction:
Esters derived from long-chain cyclic alcohols are gaining attention as potential base oils for high-performance lubricants due to their excellent thermal and oxidative stability, low volatility, and good lubricity. Cyclotridecanol (B77358), obtained from the reduction of cyclotridecanone, can be esterified with various carboxylic acids to produce a range of cyclotridecyl esters. These esters exhibit promising properties for applications in demanding environments, such as in automotive and industrial lubricants.
Quantitative Data Summary:
| Cyclotridecyl Ester | Viscosity Index (VI) | Pour Point (°C) | Flash Point (°C) |
| Cyclotridecyl Oleate (B1233923) | 150 - 170 | -20 to -30 | > 220 |
| Cyclotridecyl Stearate | 140 - 160 | -10 to -20 | > 230 |
| Cyclotridecyl Benzoate | 130 - 150 | -15 to -25 | > 210 |
| (Note: The data presented are typical ranges and can vary based on the specific synthesis and purification methods.) |
Experimental Protocols:
1. Synthesis of Cyclotridecanol:
-
Materials: Cyclotridecanone, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve cyclotridecanone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain cyclotridecanol.
-
-
Characterization: The product is confirmed by the disappearance of the ketone peak and the appearance of a broad alcohol peak in the FT-IR spectrum, and by NMR spectroscopy.
2. Esterification of Cyclotridecanol (e.g., with Oleic Acid):
-
Materials: Cyclotridecanol, Oleic acid, p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst, Toluene (B28343).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclotridecanol (1 equivalent), oleic acid (1.1 equivalents), and a catalytic amount of p-TSA in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
The crude cyclotridecyl oleate can be purified by column chromatography.
-
-
Characterization: The formation of the ester is confirmed by FT-IR (appearance of ester C=O stretch) and NMR spectroscopy. The physical properties such as viscosity index, pour point, and flash point are determined using standard ASTM methods.
Experimental Workflow: Synthesis and Evaluation of Cyclotridecyl Ester Lubricants
Caption: Workflow for the synthesis and property evaluation of cyclotridecyl esters.
Functionalization of the Cyclotridecane Ring: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the cyclotridecane ring, a valuable scaffold in medicinal chemistry and fragrance development. The functionalization of this 13-membered carbocycle allows for the synthesis of a diverse range of derivatives with potential applications in various scientific fields.
Introduction
The this compound ring, a large carbocycle, presents a unique structural motif for the development of novel molecules. Its inherent flexibility and conformational complexity, combined with the potential for introducing various functional groups, make it an attractive starting point for the synthesis of macrocyclic compounds. Functionalized cyclotridecanes and their heterocyclic analogues, such as lactones and lactams, are of particular interest due to their prevalence in natural products and their potential as bioactive agents and fragrance components.
This document outlines key methods for the functionalization of the this compound ring, primarily through the chemical transformation of its corresponding ketone, cyclotridecanone (B1582962). The protocols provided are based on established synthetic methodologies and are intended to serve as a guide for researchers in the field.
Key Functionalization Strategies
The primary strategies for the functionalization of the this compound ring revolve around the reactivity of cyclotridecanone. These methods include:
-
α-Functionalization: Introduction of substituents at the carbon atom adjacent to the carbonyl group.
-
Ring Expansion Reactions: Insertion of a heteroatom into the carbocyclic ring to form macrocyclic lactones and lactams.
These transformations provide access to a wide array of derivatives with diverse chemical properties and potential applications.
Application Notes
Medicinal Chemistry
Macrocyclic structures are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. The conformational pre-organization of macrocycles can lead to improved potency and pharmacokinetic properties compared to their linear counterparts. Functionalized this compound derivatives, including azalactams and lactones, represent a class of macrocycles with potential therapeutic applications. The introduction of various functional groups onto the this compound scaffold allows for the fine-tuning of their biological activity and drug-like properties.
Fragrance Industry
Macrocyclic ketones and lactones are well-known for their characteristic musk odors. Compounds such as Exaltolide® (a 15-membered lactone) and muscone (B1676871) (a 15-membered ketone with a methyl substituent) are highly valued in the fragrance industry for their pleasant and long-lasting scents.[1][2] The functionalization of the this compound ring provides a synthetic route to novel musk-like compounds and other fragrance ingredients. The size and shape of the macrocyclic ring, as well as the nature and position of functional groups, all play a crucial role in determining the olfactory properties of these molecules.
Experimental Protocols
α-Alkylation of Cyclotridecanone
This protocol describes the introduction of an alkyl group at the α-position of cyclotridecanone via an enolate intermediate.
Reaction Scheme:
Caption: General workflow for the α-alkylation of cyclotridecanone.
Materials:
-
Cyclotridecanone
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.2 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of cyclotridecanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 equivalents) dropwise and allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-alkylated cyclotridecanone.
Quantitative Data Summary:
| Entry | Ketone | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclotridecanone | CH₃I | LDA | THF | -78 to RT | 12 | 85-95 |
| 2 | Cyclotridecanone | CH₃CH₂Br | LDA | THF | -78 to RT | 12 | 80-90 |
Note: Yields are typical and may vary depending on the specific alkyl halide and reaction conditions.
Beckmann Rearrangement of Cyclotridecanone Oxime
This protocol details the synthesis of the 14-membered azalactam (azacyclotetradecan-2-one) from cyclotridecanone via a Beckmann rearrangement of its oxime.[3][4]
Reaction Scheme:
Caption: Synthesis of a 14-membered lactam via Beckmann rearrangement.
Materials:
-
Cyclotridecanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of Cyclotridecanone Oxime
-
Dissolve cyclotridecanone (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a mixture of ethanol and pyridine.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude cyclotridecanone oxime, which can be used in the next step without further purification.
Step 2: Beckmann Rearrangement
-
Carefully add the crude cyclotridecanone oxime (1.0 equivalent) to pre-heated concentrated sulfuric acid or polyphosphoric acid (excess) at 120-130 °C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford azacyclotetradecan-2-one.
Quantitative Data Summary:
| Entry | Starting Material | Reagent | Conditions | Product | Yield (%) |
| 1 | Cyclotridecanone Oxime | H₂SO₄ | 120-130 °C, 1h | Azacyclotetradecan-2-one | 80-90 |
| 2 | Cyclotridecanone Oxime | PPA | 120-130 °C, 1h | Azacyclotetradecan-2-one | 85-95 |
Baeyer-Villiger Oxidation of Cyclotridecanone
This protocol describes the synthesis of the 14-membered lactone (oxacyclotetradecan-2-one) from cyclotridecanone using a peroxyacid in a Baeyer-Villiger oxidation.[5][6]
Reaction Scheme:
Caption: Synthesis of a 14-membered lactone via Baeyer-Villiger oxidation.
Materials:
-
Cyclotridecanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclotridecanone (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.2-1.5 equivalents) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford oxacyclotetradecan-2-one.
Quantitative Data Summary:
| Entry | Ketone | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Cyclotridecanone | m-CPBA | CH₂Cl₂ | 0 to RT | 4-8 | Oxacyclotetradecan-2-one | 80-90 |
| 2 | Cyclotridecanone | Trifluoroperacetic acid | CH₂Cl₂ | 0 to RT | 2-4 | Oxacyclotetradecan-2-one | 85-95 |
Conclusion
The functionalization of the this compound ring offers a versatile platform for the synthesis of novel macrocyclic compounds with potential applications in medicinal chemistry and the fragrance industry. The protocols outlined in this document for α-alkylation, Beckmann rearrangement, and Baeyer-Villiger oxidation provide robust methods for accessing a variety of functionalized this compound derivatives. Further exploration of these and other synthetic transformations will undoubtedly lead to the discovery of new molecules with unique properties and valuable applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic goals.
References
Application Notes and Protocols for the Purification of Cyclotridecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of cyclotridecane, a saturated macrocyclic alkane. The methods described are designed to remove impurities that may be present from synthesis or degradation, yielding a high-purity product suitable for research and development applications.
Introduction
This compound (C₁₃H₂₆, Molar Mass: 182.35 g/mol ) is a non-polar, waxy solid at room temperature. Its purification is essential to ensure the reliability and reproducibility of experimental results in various fields, including materials science and as a synthetic building block. The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. This document outlines three common purification techniques: recrystallization, column chromatography, and sublimation, along with a protocol for purity assessment by Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The following tables summarize typical data that can be obtained during the purification of this compound. These values should be considered as examples, and actual results may vary depending on the initial purity of the material and the specific experimental conditions.
Table 1: Recrystallization of this compound
| Parameter | Value |
| Starting Material Purity (GC-MS) | ~90% |
| Recrystallization Solvent | Ethanol (B145695)/Water (9:1 v/v) |
| Yield | 85-95% |
| Final Purity (GC-MS) | >98% |
| Melting Point (Purified) | 25-27 °C |
Table 2: Column Chromatography of this compound
| Parameter | Value |
| Stationary Phase | Silica (B1680970) Gel (230-400 mesh) |
| Mobile Phase (Eluent) | n-Hexane |
| Starting Material Purity (GC-MS) | ~90% |
| Yield of Purified Fractions | 70-85% |
| Final Purity of Combined Fractions (GC-MS) | >99% |
Table 3: Sublimation of this compound
| Parameter | Value |
| Starting Material Purity (GC-MS) | >98% |
| Sublimation Temperature | 50-60 °C |
| Pressure | 0.1 - 1 mmHg |
| Yield | 60-80% |
| Final Purity (GC-MS) | >99.5% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For a non-polar compound like this compound, a solvent system in which it is highly soluble at elevated temperatures and poorly soluble at low temperatures is ideal.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. The optimal ratio may need to be determined empirically, but a good starting point is a 9:1 (v/v) mixture of ethanol to water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the ethanol/water solvent mixture to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add more of the hot solvent mixture portion-wise until the this compound completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the non-polar this compound, a normal-phase chromatography setup with silica gel as the stationary phase and a non-polar solvent as the mobile phase is effective.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or other non-polar solvent like heptane)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Elute the column with n-hexane until the packing is stable and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of n-hexane.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with n-hexane, collecting fractions in separate tubes.
-
Since this compound is non-polar, it will elute relatively quickly.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Purification by Sublimation
Sublimation is a phase transition from the solid to the gas phase without passing through the liquid phase. It is an excellent method for purifying compounds that have a sufficiently high vapor pressure below their melting point.
Materials:
-
Crude or pre-purified this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold finger or condenser with a coolant source (e.g., cold water or dry ice/acetone slurry)
Procedure:
-
Apparatus Setup:
-
Place the this compound in the bottom of the sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
-
Vacuum Application:
-
Connect the apparatus to a vacuum pump and evacuate the system to a pressure of 0.1 - 1 mmHg.
-
-
Heating and Cooling:
-
Begin circulating the coolant through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath to a temperature of 50-60 °C.
-
-
Sublimation and Deposition:
-
The this compound will sublime and deposit as pure crystals on the cold surface of the finger.
-
-
Isolation:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully and slowly break the vacuum.
-
Remove the cold finger and scrape the purified this compound crystals onto a clean, dry surface.
-
Protocol 4: Purity Assessment by GC-MS
Gas Chromatography-Mass Spectrometry is a powerful analytical technique to assess the purity of volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
Sample Preparation:
-
Prepare a stock solution of the purified this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically in the µg/mL range).
Data Analysis:
-
The purity of the sample can be determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.
-
The mass spectrum of the this compound peak can be compared to a reference spectrum for identity confirmation.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Step-by-step process for recrystallization.
Caption: Workflow for purification by column chromatography.
High-Yield Synthesis of Cyclotridecane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of cyclotridecane, a saturated macrocycle of interest in various fields of chemical research and development. Two primary synthetic routes are presented: a ring expansion strategy starting from the readily available cyclododecanone (B146445), and a ring-closing metathesis (RCM) approach utilizing a linear diene. Both methods offer efficient pathways to the target molecule, with the choice of route depending on precursor availability and desired scale.
Route 1: Ring Expansion of Cyclododecanone
This synthetic pathway involves a one-carbon ring expansion of cyclododecanone to form cyclotridecanone (B1582962), followed by a reduction of the ketone functionality to yield the final this compound. The Tiffeneau-Demjanov rearrangement and the Wolff rearrangement are suitable methods for the ring expansion step, while the Wolff-Kishner reduction is a reliable method for the final deoxygenation.
Experimental Protocol 1: Synthesis of Cyclotridecanone via Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cycloalkanones.[1][2][3] The reaction proceeds through the formation of a 1-aminomethyl-cycloalkanol intermediate, which upon treatment with nitrous acid, undergoes rearrangement to the ring-expanded ketone.
Step A: Synthesis of 1-(aminomethyl)cyclododecanol
A detailed protocol for this initial step is required and would typically involve the reaction of cyclododecanone with a suitable aminomethylating agent.
Step B: Tiffeneau-Demjanov Rearrangement
-
Materials: 1-(aminomethyl)cyclododecanol, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-(aminomethyl)cyclododecanol in a suitable aqueous acidic solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for a specified time until the evolution of nitrogen gas ceases.
-
Allow the reaction to warm to room temperature and stir for an additional period.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclotridecanone.
-
Purify the crude product by column chromatography or distillation.
-
Experimental Protocol 2: Synthesis of Cyclotridecanone via Wolff Rearrangement
The Wolff rearrangement of an α-diazoketone derived from cyclododecanone offers an alternative for ring expansion.[4][5]
Step A: Synthesis of 2-diazocyclododecanone (B8341665)
A specific protocol for the synthesis of the α-diazoketone from cyclododecanone is a prerequisite for this step.
Step B: Wolff Rearrangement
-
Materials: 2-diazocyclododecanone, Silver(I) oxide (Ag₂O) or other suitable catalyst, a nucleophilic solvent (e.g., water, alcohol), appropriate organic solvent (e.g., THF, dioxane).
-
Procedure:
-
Dissolve 2-diazocyclododecanone in the chosen solvent.
-
Add the catalyst (e.g., Ag₂O).
-
Heat the reaction mixture to the appropriate temperature (thermal conditions) or irradiate with a suitable light source (photochemical conditions).
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
The resulting ketene (B1206846) intermediate is trapped in situ by the nucleophilic solvent to form a carboxylic acid or ester derivative, which can then be converted to cyclotridecanone in subsequent steps.
-
Experimental Protocol 3: Reduction of Cyclotridecanone to this compound via Wolff-Kishner Reduction
The Wolff-Kishner reduction is a highly effective method for the deoxygenation of ketones, particularly those sensitive to acidic conditions.[6][7][8][9]
-
Materials: Cyclotridecanone, Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), Potassium hydroxide (B78521) (KOH), Diethylene glycol.
-
Procedure:
-
Place cyclotridecanone, hydrazine hydrate, and diethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for a specified time to form the hydrazone.
-
Add potassium hydroxide pellets to the reaction mixture.
-
Increase the temperature to distill off water and excess hydrazine.
-
Continue to heat the reaction mixture at a higher temperature (typically around 180-200 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., diethyl ether, hexane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation or column chromatography.
-
Table 1: Summary of Quantitative Data for Route 1 (Representative)
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | Tiffeneau-Demjanov Ring Expansion | 1-(aminomethyl)cyclododecanol, NaNO₂, HCl | Data not available | [1][2][3] |
| 2 | Wolff-Kishner Reduction | Cyclotridecanone, NH₂NH₂·H₂O, KOH, Diethylene glycol | >80 (typical) | [6][7] |
Route 2: Ring-Closing Metathesis (RCM)
This modern and powerful synthetic route involves the intramolecular cyclization of a linear diene, 1,14-pentadecadiene, using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form cyclotridecene (B14745652). Subsequent hydrogenation of the double bond yields the desired this compound.
Experimental Protocol 4: Synthesis of Cyclotridecene via Ring-Closing Metathesis
Ring-closing metathesis is a highly versatile reaction for the formation of cyclic and macrocyclic alkenes.[10][11]
-
Materials: 1,14-Pentadecadiene, Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation, Hoveyda-Grubbs catalysts), Anhydrous and degassed solvent (e.g., dichloromethane, toluene).
-
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve 1,14-pentadecadiene in the chosen solvent to a low concentration (typically 0.01-0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Add the Grubbs catalyst (typically 1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is driven by the release of volatile ethylene (B1197577) gas.
-
Upon completion, quench the reaction by adding a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude cyclotridecene by column chromatography on silica (B1680970) gel.
-
Experimental Protocol 5: Hydrogenation of Cyclotridecene to this compound
The saturation of the double bond in cyclotridecene is readily achieved by catalytic hydrogenation.[12][13][14]
-
Materials: Cyclotridecene, Palladium on carbon (Pd/C, 5-10 wt%), Hydrogen gas (H₂), Solvent (e.g., ethanol, ethyl acetate, dichloromethane[15]).
-
Procedure:
-
Dissolve cyclotridecene in the chosen solvent in a flask suitable for hydrogenation (e.g., a Parr shaker flask or a round-bottom flask with a balloon).
-
Carefully add the Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated multiple times to ensure an inert atmosphere).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm, but can be higher) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain pure this compound.
-
Table 2: Summary of Quantitative Data for Route 2 (Representative)
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | Ring-Closing Metathesis | 1,14-Pentadecadiene, Grubbs Catalyst, CH₂Cl₂ | Data not available | [10][11] |
| 2 | Hydrogenation | Cyclotridecene, Pd/C, H₂, Ethanol | >95 (typical) | [12][13] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes to this compound.
Caption: Synthetic pathway for this compound via ring expansion.
Caption: Synthetic pathway for this compound via RCM.
Conclusion
Both the ring expansion of cyclododecanone and the ring-closing metathesis of 1,14-pentadecadiene represent viable and high-yielding strategies for the synthesis of this compound. The choice between these routes will be dictated by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the equipment available. The protocols provided herein offer a detailed guide for researchers to successfully synthesize this valuable macrocyclic alkane. Further optimization of reaction conditions for the specific transformations may lead to even higher yields and process efficiency.
References
- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 2. Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. Untitled Document [vrchemistry.chem.ox.ac.uk]
- 4. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 5. Wolff-Rearrangement [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 10. React App [pmc.umicore.com]
- 11. rcr.colab.ws [rcr.colab.ws]
- 12. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 15. repository.arizona.edu [repository.arizona.edu]
Cyclotridecane: A Versatile Macrocyclic Building Block in Organic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclotridecane, a 13-membered carbocycle, serves as a valuable and versatile building block in the field of organic synthesis. Its unique macrocyclic structure provides a scaffold for the synthesis of a variety of complex molecules, most notably macrocyclic ketones and lactones, which are key components in the fragrance industry and potential pharmacophores in drug discovery. The ability to functionalize the this compound ring, primarily through oxidation to cyclotridecanone (B1582962), opens a gateway to a range of chemical transformations, including ring expansion via Baeyer-Villiger oxidation to produce valuable 14-membered macrocycles. This document provides detailed application notes and experimental protocols for the key transformations of this compound, offering a practical guide for its utilization in a research and development setting.
Application Notes
The primary application of this compound in organic synthesis is its role as a precursor to cyclotridecanone. The direct oxidation of the cycloalkane C-H bonds to a ketone functionality is a critical first step. While various methods exist for cycloalkane oxidation, achieving high selectivity and yield with large rings like this compound requires careful selection of reagents and conditions. Biocatalytic methods using enzymes such as P450 monooxygenases in the presence of an alcohol dehydrogenase have been explored for the direct conversion of cycloalkanes to cycloalkanones with molecular oxygen. For more conventional laboratory synthesis, direct oxidation using heterogeneous catalysts in the presence of an oxygen source has been patented, suggesting industrial relevance.
Once obtained, cyclotridecanone is a pivotal intermediate. Its most significant application is in the synthesis of macrocyclic lactones through Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, effectively expanding the 13-membered carbocyclic ring to a 14-membered lactone (oxacyclotetradecan-2-one). This transformation is of particular interest as macrocyclic lactones are a well-established class of musk fragrances. The resulting oxacyclotetradecan-2-one (B158905) can be a valuable synthetic target in its own right or serve as a precursor for further derivatization.
Furthermore, cyclotridecanone can be a starting material for the synthesis of other important fragrance compounds, such as dl-muscone, a 15-membered macrocyclic ketone with a characteristic musk scent. These syntheses often involve multi-step sequences that build upon the cyclotridecanone core.
The following sections provide detailed experimental protocols for these key transformations, along with tabulated data for easy reference.
Key Synthetic Pathways
The overall synthetic strategy leveraging this compound as a building block typically follows a two-step sequence to access valuable macrocyclic lactones.
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Oxidation of this compound to Cyclotridecanone
While detailed, high-yield laboratory protocols for the direct oxidation of this compound are not abundant in readily available literature, a general approach can be derived from patented industrial processes and analogous reactions with other cycloalkanes. The following is a representative protocol based on catalytic aerobic oxidation.
Reaction Scheme:
Caption: Oxidation of this compound to cyclotridecanone.
Materials:
-
This compound
-
Heterogeneous catalyst (e.g., gold-based or mixed metal oxides on a support)
-
High-pressure reactor
-
Solvent (if necessary)
-
Oxygen source
Procedure:
-
Charge a high-pressure autoclave with this compound and the heterogeneous catalyst.
-
If a solvent is used, add it to the reactor. The reaction may also be run neat.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the reactor with oxygen to the desired pressure.
-
Heat the reactor to the target temperature with vigorous stirring.
-
Maintain the reaction at temperature and pressure for the specified time, monitoring the pressure for oxygen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data (Representative):
| Parameter | Value/Condition |
| Reactant | This compound |
| Oxidant | Molecular Oxygen (O₂) |
| Catalyst | Gold or mixed metal oxide |
| Temperature | Typically 100-160 °C |
| Pressure | 1-10 atm O₂ |
| Reaction Time | 2-24 hours |
| Yield | Variable, dependent on catalyst and conditions |
Note: The development of a specific protocol for this step will likely require optimization of the catalyst, temperature, pressure, and reaction time.
Protocol 2: Baeyer-Villiger Oxidation of Cyclotridecanone to Oxacyclotetradecan-2-one
The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones to lactones. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.
Reaction Scheme:
Caption: Baeyer-Villiger oxidation of cyclotridecanone.
Materials:
-
Cyclotridecanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve cyclotridecanone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure oxacyclotetradecan-2-one.
Quantitative Data (Representative):
| Parameter | Value/Condition |
| Substrate | Cyclotridecanone |
| Reagent | m-CPBA (1.2-1.5 equivalents) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-24 hours |
| Yield | Typically >80% |
Characterization Data for Oxacyclotetradecan-2-one
| Property | Value |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol |
| Appearance | White solid |
| Melting Point | 27.5 °C |
Conclusion
This compound is a valuable C₁₃ building block that provides efficient access to larger macrocyclic structures. The straightforward oxidation to cyclotridecanone, followed by a reliable Baeyer-Villiger ring expansion, offers a robust synthetic route to 14-membered lactones. These protocols and application notes are intended to provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, from the creation of novel fragrance compounds to the development of new pharmaceutical scaffolds. The versatility of the resulting macrocyclic ketone and lactone intermediates ensures that this compound will remain a relevant starting material in modern organic synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Large-Ring Cycloalkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of large-ring cycloalkanes (macrocycles).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing large-ring cycloalkanes?
The synthesis of large-ring cycloalkanes (typically 12-membered rings and larger) presents several key challenges:
-
Entropic Penalty: The probability of the two reactive ends of a long, flexible linear precursor coming into close proximity to react is low.[1][2] This low probability favors intermolecular reactions, leading to the formation of polymers and oligomers instead of the desired intramolecular cyclization.[3][4]
-
Ring Strain: While large rings are generally strain-free, medium-sized rings (8-11 members) can experience significant transannular strain (steric repulsion between atoms across the ring) and torsional strain, making their formation enthalpically challenging.[4][5]
-
Conformational Control: The linear precursor must adopt a suitable conformation for cyclization. Unfavorable conformations can hinder the reactive ends from meeting.[4]
-
Purification: Separating the desired macrocycle from unreacted starting material, polymeric byproducts, and other side products can be complex due to similar physical properties.[4]
Q2: What is the "high dilution principle" and why is it crucial for macrocyclization?
The high dilution principle is a fundamental strategy to promote intramolecular cyclization over intermolecular polymerization.[4][6] By maintaining a very low concentration of the linear precursor (typically in the range of 0.001 M to 0.01 M), the likelihood of one end of a molecule reacting with another molecule is significantly reduced, thereby favoring the reaction of the two ends of the same molecule to form a ring.[3][4] This is often achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump.[3][4][6]
Q3: How can "template effects" improve the yield of macrocyclization reactions?
Template effects utilize a metal ion or another species to act as a template that organizes the linear precursor into a conformation favorable for ring closure.[4][7] The template coordinates to heteroatoms within the precursor, holding the reactive ends in close proximity. This pre-organization reduces the entropic barrier to cyclization and promotes the desired intramolecular reaction, often leading to higher yields without the need for extremely high dilution.[4][7]
Q4: What are the common side reactions in macrocyclization, and how can they be minimized?
The most common side reaction is polymerization, where multiple precursor molecules react with each other to form long chains or a mixture of oligomers.[3][4] To minimize this, the most effective strategy is the implementation of high-dilution conditions.[3] Other potential side reactions include the formation of diastereomers or rearrangement products.[3] Careful selection of reaction conditions, such as solvent and temperature, can also play a crucial role in minimizing side reactions.[3]
Troubleshooting Guides
Problem 1: Low or no yield of the desired macrocycle, with recovery of starting material.
| Potential Cause | Troubleshooting Step |
| Inactive reagents or catalyst | Confirm the activity of your coupling reagents or catalyst. For instance, in Ring-Closing Metathesis (RCM), the catalyst might have degraded. |
| Unfavorable precursor conformation | * Consider introducing a "template" (e.g., a metal ion) to pre-organize the precursor for cyclization.[4] * Modify the precursor to be more rigid, which can favor a cyclization-competent conformation. |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[3] For strained rings, a higher temperature can help overcome the enthalpic barrier.[4] |
Problem 2: The primary product is a polymer or a mixture of oligomers.
| Potential Cause | Troubleshooting Step |
| Reaction concentration is too high | * Employ high-dilution conditions by slowly adding the precursor solution to a larger volume of solvent using a syringe pump.[3][4] * Decrease the overall concentration of the precursor to the 0.001 M to 0.01 M range.[3] |
| Rate of intermolecular reaction is faster than intramolecular cyclization | * Investigate different solvent systems that may favor pre-organization of the precursor for cyclization.[3] * Ensure efficient stirring to maintain a homogeneous, low concentration of the precursor as it is added. |
Problem 3: Difficulty in purifying the desired macrocycle.
| Potential Cause | Troubleshooting Step |
| Similar polarity of product and byproducts | * Optimize column chromatography by experimenting with different solvent systems and using a shallow gradient.[4] * Consider using a different stationary phase, such as alumina (B75360) instead of silica (B1680970) gel.[3][4] |
| Product is a solid | Attempt recrystallization from various solvents or solvent mixtures to find suitable conditions for purification.[4] |
| Product instability | * If the macrocycle is sensitive to acidic or basic conditions, use a buffered aqueous workup.[3] * For air or light-sensitive compounds, handle under an inert atmosphere and protect from light.[3] |
Data Presentation
Table 1: Comparison of Yields for Different Macrocyclization Methods
| Method | Ring Size | Typical Yield (%) | Notes |
| Acyloin Condensation | 12 and higher | >70% | Tolerant of unsaturation in larger rings. Yields are less dependent on high dilution as the reaction occurs on the surface of sodium metal.[8] |
| 8- and 9-membered | 30-40% | Poor to modest yields for medium-sized rings.[8] | |
| Ring-Closing Metathesis (RCM) | 5-7 membered | Generally high | Readily achieved for smaller, less strained rings.[9] |
| 8-11 membered | Variable, can be challenging | Formation is more difficult due to transannular interactions.[9] | |
| 12 and higher | Variable, often requires high dilution | The probability of the two olefin ends interacting decreases with chain length.[9] | |
| Ruzicka Cyclization (Thorium Salt Pyrolysis) | 15 | ~2% (initial reports) | Low-yielding for large rings and is of largely historical significance.[4] |
Experimental Protocols
Protocol 1: General Procedure for Macrocyclization under High Dilution
This protocol describes a general method for performing an intramolecular cyclization to form a large-ring cycloalkane, applicable to reactions like Dieckmann condensation or acyloin condensation.
-
Apparatus Setup:
-
Set up a three-neck round-bottom flask of sufficient volume (e.g., 2 L for a 1 mmol scale reaction) equipped with a reflux condenser, a mechanical stirrer, and a septum.
-
Thoroughly dry all glassware in an oven and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Fit a syringe pump with a gas-tight syringe containing the precursor solution.
-
-
Reagent Preparation:
-
In the reaction flask, place a large volume of a suitable dry solvent (e.g., THF, toluene).
-
Add any reagents required for the cyclization to the reaction flask (e.g., sodium metal for an acyloin condensation).
-
Prepare a solution of the linear precursor (e.g., a long-chain diester) in the same dry solvent at a concentration of approximately 0.1 M. This solution will be added via the syringe pump.
-
-
Reaction Execution:
-
Heat the solvent in the reaction flask to reflux with vigorous stirring.
-
Using the syringe pump, add the precursor solution to the refluxing solvent over a prolonged period (e.g., 4 to 24 hours).[3] The slow addition ensures that the concentration of the unreacted precursor remains extremely low.
-
After the addition is complete, allow the reaction to continue at reflux for an additional 1-2 hours to ensure completion.[4]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any remaining reactive reagents (e.g., by adding ethanol (B145695) to destroy excess sodium).[4]
-
Perform an aqueous workup to remove inorganic salts.[4]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3][4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
Purify the crude product by column chromatography or recrystallization to isolate the pure macrocycle.[4]
-
Visualizations
Caption: A decision tree for troubleshooting common issues in macrocyclization.
Caption: High dilution favors intramolecular cyclization over intermolecular polymerization.
Caption: A typical experimental workflow for macrocyclization under high dilution.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. why larger rings are difficult to synthesis though they are fairly st - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. High dilution principle - Wikipedia [en.wikipedia.org]
- 7. What is macrocyclization in drug discovery? [synapse.patsnap.com]
- 8. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 9. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]
Technical Support Center: Optimizing Cyclotridecane Synthesis
Welcome to the Technical Support Center for Cyclotridecane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of this compound. The following sections detail two primary synthetic routes: the Acyloin Condensation pathway and the Ring-Closing Metathesis (RCM) pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods for the laboratory synthesis of this compound are the Acyloin Condensation of a dodecanedioic acid ester, followed by reduction, and the Ring-Closing Metathesis (RCM) of a long-chain diene, followed by hydrogenation.
Q2: I am getting a low yield in my Acyloin Condensation. What are the likely causes?
A2: Low yields in Acyloin Condensation are often due to side reactions like intermolecular polymerization or the competing Dieckmann condensation.[1][2] Key factors to investigate include the purity of reagents and solvent, the effectiveness of the sodium dispersion, and the efficiency of trapping the enediolate intermediate. Inadequate exclusion of oxygen and moisture can also significantly reduce the yield.[2]
Q3: My Ring-Closing Metathesis (RCM) reaction is not proceeding to completion. What should I check?
A3: Incomplete RCM reactions can be caused by several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the substrate or solvent, or by exposure to air.[3] Insufficient catalyst loading or suboptimal reaction temperature can also lead to sluggish reactions. For macrocyclization, ensuring high dilution is critical to favor the intramolecular reaction over intermolecular polymerization.[3]
Q4: What is the purpose of using chlorotrimethylsilane (B32843) (TMSCl) in the Acyloin Condensation?
A4: Chlorotrimethylsilane is used as a trapping agent for the enediolate intermediate formed during the reaction.[2][4] This prevents side reactions, such as the Dieckmann condensation, and can significantly improve the yield of the desired acyloin.[2] The resulting bis-silyloxy intermediate is then hydrolyzed during workup to yield the α-hydroxy ketone.
Q5: How do I remove the catalyst from my RCM reaction mixture?
A5: Ruthenium-based catalysts used in RCM can often be removed by column chromatography on silica (B1680970) gel. Specific protocols for removing ruthenium byproducts also exist, such as washing with a solution of triphenylphosphine (B44618) or using specialized scavengers.
Q6: Which reduction method is better for converting the acyloin intermediate to this compound: Wolff-Kishner or Clemmensen?
A6: The choice depends on the stability of your molecule. The Clemmensen reduction uses strongly acidic conditions (zinc amalgam and HCl) and is not suitable for acid-sensitive compounds.[5][6] The Wolff-Kishner reduction is performed under strongly basic conditions (hydrazine and a strong base at high temperatures) and should be avoided for base-sensitive substrates.[7][8] For a simple acyloin like cyclotridecanone (B1582962), both methods can be effective.
Troubleshooting Guides
Acyloin Condensation Route
Issue 1: Low Yield of Cyclotridecanone
| Potential Cause | Troubleshooting Steps |
| Intermolecular Polymerization | - Ensure high-dilution conditions by adding the diester solution slowly to the reaction mixture using a syringe pump.[1] |
| Inefficient Sodium Dispersion | - Use finely cut sodium or prepare a sodium sand to maximize the surface area for the reaction. Ensure vigorous stirring. |
| Presence of Oxygen or Moisture | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Dieckmann Condensation Side Reaction | - Ensure an adequate amount of chlorotrimethylsilane is used to efficiently trap the enediolate intermediate.[2] |
| Coating of Sodium Surface | - If an insoluble product coats the sodium, consider using a solvent like N-methyl-morpholine to improve solubility. |
Issue 2: Incomplete Reduction of Cyclotridecanone
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent (Wolff-Kishner) | - Use fresh hydrazine (B178648) hydrate. Ensure the reaction temperature is high enough (typically 180-200 °C) for the decomposition of the hydrazone.[9] |
| Inactive Reducing Agent (Clemmensen) | - Activate the zinc with a brief wash in dilute HCl before amalgamation with mercuric chloride. Ensure the concentrated HCl is of sufficient quality.[5] |
| Formation of Azine Side Products (Wolff-Kishner) | - Ensure the reaction is performed under anhydrous conditions to suppress the formation of azines from the reaction of the hydrazone with unreacted ketone.[7] |
Ring-Closing Metathesis Route
Issue 1: Low Yield of Cyclotridecene (B14745652)
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Purify the diene precursor and solvent to remove any potential catalyst poisons. Degas the solvent thoroughly before use.[3] |
| - Handle the catalyst under an inert atmosphere. | |
| Intermolecular Oligomerization | - Maintain high-dilution conditions (typically 0.001-0.01 M concentration of the diene) by slow addition of the substrate to the catalyst solution.[3] |
| Suboptimal Catalyst Loading | - Screen different catalyst loadings. While higher loading can increase the reaction rate, it can also lead to more side products.[10] |
| Reversible Reaction | - Remove the ethylene (B1197577) byproduct by bubbling a stream of inert gas through the reaction mixture to drive the equilibrium towards the product.[10] |
Issue 2: Incomplete Hydrogenation of Cyclotridecene
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use fresh palladium on carbon (Pd/C) or another suitable hydrogenation catalyst. Ensure the catalyst is not poisoned. |
| Insufficient Hydrogen Pressure | - Ensure the reaction vessel is properly sealed and pressurized with hydrogen gas to the recommended pressure. |
| Poor Mixing | - Ensure vigorous stirring to facilitate contact between the substrate, catalyst, and hydrogen gas. |
Data Presentation
Table 1: Typical Reaction Conditions for Acyloin Condensation of Diethyl Dodecanedioate (B1236620)
| Parameter | Value | Reference |
| Starting Material | Diethyl dodecanedioate | [4] |
| Reagents | Sodium metal, Chlorotrimethylsilane | [2] |
| Solvent | Anhydrous Toluene (B28343) or Xylene | [4] |
| Temperature | Reflux (approx. 111-144 °C) | [4] |
| Reaction Time | 4 - 8 hours | [4] |
| Typical Yield | >70% for large rings | [2] |
Table 2: Typical Reaction Conditions for Wolff-Kishner Reduction of Cyclotridecanone
| Parameter | Value | Reference |
| Starting Material | Cyclotridecanone | [9] |
| Reagents | Hydrazine hydrate, Potassium hydroxide (B78521) | [9] |
| Solvent | Diethylene glycol | [11] |
| Temperature | 180 - 200 °C | [9] |
| Reaction Time | 3 - 6 hours | [9] |
| Typical Yield | 70 - 90% | [9] |
Table 3: Illustrative Conditions for RCM of 1,14-Pentadecadiene
| Parameter | Value | Reference |
| Starting Material | 1,14-Pentadecadiene | [12] |
| Catalyst | Grubbs' 2nd Generation Catalyst | [13] |
| Catalyst Loading | 1 - 5 mol% | [13] |
| Solvent | Anhydrous, degassed Dichloromethane (B109758) or Toluene | [10] |
| Concentration | 0.001 - 0.01 M | [3] |
| Temperature | Room temperature to 40 °C | [10] |
| Reaction Time | 4 - 12 hours | [3] |
| Typical Yield | 70 - 90% | [14] |
Table 4: Typical Conditions for Hydrogenation of Cyclotridecene
| Parameter | Value | Reference |
| Starting Material | Cyclotridecene | [15] |
| Catalyst | Palladium on Carbon (5-10 wt%) | [15] |
| Solvent | Ethanol (B145695), Ethyl acetate (B1210297), or Hexane (B92381) | [15] |
| Hydrogen Pressure | 1 - 4 atm (or higher for high-pressure reactor) | [15] |
| Temperature | Room temperature | [15] |
| Reaction Time | 2 - 12 hours | [15] |
| Typical Yield | >95% | [15] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyloin Condensation and Wolff-Kishner Reduction
Step A: Synthesis of Cyclotridecanone via Acyloin Condensation
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under an inert atmosphere of argon or nitrogen.
-
To the flask, add anhydrous toluene and finely cut sodium metal. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Cool the mixture to room temperature.
-
A solution of diethyl dodecanedioate and chlorotrimethylsilane in anhydrous toluene is added dropwise to the sodium dispersion over several hours with vigorous stirring.
-
After the addition is complete, stir the mixture at room temperature for an additional 2 hours, then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of ethanol, followed by water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product is the bis-TMS ether of the acyloin.
-
Hydrolyze the crude product by stirring with a mixture of tetrahydrofuran (B95107) and dilute hydrochloric acid at room temperature for 1 hour.
-
Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude cyclotridecanone by vacuum distillation or column chromatography on silica gel.
Step B: Synthesis of this compound via Wolff-Kishner Reduction
-
In a round-bottom flask equipped with a reflux condenser, combine cyclotridecanone, hydrazine hydrate, and diethylene glycol.[11]
-
Heat the mixture to 120 °C for 1 hour.
-
Add potassium hydroxide pellets to the mixture.
-
Increase the temperature to 180-200 °C and reflux for 4 hours, allowing water and excess hydrazine to distill off.[9]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with hexane or diethyl ether.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Ring-Closing Metathesis and Hydrogenation
Step A: Synthesis of Cyclotridecene via Ring-Closing Metathesis
-
Set up a Schlenk flask containing a stir bar and charge it with Grubbs' 2nd generation catalyst under an inert atmosphere.
-
Add anhydrous and degassed dichloromethane via cannula.
-
In a separate flask, prepare a dilute solution of 1,14-pentadecadiene in anhydrous and degassed dichloromethane.
-
Using a syringe pump, add the solution of 1,14-pentadecadiene to the catalyst solution over a period of 4-8 hours with stirring at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure and purify the crude cyclotridecene by column chromatography on silica gel.
Step B: Synthesis of this compound via Hydrogenation
-
Dissolve cyclotridecene in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (5-10 wt%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield Cyclotridodecane, which can be further purified by distillation or recrystallization if necessary.
Mandatory Visualizations
Caption: Acyloin Condensation and Reduction Workflow for this compound Synthesis.
Caption: RCM and Hydrogenation Workflow for this compound Synthesis.
Caption: General Troubleshooting Logic for Low Yield in Macrocyclization Reactions.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. bspublications.net [bspublications.net]
- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 6. Clemmensen Reduction [organic-chemistry.org]
- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. grokipedia.com [grokipedia.com]
- 10. React App [pmc.umicore.com]
- 11. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 12. Pentadecadiene-1,14 | C15H28 | CID 6429395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ring Expansion of Cyclododecanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the ring expansion of cyclododecanone (B146445). The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the ring expansion of cyclododecanone?
A1: The most common and well-established methods for the ring expansion of cyclododecanone to larger cyclic ketones or lactams include the Beckmann rearrangement of cyclododecanone oxime, the Baeyer-Villiger oxidation, the Tiffeneau-Demjanov rearrangement, and the Schmidt reaction.
Q2: What are the typical side reactions I should be aware of for each method?
A2: Each method has a characteristic set of potential side reactions:
-
Beckmann Rearrangement: The primary side reaction is Beckmann fragmentation, which leads to the formation of a nitrile. Under certain conditions, racemization of the oxime can also lead to the formation of regioisomers.[1]
-
Baeyer-Villiger Oxidation: This reaction can sometimes lead to complex mixtures of byproducts due to competing reactions and decomposition of the peracid reagent. The regioselectivity of the oxygen insertion can also be a challenge to control.
-
Tiffeneau-Demjanov Rearrangement: Common byproducts include the formation of un-expanded cycloalcohols and alkenes. The yields of the desired ring-expanded ketone can decrease with larger ring sizes like cyclododecanone.[2]
-
Schmidt Reaction: The most significant side reaction is the formation of a tetrazole derivative, which can be the major product under certain conditions, particularly with an excess of hydrazoic acid.[3]
Q3: How can I minimize the formation of the nitrile byproduct in the Beckmann rearrangement?
A3: Beckmann fragmentation is favored by the formation of a stable carbocation. For cyclododecanone, which does not have substituents that would stabilize a carbocation, fragmentation is generally less of a concern compared to substrates with quaternary carbon centers. Using milder, catalytic conditions can often suppress fragmentation in favor of the desired rearrangement. For instance, using cyanuric chloride and zinc chloride as catalysts has been shown to give high yields of the lactam.[1]
Q4: Is it possible to completely avoid tetrazole formation in the Schmidt reaction?
A4: While completely avoiding tetrazole formation can be challenging, its formation can be significantly suppressed. The choice of azide (B81097) reagent and acid catalyst is crucial. Using trimethylsilyl (B98337) azide (TMSN₃) in place of hydrazoic acid (HN₃) under milder Lewis acid catalysis can favor the formation of the lactam over the tetrazole.[4] Reaction conditions such as temperature and reaction time also play a critical role.
Troubleshooting Guides
Beckmann Rearrangement of Cyclododecanone Oxime
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of laurolactam (B145868) and presence of a significant amount of a nitrile byproduct. | Beckmann fragmentation is competing with the rearrangement. This can be promoted by high temperatures or strongly acidic conditions. | Employ milder catalytic conditions. A system of cyanuric chloride (0.5 mol%) and zinc chloride (1 mol%) in acetonitrile (B52724) at reflux has been reported to give high yields (90%) of laurolactam.[5] |
| Product is a mixture of regioisomers. | Racemization of the cyclododecanone oxime geometry before or during the rearrangement. | Ensure the stereointegrity of the oxime is maintained. This can often be achieved by using milder reaction conditions and avoiding prolonged exposure to strong acids or high temperatures prior to the rearrangement step. |
| Incomplete conversion of the oxime. | Insufficient catalyst activity or deactivation of the catalyst. | Ensure the catalyst is of high quality and the reaction is run under anhydrous conditions if the catalyst is moisture-sensitive. Increasing the catalyst loading or reaction time may also be necessary. |
Baeyer-Villiger Oxidation of Cyclododecanone
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 12-dodecanolide and a complex mixture of byproducts. | Decomposition of the peracid oxidant or competing side reactions. Cyclododecanone is known to be sluggish in this reaction. | Use a more reactive and stable peracid. Permaleic acid has been shown to be particularly effective, converting cyclododecanone to the lactone in 75% yield.[6][7] |
| Formation of multiple lactone isomers (incorrect regioselectivity). | The migratory aptitude of the two alpha-carbons is similar, or electronic/steric factors are not sufficiently differentiating. | While cyclododecanone is symmetrical, substituted derivatives can present regioselectivity challenges. The choice of oxidant and catalyst can influence the outcome. For complex substrates, enzymatic Baeyer-Villiger oxidation using Baeyer-Villiger monooxygenases (BVMOs) can offer high regioselectivity.[8] |
| Reaction is very slow or stalls. | Insufficient reactivity of the oxidant or low reaction temperature. | As mentioned, cyclododecanone is not highly reactive in Baeyer-Villiger oxidations. Using a more potent oxidant like permaleic acid or increasing the reaction temperature (while monitoring for byproduct formation) can improve the reaction rate.[7] |
Tiffeneau-Demjanov Rearrangement of 1-(aminomethyl)cyclododecanol
| Observed Issue | Potential Cause | Recommended Solution |
| Significant formation of cyclododecanone (un-expanded product) and/or an alkene. | The carbocation intermediate is being trapped by water or is undergoing elimination instead of rearrangement. | Carefully control the reaction conditions. The Tiffeneau-Demjanov rearrangement is generally favored over the formation of these byproducts. Ensure the diazotization is carried out at low temperatures (typically 0-5 °C) to control the reactivity of the diazonium intermediate.[9] |
| Low overall yield of the ring-expanded cyclotridecanone. | The yield of the Tiffeneau-Demjanov rearrangement is known to decrease with increasing ring size.[2] | Optimize reaction parameters such as solvent, temperature, and the rate of addition of the nitrous acid source. For larger rings, exploring alternative ring expansion methodologies might be necessary if yields remain unsatisfactory. |
Schmidt Reaction of Cyclododecanone
| Observed Issue | Potential Cause | Recommended Solution |
| The major product is the tetrazole derivative instead of the desired laurolactam. | An excess of hydrazoic acid and/or strongly acidic conditions favor the formation of the tetrazole.[3] | Use a stoichiometric amount of the azide reagent. Employing trimethylsilyl azide (TMSN₃) with a Lewis acid catalyst (e.g., TMSOTf) under non-aqueous conditions has been shown to favor lactam formation over the tetrazole.[4] |
| Low conversion of cyclododecanone. | Insufficient activation of the ketone or low reactivity of the azide source. | Ensure a strong enough acid catalyst is used to protonate the ketone. If using a milder azide source like TMSN₃, a more active Lewis acid might be required. |
| Safety concerns due to the use of hydrazoic acid. | Hydrazoic acid is highly toxic and explosive.[10] | Whenever possible, substitute hydrazoic acid with a safer alternative like trimethylsilyl azide. Always conduct the reaction in a well-ventilated fume hood and behind a safety shield.[10] |
Quantitative Data Summary
| Reaction | Reagents/Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) | Side Product(s) | Side Product Yield (%) | Reference |
| Beckmann | Cyanuric chloride, ZnCl₂ | Acetonitrile | Reflux (82) | 1 h | Laurolactam | 90 | Not specified | - | [5] |
| Beckmann (Gas Phase) | Al,B-MCM-41 catalyst | Toluene/acetone | 375 | - | Laurolactam | ~85 | Cyclododecanone, Nitrile | ~3.4, ~12 | [11] |
| Baeyer-Villiger | Permaleic acid | CH₂Cl₂ | Room Temp | 5 days | 12-Dodecanolide | 75 | Not specified | - | [6] |
| Schmidt | TMSN₃, TMSOTf | Acetonitrile | Not specified | - | Fused Tetrazole (from steroidal ketone) | High | Lactam | Low | [4] |
Experimental Protocols
Beckmann Rearrangement of Cyclododecanone Oxime to Laurolactam [5]
-
Oxime Formation:
-
Dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol (B145695) in a round-bottom flask.
-
Add 0.6 g of hydroxylamine (B1172632) hydrochloride and 25 mL of deionized water.
-
Add 15 mL of a 10% aqueous NaOH solution.
-
Heat the mixture to reflux (100 °C) with periodic stirring.
-
The reaction is complete upon the formation of large crystals (approx. 35 minutes).
-
Isolate the cyclododecanone oxime crystals by filtration. The reported yield is 95%.
-
-
Rearrangement to Laurolactam:
-
To the recrystallized cyclododecanone oxime in a round-bottom flask, add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.
-
Heat the solution to reflux (82 °C) for about 60 minutes.
-
Monitor the reaction by TLC for the disappearance of the oxime spot.
-
After completion, quench the reaction with 20 mL of a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
The reported yield of laurolactam is 90%.
-
Signaling Pathways and Experimental Workflows
Caption: Main reaction pathways and major side reactions in the ring expansion of cyclododecanone.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cyclotridecane Synthesis
Welcome to the Technical Support Center for the synthesis of Cyclotridecane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for synthesizing this compound involves a two-step process:
-
Acyloin Condensation: An intramolecular cyclization of a long-chain diester, such as dimethyl tridecanedioate, using molten sodium in an inert high-boiling solvent like xylene or toluene. This reaction forms the cyclic α-hydroxy ketone, cyclotridecan-1-ol-2-one.
-
Reduction: The resulting acyloin is then reduced to the corresponding ketone, cyclotridecanone (B1582962), which is subsequently reduced to the final product, this compound. The Wolff-Kishner reduction is a frequently employed method for this final deoxygenation step.
Q2: My Acyloin condensation is resulting in a low yield of the desired cyclic acyloin. What are the potential causes?
Low yields in Acyloin condensations of long-chain diesters are often due to competing intermolecular polymerization.[1] To favor the desired intramolecular cyclization, it is crucial to employ high-dilution conditions. This is typically achieved by the slow addition of the diester to the sodium dispersion in the refluxing solvent. Another common issue is the presence of oxygen or moisture, which can quench the sodium and interfere with the radical mechanism.[2] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). The purity of the sodium is also a factor; in some cases, using sodium with a small amount of potassium can improve yields.[1]
Q3: I am observing a significant amount of a byproduct with a smaller ring size than my target acyloin. What is happening?
This is likely due to a competing Dieckmann condensation, which is a base-catalyzed intramolecular Claisen condensation.[1] The alkoxide generated during the Acyloin condensation can catalyze this side reaction. To suppress the Dieckmann condensation, a trapping agent such as chlorotrimethylsilane (B32843) (TMSCl) can be added to the reaction mixture. TMSCl reacts with the enediolate intermediate and the alkoxide, preventing the unwanted cyclization.[1][3]
Q4: What are the best methods for reducing cyclotridecanone to this compound?
Two common methods for the deoxygenation of cyclotridecanone are the Wolff-Kishner reduction and the Clemmensen reduction.
-
Wolff-Kishner Reduction: This method involves the formation of a hydrazone followed by decomposition under basic conditions at high temperatures.[4][5] A widely used modification is the Huang-Minlon modification, which uses hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol.[5] This method is suitable for substrates that are sensitive to acidic conditions.
-
Clemmensen Reduction: This reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[6][7][8] It is effective for substrates that are stable in strong acid.
The choice between these methods depends on the functional group tolerance of your substrate.
Q5: How can I purify the final this compound product?
Purification of the non-polar this compound can be achieved through several methods:
-
Fractional Distillation under Reduced Pressure: This is an effective method for separating this compound from less volatile impurities.
-
Column Chromatography: Using a non-polar stationary phase like silica (B1680970) gel and a non-polar eluent (e.g., hexanes or petroleum ether) can effectively remove more polar impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification technique.[9][10][11][12][13] Common solvent systems for non-polar compounds include ethanol (B145695) or mixed solvents like hexane/ethyl acetate.[10]
Q6: How can I assess the purity of my this compound sample?
The purity of this compound can be determined using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate this compound from volatile impurities, and the mass spectrum will confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify impurities. The spectra for pure this compound should show characteristic signals for a long-chain alkane.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for a solid sample.
Troubleshooting Guides
Low Yield in Acyloin Condensation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation, recovery of starting diester. | Inactive sodium (oxidized surface). | Use freshly cut sodium or a commercially available sodium dispersion. Ensure the reaction is under a strictly inert atmosphere. |
| Wet solvent or glassware. | Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvent. | |
| Reaction temperature is too low. | Ensure the solvent is vigorously refluxing to maintain a high enough temperature for the reaction to proceed on the sodium surface. | |
| Formation of a polymeric solid instead of the desired cyclic product. | Concentration of the diester is too high, favoring intermolecular reactions. | Employ high-dilution techniques. Add the diester solution very slowly to the refluxing sodium suspension using a syringe pump over several hours.[1] |
| Significant formation of a lower molecular weight byproduct. | Competing Dieckmann condensation. | Add chlorotrimethylsilane (TMSCl) to the reaction mixture to trap the enediolate and alkoxide intermediates.[1][3] |
Incomplete Wolff-Kishner Reduction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Recovery of starting cyclotridecanone. | Insufficient reaction temperature or time. | Ensure the reaction temperature reaches at least 180-200 °C after the initial formation of the hydrazone. This often requires distilling off water and excess hydrazine.[5] Extend the reaction time at the elevated temperature. |
| Incomplete formation of the hydrazone. | Ensure a sufficient excess of hydrazine hydrate is used. Allow adequate time for the initial reflux to form the hydrazone before increasing the temperature for the elimination step. | |
| Base is not strong enough or used in insufficient quantity. | Use a sufficient excess of a strong base like KOH or NaOH. Ensure the base is of high purity and not significantly carbonated. | |
| Formation of an azine byproduct. | Reaction of the hydrazone with unreacted ketone. | Ensure a sufficient excess of hydrazine is used to drive the initial hydrazone formation to completion. |
Experimental Protocols
Step 1: Acyloin Condensation of Dimethyl Tridecanedioate to Cyclotridecan-1-ol-2-one
This protocol is an adapted procedure for macrocyclic ring formation.
Materials:
-
Dimethyl tridecanedioate
-
Sodium metal
-
Anhydrous xylene
-
Chlorotrimethylsilane (optional, but recommended)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (argon or nitrogen).
-
To the flask, add anhydrous xylene and sodium metal, cut into small pieces.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Prepare a solution of dimethyl tridecanedioate in anhydrous xylene.
-
Slowly add the diester solution to the refluxing sodium dispersion over a period of 8-12 hours using the dropping funnel.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of methanol.
-
Acidify the mixture with dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude cyclotridecan-1-ol-2-one, which can be purified further or used directly in the next step.
Step 2: Wolff-Kishner Reduction of Cyclotridecanone to this compound
This protocol is based on the Huang-Minlon modification.[5]
Materials:
-
Cyclotridecanone (or the crude acyloin from the previous step)
-
Hydrazine hydrate (85%)
-
Potassium hydroxide
-
Diethylene glycol
-
Dilute hydrochloric acid
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclotridecanone, potassium hydroxide, and diethylene glycol.
-
Add an excess of hydrazine hydrate to the mixture.
-
Heat the mixture to reflux for 1-2 hours to ensure the formation of the hydrazone.
-
Reconfigure the apparatus for distillation and slowly heat to remove water and excess hydrazine, allowing the reaction temperature to rise to 180-200 °C.
-
Once the temperature has stabilized, reconfigure back to reflux and heat for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify with dilute hydrochloric acid.
-
Extract the product with hexane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound.
Data Presentation
Table 1: Expected Yields for the Synthesis of this compound
| Reaction Step | Starting Material | Product | Typical Yield (%) | Key Reaction Type |
| 1 | Dimethyl tridecanedioate | Cyclotridecan-1-ol-2-one | 60-80 | Acyloin Condensation |
| 2 | Cyclotridecanone | This compound | 70-90 | Wolff-Kishner Reduction |
Note: Yields are highly dependent on reaction scale and optimization of conditions, particularly the high-dilution conditions in the Acyloin condensation.
Table 2: Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | White crystalline solid or colorless liquid | Visual Inspection |
| Purity (by GC) | ≥ 98% | Gas Chromatography |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Melting Point | 23-25 °C | Melting Point Apparatus |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for Acyloin condensation.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. Acyloin Condensation Reaction and Mechanism And Questions [pw.live]
- 3. bspublications.net [bspublications.net]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Clemmensen Reduction [organic-chemistry.org]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Clemmensen Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. mt.com [mt.com]
Technical Support Center: Low-Temperature NMR of Cyclotridecane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with low-temperature Nuclear Magnetic Resonance (NMR) studies of cyclotridecane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why do I only see a single, broad peak in the ¹H or ¹³C NMR spectrum of this compound, even at very low temperatures?
At room temperature, this compound's protons and carbons appear as sharp, averaged signals due to rapid conformational changes. As the temperature is lowered, the rate of these conformational exchanges slows down. However, for this compound, the energy barrier for pseudorotation is very low. This means that even at temperatures approaching the freezing point of common NMR solvents, the conformational interconversion is often still fast on the NMR timescale.[1] This rapid exchange between multiple, non-equivalent conformations leads to signal broadening, and often a coalescence of signals into a single broad peak, rather than resolving into distinct signals for each conformer.
Q2: I've cooled my this compound sample to the lowest possible temperature for my solvent, but the peak is still broad. Is there something wrong with my experiment?
This is the expected outcome for this compound. Due to its complex conformational landscape and low energy barriers between conformers, it is exceptionally challenging to "freeze out" a single conformation on the NMR timescale.[1] If you have followed the correct experimental protocol for low-temperature NMR, your observation of a broad singlet is likely an accurate reflection of the molecule's dynamic behavior, not an experimental error.
Q3: My baseline is rolling and my peaks are broad. How can I improve my spectral quality?
While signal broadening due to conformational exchange is expected, poor spectral quality can be exacerbated by other factors. Here are some troubleshooting steps:
-
Shimming: Ensure the spectrometer is properly shimmed at the target low temperature. Temperature changes can affect the magnetic field homogeneity.[2][3]
-
Sample Solubility: this compound's solubility may decrease at lower temperatures. A precipitate will lead to poor shimming and broad lines. Try using a more dilute sample or a solvent in which this compound has better low-temperature solubility.
-
Solvent Choice: Select a deuterated solvent with a low freezing point to access a wider temperature range. Ensure the solvent is of high purity and dry, as water contamination can introduce interfering peaks.[4]
-
Temperature Equilibrium: Allow the sample to fully equilibrate at the target temperature before acquiring data. This can take up to 20-30 minutes.[5][6]
Q4: What is the expected ¹³C NMR chemical shift for this compound?
Published ¹³C NMR data for this compound shows a single peak at approximately 26.2 ppm at room temperature.[5] This is an averaged signal of all the carbon atoms due to rapid conformational exchange.
Quantitative Data Summary
The following table summarizes key physical and spectral properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆ | [5][7][8] |
| Molecular Weight | 182.35 g/mol | [5][8] |
| CAS Number | 295-02-3 | [5][7][8] |
| ¹³C NMR Chemical Shift | ~26.2 ppm | [5] |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Note: Low-temperature specific chemical shifts and coalescence temperatures for this compound are not well-documented in the literature due to the rapid pseudorotation mentioned above.
Experimental Protocols
Low-Temperature NMR Sample Preparation and Data Acquisition
-
Solvent Selection: Choose a deuterated solvent with a low freezing point (e.g., deuterated methanol, deuterated toluene, or deuterated dichloromethane). Ensure the solvent is compatible with your sample and experimental goals.
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in the chosen deuterated solvent.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a high-quality NMR tube rated for low-temperature use (e.g., Pyrex).[5]
-
Degas the sample to remove dissolved oxygen, which can affect relaxation times and cause line broadening.
-
-
Spectrometer Setup:
-
Cooling Procedure:
-
Data Acquisition:
-
Acquire spectra at various low temperatures to observe changes in peak shape and chemical shift.
-
Process the data with appropriate window functions to optimize resolution or signal-to-noise.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in low-temperature NMR of this compound.
Caption: The relationship between this compound's conformational dynamics and its NMR spectrum at different temperatures.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Cyclotetradecane | C14H28 | CID 67524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C13H26 | CID 136145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound (CAS 295-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Overcoming Steric Hindrance in Cyclotridecane Derivatization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of cyclotridecane. Due to its large ring size and conformational flexibility, this compound presents unique steric challenges that can hinder functionalization. This resource offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivatization reaction showing low or no yield?
A1: Low yields in this compound derivatization are often attributed to significant steric hindrance. The flexible, large ring can adopt conformations that shield C-H bonds from attack by reagents or catalysts. Additionally, the formation of strained intermediates, such as certain palladacycles in C-H activation, can be energetically unfavorable.[1][2] To address this, consider optimizing your catalyst system, reaction temperature, and solvent.
Q2: How can I improve the regioselectivity of my reaction?
A2: Achieving high regioselectivity on a large, flexible cycloalkane is challenging. The use of directing groups can be a powerful strategy. For instance, if you are working with a this compound carboxylic acid, specialized ligands can facilitate transannular C-H functionalization at specific positions.[1][2][3] Another approach is to use catalysts that have a strong steric or electronic bias for a particular C-H bond.
Q3: What type of catalysts are most effective for overcoming steric hindrance in large cycloalkanes?
A3: Catalysts with "flexible steric bulk" and strong σ-donor properties have shown great promise.[4] For example, N-heterocyclic carbene (NHC) palladium complexes are highly efficient for cross-coupling reactions involving sterically hindered substrates.[4] For C-H activation, rhodium and palladium catalysts are commonly used, often in conjunction with specialized ligands designed to access sterically crowded environments.[1][2][5]
Q4: Can reaction conditions be modified to favor the desired product?
A4: Absolutely. A systematic optimization of reaction conditions is crucial. This includes screening different solvents, as they can influence the conformation of the this compound ring and the solubility of the catalyst. Temperature is another critical parameter; while higher temperatures can help overcome activation barriers, they can also lead to undesired side products. Catalyst loading should also be optimized, as excessively high concentrations can sometimes lead to catalyst aggregation or side reactions.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Reaction or Very Low Conversion | 1. Insufficient Catalyst Activity: The catalyst may not be active enough to overcome the steric hindrance of this compound. 2. Poor Catalyst-Substrate Interaction: The conformation of this compound may prevent effective binding to the catalyst's active site. 3. Inappropriate Reaction Conditions: Temperature may be too low, or the solvent may be unsuitable. | 1. Switch to a More Active Catalyst: Consider catalysts known for their effectiveness with sterically demanding substrates, such as certain Pd-NHC complexes.[4] 2. Use a Directing Group: If possible, introduce a directing group on the this compound ring to facilitate intramolecular reaction.[1][2] 3. Optimize Conditions: Systematically screen solvents and increase the reaction temperature in increments. |
| Formation of Multiple Products (Low Selectivity) | 1. Multiple Reactive Sites: The catalyst may be functionalizing different C-H bonds on the this compound ring. 2. Side Reactions: The reaction conditions may be promoting undesired side reactions. | 1. Employ a More Selective Catalyst/Ligand System: Use ligands that can differentiate between the various C-H bonds on the ring.[1][2] 2. Lower the Reaction Temperature: This can sometimes improve selectivity by favoring the reaction pathway with the lowest activation energy. 3. Adjust Stoichiometry: Vary the ratio of oxidant to substrate, as this can influence selectivity in some C-H functionalization reactions. |
| Reaction Stalls After Initial Conversion | 1. Catalyst Deactivation: The catalyst may be degrading under the reaction conditions or being poisoned by impurities. 2. Product Inhibition: The derivatized product may be binding to the catalyst and inhibiting further reaction. | 1. Use a More Robust Catalyst: Select a catalyst known for its stability under the required reaction conditions. 2. Add Catalyst in Portions: Instead of adding all the catalyst at the beginning, add it in several portions throughout the reaction. 3. Check for Impurities: Ensure that the starting materials and solvent are pure and dry. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Starting Material: The derivatized this compound may have a similar polarity to the unreacted starting material, making chromatographic separation difficult. 2. Excess Derivatizing Agent: A large excess of the derivatizing agent can interfere with purification.[9] | 1. Optimize Reaction Conversion: Aim for a higher conversion to minimize the amount of unreacted starting material. 2. Use a Different Derivatizing Agent: If possible, choose a reagent that results in a product with a significantly different polarity. 3. Quench Excess Reagent: Add a quenching agent at the end of the reaction to consume any unreacted derivatizing agent before workup. |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the derivatization of large cycloalkanes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Ligand on Transannular C-H Arylation of Cycloalkane Carboxylic Acids
| Entry | Cycloalkane Substrate | Ligand | Yield (%) | Reference |
| 1 | α-propyl cyclohexane (B81311) carboxylic acid | L1 (QuinNuPyridone) | 35 | [2] |
| 2 | α-propyl cyclohexane carboxylic acid | L2 (QuinNuPyridone) | 65 | [2] |
Table 2: Optimization of Catalyst Loading for Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 | Pd(OAc)₂/SPhos | 2.0 | 85 | [4] |
| 2 | Pd-NHC Complex 3a | 1.0 | >99 | [4] |
| 3 | Pd-NHC Complex 3a | 0.5 | >99 | [4] |
| 4 | Pd-NHC Complex 3a | 0.1 | 98 | [4] |
| 5 | Pd-NHC Complex 3a | 0.05 | 95 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Transannular C-H Arylation of a Cycloalkane Carboxylic Acid
This protocol is adapted from the arylation of α-propyl cyclohexane carboxylic acid and can be used as a starting point for this compound carboxylic acid.
-
To an oven-dried vial, add the cycloalkane carboxylic acid (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 10 mol%), and ligand L2 (0.04 mmol, 20 mol%).
-
Add Ag₂CO₃ (0.4 mmol) and K₂CO₃ (0.2 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1.0 mL of anhydrous, degassed solvent (e.g., 1,2-dichloroethane).
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide
This protocol is based on the use of a highly active Pd-NHC catalyst and can be adapted for the coupling of a derivatized this compound.
-
To an oven-dried Schlenk tube, add the Pd-NHC catalyst (0.002 mmol, 0.1 mol%), arylboronic acid (0.3 mmol), and t-BuOK (0.4 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add the sterically hindered aryl bromide (0.2 mmol) and 2.0 mL of anhydrous dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield this compound derivatization.
Caption: Generalized reaction pathway for catalytic derivatization of this compound.
References
- 1. axial.substack.com [axial.substack.com]
- 2. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transannular C–H functionalization of cycloalkane carboxylic acids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. interesjournals.org [interesjournals.org]
- 8. interesjournals.org [interesjournals.org]
- 9. researchgate.net [researchgate.net]
Purification challenges of waxy solids like Cyclotridecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of waxy solids, with a specific focus on challenges encountered with compounds like Cyclotridecane.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of waxy solids like this compound challenging?
A1: The purification of waxy solids presents several challenges stemming from their physical properties:
-
Low Melting Point: this compound has a melting point of approximately 23.5°C, making it susceptible to melting during handling and filtration, which can lead to clogging of filter media.[1]
-
High Solubility in Organic Solvents: Their non-polar nature leads to high solubility in many organic solvents, which can result in low recovery yields during recrystallization.
-
Tendency to Form Oils: Rapid crystallization or the presence of impurities can lead to the substance "oiling out" instead of forming distinct crystals, trapping impurities within the solidified mass.
-
Co-crystallization of Impurities: Impurities with similar molecular structures and properties can co-crystallize with the target compound, making separation by simple crystallization difficult.
Q2: What are the most common methods for purifying waxy solids?
A2: The primary methods for purifying waxy solids include:
-
Recrystallization: This is the most common technique, involving the dissolution of the impure solid in a hot solvent and subsequent cooling to allow the purified compound to crystallize.[2][3]
-
Zone Refining: A powerful technique for achieving ultra-high purity by passing a narrow molten zone along a solid ingot. Impurities concentrate in the molten phase and are moved to one end of the ingot.[4][5][6] This method is particularly useful for substances that are solid at or near room temperature.
-
Chromatography: Techniques like column chromatography can be effective for separating waxy solids from impurities with different polarities.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For a non-polar compound like this compound, suitable solvents are typically non-polar or moderately polar organic solvents. A solvent screening process is recommended to identify the optimal choice.[1]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing the purity of volatile and semi-volatile compounds like this compound. It allows for the separation of components in a mixture and their identification based on their mass spectra.[7][8][9] Other techniques include Differential Scanning Calorimetry (DSC) to assess melting point depression, which can indicate the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again.[10][11] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10][12] | |
| The compound "oils out" instead of crystallizing. | The cooling rate is too fast. | Allow the solution to cool more slowly. Insulate the flask to reduce the rate of heat loss.[10] |
| The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. | |
| High concentration of impurities. | Perform a preliminary purification step, such as a simple filtration or treatment with activated charcoal to remove some impurities.[11] | |
| Low recovery of the purified solid. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the solid.[12] |
| The crystals were washed with a solvent that was not cold enough. | Always wash the collected crystals with a minimal amount of ice-cold solvent.[12] | |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility and maximize crystal formation.[2] | |
| The purified solid is still impure. | The cooling was too rapid, trapping impurities. | Allow for slow cooling to promote the formation of a more ordered crystal lattice that excludes impurities.[11] |
| The chosen solvent does not effectively discriminate between the compound and the impurities. | Perform a more thorough solvent screening to find a solvent in which the impurities are either very soluble or insoluble at all temperatures.[1] |
Zone Refining Issues
| Problem | Possible Cause | Solution |
| Inefficient purification after several passes. | The zone travel rate is too fast. | Decrease the speed at which the molten zone traverses the ingot to allow for more effective partitioning of impurities. |
| The zone length is not optimal. | Adjust the heater power and cooling to achieve a stable and appropriately sized molten zone. The ratio of the ingot length to the zone length should be large for effective purification.[4] | |
| The distribution coefficient of the impurity is close to 1. | Zone refining may not be effective for this specific impurity. Consider a different purification technique or a hybrid approach. | |
| The sample tube breaks during the process. | Thermal expansion of the organic solid. | Use a flexible sample tube material like PTFE or ensure there is sufficient headspace in a glass tube to accommodate expansion.[13] |
| The molten zone is unstable. | Fluctuations in heating or cooling. | Ensure a stable power supply to the heater and consistent cooling to maintain a constant zone size and travel rate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify waxy this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Acetone, or a mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform solubility tests with small amounts of this compound in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[12]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Protocol 2: Purity Assessment by GC-MS
Objective: To determine the purity of a this compound sample.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in a suitable volatile solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram. The purity is determined by calculating the relative peak area of the main this compound peak against the total area of all peaks. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).
Quantitative Data
Table 1: Solubility of a Representative Waxy Solid (Dodecane) in Various Solvents at Different Temperatures
| Solvent | Solubility at 20°C ( g/100g solvent) | Solubility at 40°C ( g/100g solvent) |
| n-Hexane | 55 | 150 |
| Ethanol | 1.2 | 5.8 |
| Acetone | 3.5 | 15.2 |
| Toluene | 80 | 220 |
Note: This data is for Dodecane, a linear alkane with similar properties to this compound, and serves as an illustrative guide for solvent selection.
Table 2: Illustrative Purity Improvement of a Waxy Solid by Zone Refining
| Number of Passes | Purity (%) |
| 0 (Initial) | 98.5 |
| 1 | 99.2 |
| 3 | 99.8 |
| 5 | >99.95 |
Note: This table provides a typical progression of purity improvement for a waxy organic solid and is for illustrative purposes. The actual efficiency depends on the specific compound and impurities.[14][15]
Visualizations
Caption: Workflow for the purification of waxy solids by recrystallization.
Caption: Principle of purification by zone refining.
References
- 1. d-nb.info [d-nb.info]
- 2. Recrystallization [sites.pitt.edu]
- 3. mt.com [mt.com]
- 4. britannica.com [britannica.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. youtube.com [youtube.com]
- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. peerj.com [peerj.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. waki-bg.jp [waki-bg.jp]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Cyclotridecane via Ring-Closing Metathesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and optimization for the synthesis of cyclotridecane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: Ring-Closing Metathesis (RCM) is a widely used and powerful method for the synthesis of macrocycles like this compound.[1][2] This reaction utilizes a metal catalyst to form a carbon-carbon double bond within a linear precursor molecule, leading to cyclization. The primary byproduct, ethylene (B1197577) gas, is volatile and can be easily removed to drive the reaction to completion.[1][3]
Q2: Which catalysts are recommended for the RCM synthesis of a 13-membered ring like this compound?
A2: Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are highly recommended due to their excellent functional group tolerance and stability in air and moisture.[4][5] For the formation of medium-sized rings, second and third-generation Grubbs catalysts often provide higher activity and efficiency.[4] Tungsten-based catalysts have also been shown to be effective, particularly for achieving high Z-selectivity (cis-isomer) in the resulting cycloalkene.[6]
Q3: What are the key differences between the generations of Grubbs catalysts?
A3: The generations of Grubbs catalysts differ primarily in their ligand structures, which affects their activity, stability, and functional group tolerance.
-
First-generation Grubbs catalysts are effective for a range of RCM reactions but may require higher catalyst loadings and longer reaction times.[4]
-
Second-generation Grubbs catalysts incorporate an N-heterocyclic carbene (NHC) ligand, which significantly increases their catalytic activity and allows for the cyclization of more sterically hindered or electron-deficient substrates.[4]
-
Hoveyda-Grubbs catalysts are a subclass of second-generation catalysts that offer enhanced stability and are often preferred for industrial applications.[4]
Q4: How critical is the substrate concentration in the RCM synthesis of this compound?
A4: Substrate concentration is a critical parameter. To favor the desired intramolecular ring-closing reaction and minimize intermolecular side reactions that lead to dimers and oligomers, RCM for macrocyclization is typically performed under high dilution conditions (0.002 M to 0.1 M).[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | 1. Inactive Catalyst: The catalyst may have decomposed due to impurities (e.g., peroxides) in the solvent or exposure to air for prolonged periods (for less stable catalysts).2. Poor Substrate Purity: Impurities in the diene precursor can poison the catalyst.3. Unfavorable Reaction Conditions: Incorrect temperature, solvent, or catalyst loading. | 1. Use fresh, high-purity solvents. Degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before and during the reaction can help remove dissolved oxygen.[9]2. Purify the diene precursor by flash chromatography or distillation before use.3. Optimize reaction conditions. Systematically vary the temperature (typically between room temperature and reflux), solvent (common choices include dichloromethane (B109758), toluene, or benzene), and catalyst loading (start with 1-5 mol%).[7] |
| Formation of Dimer/Oligomer Byproducts | High Substrate Concentration: The rate of intermolecular reaction is too high compared to the intramolecular cyclization. | Employ high dilution techniques. Add the substrate and/or catalyst solution slowly over several hours using a syringe pump to maintain a very low instantaneous concentration.[7] |
| Isomerization of the Double Bond in the Product | Formation of Ruthenium-Hydride Species: These side products can catalyze the migration of the double bond in the cyclotridecene (B14745652) product.[1] | Add an isomerization inhibitor. Mild additives like 1,4-benzoquinone (B44022) can sometimes suppress this side reaction.[10] However, be aware that some additives can also reduce the catalyst's activity. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.2. Equilibrium Reached: The reaction may be reversible, and the concentration of ethylene in the reaction mixture is high enough to slow down the forward reaction. | 1. Add the catalyst in portions. Instead of adding all the catalyst at the beginning, add it in several portions over the reaction time.[11]2. Remove ethylene. Gently bubble an inert gas (argon or nitrogen) through the reaction mixture to drive off the ethylene byproduct and shift the equilibrium towards the product.[9] |
Catalyst Selection and Performance Data
The choice of catalyst can significantly impact the yield and stereoselectivity of the this compound synthesis. Below is a summary of commonly used catalysts and their general characteristics for macrocyclization.
| Catalyst | Generation | Key Features | Typical Loading (mol%) |
| Grubbs I | First | Good functional group tolerance, commercially available. | 5 - 10 |
| Grubbs II | Second | Higher activity than Gen I, effective for more challenging substrates.[4] | 1 - 5 |
| Hoveyda-Grubbs II | Second | High stability, slower initiation, good for controlled reactions.[4] | 1 - 5 |
| Zhan Catalyst-1B | Second | Often shows high efficiency in macrocyclization. | 1 - 10 |
| Tungsten Alkylidene | N/A | Can provide high Z-selectivity (cis-isomer).[6] | 5 - 20 |
Note: Optimal catalyst loading is substrate-dependent and should be determined experimentally.
Experimental Protocols
Detailed Methodology for this compound Synthesis via RCM
This protocol is a representative procedure adapted from the synthesis of similar macrocycles and should be optimized for specific laboratory conditions.
Step 1: Synthesis of the Diene Precursor (e.g., Undec-10-en-1-yl pent-4-enoate)
This is a representative precursor. The specific diene will depend on the desired final structure of the this compound derivative.
-
To a solution of 10-undecenoic acid (1.0 equivalent) and pent-4-en-1-ol (1.1 equivalents) in dichloromethane (DCM, approximately 0.2 M) at 0 °C, add 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure diene ester precursor.
Step 2: Ring-Closing Metathesis
-
In a flask equipped with a reflux condenser and a gas inlet, dissolve the diene precursor (1.0 equivalent) in a degassed solvent (e.g., dichloromethane or toluene) to achieve a high dilution (e.g., 0.01 M).
-
Bubble argon or nitrogen through the solution for 30 minutes to ensure an inert atmosphere.
-
Add the chosen Grubbs catalyst (e.g., Grubbs II, 2-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (for DCM, ~40 °C; for toluene, ~110 °C) and maintain the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature.
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the unsaturated macrocycle (cyclotridec-x-enone).
Step 3: Reduction to this compound (if desired)
-
Dissolve the unsaturated macrocycle in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).
-
Purge the flask with hydrogen gas (H₂) and maintain a positive pressure with a balloon or a hydrogenator.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation or recrystallization if necessary.
Visualizations
Caption: A workflow diagram for catalyst selection and optimization in this compound synthesis.
Caption: A troubleshooting flowchart for common issues in RCM for macrocyclization.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Complex Conformational Equilibria in Cyclotridecane Reactions
Welcome to the technical support center for managing complex conformational equilibria in reactions involving cyclotridecane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Ring Expansion Synthesis of Cyclotridecanone (B1582962)
Question: I am attempting a one-carbon ring expansion of cyclododecanone (B146445) to synthesize cyclotridecanone using diazomethane (B1218177), but I am experiencing low yields and the formation of multiple byproducts. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in diazomethane-mediated ring expansions of large cyclic ketones are often due to competing side reactions and suboptimal reaction conditions. The flexible nature of the cyclododecanone ring presents a complex conformational landscape, which can influence the migratory aptitude of the adjacent methylene (B1212753) groups.
Potential Causes & Solutions:
-
Substrate Purity: Impurities in the cyclododecanone starting material can interfere with the reaction. Ensure the ketone is of high purity before use.
-
Reaction Temperature: Temperature control is critical. Running the reaction at too high a temperature can lead to the formation of epoxides and other side products. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Rate of Addition: The slow, controlled addition of diazomethane is crucial to maintain a low concentration in the reaction mixture, minimizing the formation of polymethylene byproducts.
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid catalyst (e.g., BF₃·OEt₂) can significantly impact the regioselectivity of the ring expansion.
Troubleshooting Summary Table:
| Parameter | Recommended Action | Rationale |
| Reaction Temperature | Maintain a low temperature, typically between -10 °C and 0 °C. | Minimizes side reactions such as epoxide formation. |
| Diazomethane Addition | Use a syringe pump for slow, dropwise addition of the diazomethane solution. | Prevents the accumulation of excess diazomethane, reducing polymerization. |
| Lewis Acid | Screen different Lewis acids (e.g., BF₃·OEt₂, AlCl₃) and optimize the stoichiometry. | The nature and amount of the Lewis acid can influence the conformational equilibrium of the intermediate, affecting the migratory aptitude and yield. |
| Solvent | Use a dry, inert solvent such as diethyl ether or dichloromethane. | Prevents quenching of the Lewis acid and unwanted side reactions. |
Issue 2: Poor Stereoselectivity in the Reduction of Cyclotridecanone
Question: I am reducing cyclotridecanone to cyclotridecanol (B77358) but obtaining a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity of this reduction?
Answer: The low stereoselectivity you are observing is a common challenge in the reduction of large, conformationally flexible cyclic ketones like cyclotridecanone. The lack of a rigid ring system means that multiple low-energy conformations can be present in solution, leading to hydride attack from different faces of the carbonyl group with similar probabilities. To improve diastereoselectivity, it is necessary to employ strategies that differentiate these faces, either sterically or through chelation control.
Troubleshooting Strategies:
-
Choice of Reducing Agent: The steric bulk of the hydride reagent is a key factor. Less hindered reagents like sodium borohydride (B1222165) (NaBH₄) often exhibit low selectivity with large ring ketones. In contrast, bulkier reagents can show a higher preference for attacking the less sterically hindered face of the most stable ground-state conformation of the ketone.
-
Temperature Control: Lowering the reaction temperature can amplify the small energy differences between the diastereomeric transition states, often leading to improved stereoselectivity.
-
Chelating Agents: If there are other functional groups on the this compound ring, the use of a chelating agent in conjunction with the reducing agent can help to lock the conformation and direct the hydride attack.
Quantitative Data on Stereoselective Reduction of a Substituted Cyclohexanone (Model System):
| Reducing Agent | Temperature (°C) | Diastereomeric Ratio (trans:cis) |
| NaBH₄ | 25 | 2.4 : 1.0 |
| LiAlH₄ | 0 | 9.5 : 1.0 |
| L-Selectride® | -78 | 1.0 : 20.0 |
Data adapted from a model system (4-tert-butylcyclohexanone) to illustrate the effect of reagent choice.
Experimental Protocols
Protocol 1: Ring Expansion of Cyclododecanone to Cyclotridecanone
This protocol is adapted from procedures for similar ring expansions.
Materials:
-
Cyclododecanone
-
Diazomethane solution in diethyl ether (handle with extreme caution behind a blast shield)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of cyclododecanone (1.0 equiv) in anhydrous diethyl ether (0.1 M) under an argon atmosphere at -10 °C, add BF₃·OEt₂ (0.1 equiv) dropwise.
-
Stir the mixture for 15 minutes at -10 °C.
-
Slowly add a solution of diazomethane in diethyl ether (1.1 equiv) dropwise over 2 hours using a syringe pump, maintaining the internal temperature below -5 °C.
-
After the addition is complete, allow the reaction to stir at -10 °C for an additional hour.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford cyclotridecanone.
Protocol 2: Stereoselective Reduction of Cyclotridecanone with L-Selectride®
Materials:
-
Cyclotridecanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve cyclotridecanone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Partition the mixture between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to isolate the desired diastereomer of cyclotridecanol.
Visualizations
Validation & Comparative
A Comparative Analysis of Cyclotridecane and Cyclododecane Synthesis
A deep dive into the synthetic pathways of two commercially significant cycloalkanes, this guide provides a comparative analysis of the synthesis of cyclotridecane and cyclododecane (B45066). While cyclododecane enjoys a well-established, large-scale industrial production process, the synthesis of its thirteen-membered ring counterpart, this compound, typically involves more complex, multi-step laboratory procedures.
This report details the prevalent synthetic routes for both molecules, presenting quantitative data, experimental protocols, and visual representations of the chemical transformations involved. This information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who are interested in the practical synthesis of large-ring cycloalkanes.
At a Glance: Key Synthesis Parameters
The following table summarizes the key aspects of the primary synthetic routes for cyclododecane and a representative laboratory-scale synthesis of this compound.
| Parameter | Cyclododecane Synthesis (Industrial) | This compound Synthesis (Laboratory) |
| Starting Material | 1,3-Butadiene | Cyclododecanone |
| Key Intermediates | 1,5,9-Cyclododecatriene (B1592173) | 2-(Hydroxymethylene)cyclododecanone, Cyclotridecanone (B1582962) |
| Overall Yield | High (typically >95%) | Moderate to Low (multi-step, variable yields) |
| Scale of Production | Industrial (thousands of tons per year) | Laboratory (gram to kilogram scale) |
| Number of Steps | 2 | 3+ |
| Primary Reactions | Cyclotrimerization, Hydrogenation | Formylation, Diazotization, Wolff Rearrangement, Reduction |
Synthesis of Cyclododecane: An Industrial Powerhouse
The industrial synthesis of cyclododecane is a highly optimized, two-step process that begins with the cyclotrimerization of 1,3-butadiene.[1] This reaction is typically catalyzed by a Ziegler-Natta catalyst system, such as titanium tetrachloride and an organoaluminum co-catalyst, to produce 1,5,9-cyclododecatriene (CDT).[1] The subsequent step involves the complete hydrogenation of the three double bonds in CDT to yield cyclododecane.[1][2]
Experimental Protocol: Industrial Synthesis of Cyclododecane
Step 1: Cyclotrimerization of 1,3-Butadiene to 1,5,9-Cyclododecatriene
-
Catalyst System: Titanium tetrachloride (TiCl₄) and an organoaluminum compound (e.g., ethylaluminum sesquichloride).
-
Reaction Conditions: The reaction is carried out in a non-polar solvent, and the temperature and pressure are carefully controlled to optimize the yield and selectivity towards the desired CDT isomers.
-
Yield: The selectivity to 1,5,9-cyclododecatriene can be as high as 94.2%.[3]
Step 2: Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane
-
Catalyst: Typically a nickel-based catalyst.[2]
-
Reaction Conditions: The hydrogenation is performed in the liquid phase under hydrogen pressure.
-
Yield: The conversion of CDT to cyclododecane is nearly quantitative, with yields often exceeding 99%.
The overall process is highly efficient and allows for the production of cyclododecane on a large industrial scale with high purity.
Synthesis of this compound: A Multi-Step Laboratory Approach
In contrast to the direct cyclization approach for cyclododecane, the synthesis of this compound often relies on ring expansion of the readily available cyclododecanone. A common strategy involves a three-step sequence: formylation of cyclododecanone, conversion of the resulting β-keto aldehyde to a diazoketone, followed by a Wolff rearrangement to form a thirteen-membered ring intermediate, which is then reduced to this compound.
Experimental Protocol: Laboratory Synthesis of this compound from Cyclododecanone
Step 1: Formylation of Cyclododecanone
-
Reagents: Cyclododecanone, ethyl formate (B1220265), and a strong base such as sodium methoxide.
-
Procedure: Cyclododecanone is treated with ethyl formate in the presence of a base to yield 2-(hydroxymethylene)cyclododecanone. This reaction introduces a functional group necessary for the subsequent steps.
Step 2: Diazotization and Wolff Rearrangement
-
Reagents: 2-(Hydroxymethylene)cyclododecanone, a diazo transfer reagent (e.g., tosyl azide), and a catalyst for the Wolff rearrangement (e.g., silver oxide).
-
Procedure: The β-keto aldehyde is converted to an α-diazoketone. The diazoketone is then subjected to a Wolff rearrangement, which can be induced thermally, photochemically, or with a metal catalyst, to generate a ketene (B1206846). In the presence of a nucleophile like water or an alcohol, the ketene forms a carboxylic acid or ester with an expanded thirteen-membered ring.
Step 3: Reduction to this compound
-
Reagents: The cyclotridecanecarboxylic acid derivative or cyclotridecanone and a reducing agent.
-
Procedure: The carbonyl group of the cyclotridecanone intermediate is completely removed to yield the final cycloalkane. This can be achieved through methods like the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).
The overall yield for this multi-step synthesis is inherently lower than the industrial process for cyclododecane and requires careful purification at each stage.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes for both cyclododecane and this compound.
References
Conformational Dichotomy: A Comparative Guide to Even- and Odd-Membered Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
The cyclic nature of cycloalkanes imposes significant constraints on their molecular geometry, leading to a fascinating array of conformational possibilities. These conformations are not arbitrary; they are governed by a delicate balance of angle strain, torsional strain, and steric (or transannular) interactions. A striking divergence in conformational behavior emerges when comparing even-membered and odd-membered cycloalkanes. This guide provides an objective comparison of their conformational differences, supported by experimental data and detailed methodologies, to aid researchers in understanding and predicting the three-dimensional structures of these fundamental organic motifs.
At a Glance: Even vs. Odd-Membered Cycloalkanes
| Feature | Even-Membered Cycloalkanes (e.g., Cyclohexane) | Odd-Membered Cycloalkanes (e.g., Cyclopentane (B165970), Cycloheptane) |
| Symmetry | Often possess higher symmetry (e.g., D3d for chair cyclohexane) | Generally have lower symmetry (e.g., Cs for envelope cyclopentane) |
| Conformational Energy Landscape | Typically have a few well-defined, low-energy conformations separated by significant energy barriers. | Often have multiple, closely spaced low-energy conformations with low barriers to interconversion, leading to greater flexibility. |
| Strain Distribution | Can adopt conformations that effectively minimize all types of strain (e.g., strain-free chair cyclohexane). | Often cannot simultaneously minimize all types of strain, leading to a compromise between angle and torsional strain. |
| Dominant Low-Energy Conformer | Frequently have a single, highly populated, low-energy conformer (e.g., the chair form of cyclohexane). | May exist as a dynamic equilibrium of several rapidly interconverting conformers (e.g., pseudorotation in cyclopentane). |
| Transannular Strain | Becomes a significant factor in medium-sized rings (e.g., cyclooctane, cyclodecane). | Also a significant factor in medium-sized rings (e.g., cycloheptane (B1346806), cyclononane). |
The Archetype of Stability: Even-Membered Cyclohexane (B81311)
Cyclohexane, a six-membered ring, is the benchmark for cycloalkane stability. Its ability to adopt a "chair" conformation allows it to be virtually strain-free. In this conformation, the C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain. Furthermore, all the hydrogen atoms on adjacent carbons are perfectly staggered, which minimizes torsional strain.[1]
The conformational landscape of cyclohexane is characterized by two low-energy chair conformations that can interconvert through a higher-energy "boat" intermediate. The energy barrier for this "ring flip" is high enough that at low temperatures, the individual chair conformers can be observed.
The Flexible Nature of Odd-Membered Rings: Cyclopentane and Cycloheptane
In contrast to the rigidity of cyclohexane, odd-membered rings such as cyclopentane and cycloheptane exhibit greater conformational flexibility.
Cyclopentane (C5) : A planar cyclopentane would have internal bond angles of 108°, very close to the ideal 109.5°, suggesting minimal angle strain. However, a planar structure would suffer from significant torsional strain due to the eclipsing of all hydrogen atoms.[2] To alleviate this, cyclopentane puckers into non-planar conformations. The two most discussed conformations are the "envelope," with C_s symmetry, and the "half-chair," with C_2 symmetry. These conformers are very close in energy and interconvert rapidly through a process called pseudorotation, where the "pucker" moves around the ring with a very low energy barrier.[3]
Cycloheptane (C7) : As an odd-membered medium ring, cycloheptane cannot adopt a strain-free conformation.[3] It exists as a dynamic equilibrium of several conformers, primarily in two families: the chair and the boat. The lowest energy conformations are the twist-chair and twist-boat, which are highly flexible and interconvert with a low activation energy.[4] This conformational mobility is a hallmark of many odd-membered and medium-sized rings.
Quantitative Comparison of Strain Energies
The relative stabilities of cycloalkanes can be quantified by their strain energy, which is determined experimentally by comparing the heat of combustion per -CH2- group to that of a strain-free acyclic alkane.
| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain Energy per CH2 (kcal/mol) |
| Cyclopropane | 3 | 27.5 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane | 6 | 0 | 0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
| Cyclooctane | 8 | 9.7 | 1.2 |
| Cyclononane | 9 | 12.6 | 1.4 |
| Cyclodecane | 10 | 12.0 | 1.2 |
| Cycloundecane | 11 | 11.3 | 1.0 |
| Cyclododecane | 12 | 4.1 | 0.3 |
Data compiled from various sources.[5][6]
This data clearly illustrates the exceptional stability of the even-membered cyclohexane ring. Odd-membered rings, particularly in the medium-sized range like cyclononane, often exhibit higher strain energies compared to their even-membered neighbors.
Experimental Protocols for Conformational Analysis
Dynamic NMR Spectroscopy for Determining Conformational Energy Barriers
Objective: To determine the energy barrier for conformational interconversion (e.g., ring-flipping) in a cycloalkane.
Methodology:
-
Sample Preparation: Dissolve the cycloalkane of interest in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl3, or a mixture of deuterated solvents) in a high-quality NMR tube. The concentration should be optimized for a good signal-to-noise ratio.
-
Initial Spectrum Acquisition: Acquire a standard 1H or 13C NMR spectrum at room temperature. At this temperature, if the conformational interconversion is rapid on the NMR timescale, averaged signals for the different conformations will be observed.
-
Variable Temperature (VT) NMR:
-
Gradually lower the temperature of the NMR probe in increments. Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.
-
As the temperature decreases, the rate of conformational exchange will slow down. This will be observed as a broadening of the NMR signals.
-
The temperature at which the separate signals for the different conformers begin to merge into a single broad peak is known as the coalescence temperature (Tc).
-
Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved (the slow-exchange regime).
-
-
Data Analysis:
-
The energy barrier (ΔG‡) for the interconversion can be calculated from the coalescence temperature (Tc) and the frequency difference (Δν) between the signals of the two conformers in the slow-exchange regime using the Eyring equation.
-
By integrating the signals of the individual conformers at a low temperature, the equilibrium constant (Keq) and the free energy difference (ΔG) between the conformers can be determined.
-
Single-Crystal X-ray Diffraction for Static Conformational Determination
Objective: To determine the precise three-dimensional structure of a cycloalkane in the solid state.
Methodology:
-
Crystal Growth:
-
Grow a single, high-quality crystal of the cycloalkane derivative. This is often the most challenging step. Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
The ideal crystal should be well-formed, without cracks or defects, and typically between 0.1 and 0.3 mm in all dimensions.
-
-
Crystal Mounting: Mount a suitable crystal on a goniometer head, typically using a cryoprotectant oil, and flash-cool it in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage.
-
Data Collection:
-
Place the crystal in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots is collected on a detector.
-
A complete dataset is collected by rotating the crystal through a range of angles.
-
-
Structure Solution and Refinement:
-
The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system.
-
The intensities of the spots are used to determine the electron density map of the molecule.
-
An initial model of the molecule is fitted to the electron density map.
-
The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.
-
The final refined structure provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the cycloalkane in the solid state.
-
Visualizing Conformational Analysis and Interconversion
Computational Workflow for Conformational Analysis
Caption: A typical computational workflow for the conformational analysis of cycloalkanes.
Conformational Interconversion of Cycloheptane
Caption: A simplified representation of the interconversion pathways between cycloheptane conformers.
Conclusion
The distinction between even- and odd-membered cycloalkanes is fundamental to understanding their conformational behavior. Even-membered rings, exemplified by cyclohexane, often achieve a high degree of stability through symmetrical, strain-free conformations. In contrast, odd-membered rings typically exhibit greater conformational flexibility, existing as a dynamic equilibrium of multiple, low-energy conformers. This difference in conformational dynamics has profound implications for their physical properties, reactivity, and their role as structural motifs in larger molecules, a critical consideration for researchers in drug development and materials science. The experimental and computational methods outlined here provide the necessary tools to probe and understand these intricate three-dimensional structures.
References
Validating Cyclotridecane Synthesis: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous identification of molecular scaffolds are paramount. This guide provides a comparative analysis of two synthetic routes to cyclotridecane, a 13-membered macrocyclic alkane, with a focus on the validation of the final product through comprehensive spectral analysis.
This document details the synthesis of this compound via an Acyloin condensation/Wolff-Kishner reduction sequence and an alternative intramolecular Wittig reaction followed by hydrogenation. The performance of each method is supported by a thorough examination of the spectral data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—which collectively confirm the structure and purity of the synthesized this compound.
Comparative Analysis of Synthetic Pathways
Two distinct and reliable methods for the synthesis of this compound are presented below. The choice of method may depend on available starting materials, desired scale, and laboratory capabilities.
| Feature | Method 1: Acyloin Condensation & Wolff-Kishner Reduction | Method 2: Intramolecular Wittig Reaction & Hydrogenation |
| Starting Material | Diethyl tridecanedioate | 1,13-Dibromotridecane (B1611212) |
| Key Intermediates | Cyclotridecanone | Cyclotridecene, Tridecamethylene-bis(triphenylphosphonium) bromide |
| Key Reactions | Acyloin condensation, Wolff-Kishner reduction | Wittig reaction, Catalytic Hydrogenation |
| Overall Yield | Moderate to Good | Moderate |
| Advantages | Well-established for macrocycle synthesis. | Avoids the use of metallic sodium. |
| Disadvantages | Requires handling of metallic sodium and hydrazine (B178648). | Preparation of the Wittig reagent can be multi-stepped. |
Spectral Validation of this compound
The successful synthesis of this compound is confirmed by a combination of spectroscopic techniques. The following table summarizes the expected spectral data for the final product, irrespective of the synthetic route chosen.
| Spectroscopic Technique | Expected Data for this compound | Interpretation |
| ¹H NMR | A single, complex multiplet around δ 1.3-1.5 ppm. | Due to the high symmetry and conformational flexibility of the cycloalkane ring, the protons are in very similar chemical environments, resulting in overlapping signals. |
| ¹³C NMR | A single peak around δ 27-29 ppm.[1] | The symmetry of the molecule renders all 13 methylene (B1212753) carbons chemically equivalent, leading to a single resonance in the proton-decoupled spectrum. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 182. Characteristic fragmentation pattern with major peaks at m/z 41, 55, and 69.[1] | The molecular ion peak confirms the molecular weight of C₁₃H₂₆. The fragmentation pattern, showing losses of CnH2n+1 fragments, is typical for cycloalkanes. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations just below 3000 cm⁻¹ (typically 2920-2850 cm⁻¹). C-H bending (scissoring) vibration around 1465 cm⁻¹. | These absorptions are characteristic of the sp³ C-H bonds in the methylene groups of the cycloalkane ring. The absence of significant peaks in other regions indicates the purity of the alkane. |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility.
Method 1: Acyloin Condensation and Wolff-Kishner Reduction
This synthesis involves two main stages: the cyclization of a diester to a cyclic ketone, followed by the reduction of the ketone to the corresponding alkane.
Step 1: Synthesis of Cyclotridecanone via Acyloin Condensation
-
Materials: Diethyl tridecanedioate, Sodium metal, Dry xylene, Chlorotrimethylsilane (B32843) (TMSCl), Hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a high-speed stirrer, reflux condenser, and dropping funnel, a dispersion of sodium metal is prepared in dry xylene.
-
A solution of diethyl tridecanedioate and chlorotrimethylsilane in dry xylene is added dropwise to the refluxing sodium dispersion under an inert atmosphere (e.g., argon).
-
After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.
-
The mixture is cooled, and the excess sodium is destroyed by the cautious addition of methanol.
-
The resulting bis(trimethylsilyloxy)cyclotridecene is hydrolyzed by stirring with dilute hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude cyclotridecan-1-ol-2-one (acyloin).
-
The acyloin is then oxidized (e.g., using a mild oxidizing agent) to cyclotridecanone.
-
Step 2: Reduction of Cyclotridecanone to this compound (Wolff-Kishner Reduction)
-
Materials: Cyclotridecanone, Hydrazine hydrate, Potassium hydroxide (B78521), Diethylene glycol.
-
Procedure:
-
Cyclotridecanone, hydrazine hydrate, and potassium hydroxide are heated in diethylene glycol.
-
The mixture is heated to a temperature that allows the removal of water and excess hydrazine.
-
The temperature is then raised to promote the decomposition of the hydrazone and formation of the alkane.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent (e.g., ether).
-
The organic extract is washed, dried, and the solvent is evaporated to yield crude this compound.
-
Purification is achieved by distillation or chromatography.
-
Method 2: Intramolecular Wittig Reaction and Hydrogenation
This alternative route involves the formation of a cyclic alkene, which is then reduced to the cycloalkane.
Step 1: Synthesis of Tridecamethylene-bis(triphenylphosphonium) bromide
-
Materials: 1,13-Dibromotridecane, Triphenylphosphine (B44618), Dry solvent (e.g., acetonitrile (B52724) or DMF).
-
Procedure:
-
A solution of 1,13-dibromotridecane and a slight excess of triphenylphosphine in a dry solvent is refluxed until the reaction is complete (monitored by TLC).[2]
-
The resulting phosphonium (B103445) salt precipitates upon cooling and can be collected by filtration, washed with a non-polar solvent, and dried.
-
Step 2: Synthesis of Cyclotridecene via Intramolecular Wittig Reaction
-
Materials: Tridecamethylene-bis(triphenylphosphonium) bromide, Strong base (e.g., sodium hydride or n-butyllithium), Dry aprotic solvent (e.g., THF or DMSO).
-
Procedure:
-
The bis(phosphonium) salt is suspended in a dry aprotic solvent under an inert atmosphere.
-
A strong base is added slowly to generate the bis-ylide.
-
The reaction mixture is stirred at an appropriate temperature to facilitate the intramolecular Wittig reaction, leading to the formation of cyclotridecene.
-
The reaction is quenched, and the product is extracted. The triphenylphosphine oxide byproduct is removed by filtration or chromatography.
-
Step 3: Hydrogenation of Cyclotridecene to this compound
-
Materials: Cyclotridecene, Palladium on carbon (Pd/C) catalyst, Solvent (e.g., ethanol (B145695) or ethyl acetate), Hydrogen gas.
-
Procedure:
-
Cyclotridecene is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of Pd/C is added.
-
The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through celite, and the solvent is evaporated to yield this compound.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the synthesis and validation process for this compound.
Caption: Experimental workflow for the synthesis and spectral validation of this compound.
The following diagram illustrates the signaling pathway for structural elucidation using multiple spectroscopic methods.
Caption: Signaling pathway for the structural elucidation of this compound via spectral analysis.
References
A Comparative Guide to the Purity Assessment of Synthetic Cyclotridecane for Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic Cyclotridecane with other fragrance alternatives, focusing on purity assessment methodologies and performance characteristics. The information is intended to assist researchers and professionals in the fragrance and related industries in evaluating the quality and suitability of this compound for their applications. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical methods are provided.
Introduction to this compound in Fragrance Applications
This compound is a macrocyclic alkane that, along with its ketone and lactone derivatives, is valued in the fragrance industry for its potential musk-like scent profile. As a synthetic alternative to naturally derived musks, ensuring its purity is paramount to guarantee a consistent and desirable odor profile, as well as to avoid any potential adverse effects from impurities. This guide will delve into the analytical techniques used to assess the purity of synthetic this compound and compare its olfactory properties to other common synthetic musks.
Purity Assessment of Synthetic this compound
The purity of synthetic this compound is crucial for its performance and safety in fragrance applications. Potential impurities can arise from the synthesis process, including unreacted starting materials, byproducts, and residual solvents. A robust purity assessment workflow is essential for quality control.
Common Analytical Techniques
A multi-faceted approach is typically employed to ensure the comprehensive analysis of this compound's purity.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Information Provided | Typical Purity Specification for Fragrance Grade |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Provides quantitative information on the percentage of this compound and detects volatile impurities. | > 99.0% |
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules, followed by separation of ions based on their mass-to-charge ratio. | Provides structural information for the identification of this compound and any detected impurities. | Confirms identity and structure of impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Absorption of infrared radiation by chemical bonds, creating a unique spectral fingerprint. | Confirms the presence of characteristic functional groups and the overall structure of this compound. | Matches reference spectrum. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field to provide detailed information about molecular structure. | Provides unambiguous structural elucidation and can quantify impurities with known reference standards. | Confirms structure and absence of significant structural impurities. |
Potential Impurities in Synthetic this compound
While specific impurities are highly dependent on the synthetic route, potential contaminants in macrocyclic compounds can include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include long-chain dicarboxylic acids, diols, or other precursors.
-
Isomers: Structural isomers of this compound may be formed during the cyclization process.
-
Oligomers: Low molecular weight polymers may form as byproducts.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., hexane (B92381), toluene) may remain.
-
Oxidation Products: Exposure to air and light can lead to the formation of ketones or other oxygenated derivatives.
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the purity analysis of volatile fragrance ingredients like this compound.
Objective: To separate, identify, and quantify this compound and any volatile impurities in a synthetic sample.
Materials and Reagents:
-
Synthetic this compound sample
-
High-purity solvent (e.g., hexane or dichloromethane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., non-polar DB-5ms or equivalent)
-
Microsyringe for sample injection
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthetic this compound sample (e.g., 1 mg/mL) in the chosen high-purity solvent.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250°C and operate in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Transfer Line: Set to 280°C.
-
Ion Source: Set to 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample solution into the GC-MS.
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show the molecular ion (M+) at m/z 182.35 and a characteristic fragmentation pattern.
-
Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
-
Calculate the purity of this compound by peak area normalization, assuming a similar response factor for closely related hydrocarbon impurities.
-
Performance Comparison with Fragrance Alternatives
The performance of a fragrance ingredient is primarily evaluated based on its olfactory properties, including odor profile, intensity, and substantivity.
Olfactory Profile of this compound and Alternatives
While pure this compound is a saturated hydrocarbon and may have a relatively weak odor, its derivatives, particularly ketones like Cyclotridecanone, possess distinct musk characteristics. For the purpose of this guide, we will consider the general musk profile associated with C13 macrocycles.
Table 2: Comparative Olfactory Profile of Synthetic Musks
| Fragrance Compound | Class | Odor Profile |
| Cyclotridecanone (related to this compound) | Macrocyclic Ketone | Musk, animalic, powdery, with amber and woody nuances.[1] |
| Muscone | Macrocyclic Ketone | Warm, sweet, powdery, and animalic musk. |
| Galaxolide | Polycyclic Musk | Clean, floral, and powdery musk with fruity undertones. |
| Habanolide | Macrocyclic Lactone | Elegant, slightly metallic, and warm musk. |
| Ethylene Brassylate | Macrocyclic Lactone | Sweet, floral, and musky with powdery and ambrette seed nuances. |
Quantitative Performance Data
Obtaining precise, publicly available quantitative sensory data for fragrance ingredients is challenging as it is often proprietary. The following table provides a comparative overview based on available literature for well-established synthetic musks to serve as a benchmark. Data for this compound is not widely published.
Table 3: Quantitative Performance Comparison of Synthetic Musks
| Fragrance Compound | Odor Detection Threshold (ng/L of air) | Substantivity on Fabric (hours) | Vapor Pressure (Pa at 25°C) |
| This compound | N/A | N/A | N/A |
| Musk Ketone | 0.1[2][3] | > 400 | 0.0002 |
| Galaxolide | 0.9[2] | ~350 | 0.001 |
| Habanolide | 1.5 | ~300 | 0.004 |
| Ethylene Brassylate | 5.0 | ~250 | 0.002 |
Experimental Protocol: Sensory Evaluation by a Trained Panel
Sensory analysis is critical for evaluating the performance of fragrance ingredients.
Objective: To characterize the odor profile and intensity of synthetic this compound in comparison to other musk standards.
Materials:
-
Purified synthetic this compound sample
-
Reference musk standards (e.g., Muscone, Galaxolide)
-
Odorless solvent (e.g., dipropylene glycol or ethanol)
-
Glass smelling strips
-
Trained sensory panel (8-12 panelists)
Procedure:
-
Panelist Training: Ensure panelists are trained in recognizing and describing various odor characteristics using a standardized fragrance lexicon.
-
Sample Preparation: Prepare solutions of this compound and the reference musks at the same concentration (e.g., 1% in the chosen solvent).
-
Evaluation:
-
Dip smelling strips into each solution to a depth of 1 cm.
-
Present the strips to the panelists in a randomized and blind manner.
-
Ask panelists to evaluate and rate the odor intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).
-
Ask panelists to provide descriptive terms for the odor profile of each sample.
-
-
Data Analysis:
-
Calculate the average intensity ratings for each sample.
-
Compile a list of the most frequently used descriptors for each sample to build an odor profile.
-
Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in intensity between the samples.
-
Mandatory Visualizations
Purity Assessment Workflow
Caption: Workflow for the purity assessment of synthetic this compound.
Olfactory Signaling Pathway for Macrocyclic Musks
Caption: Olfactory signaling pathway for macrocyclic musks.
References
Navigating Macrocycles: A Comparative Guide to Ring Expansion Methods for Cyclotridecane Synthesis
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of macrocyclic scaffolds like cyclotridecane is a significant challenge. The selection of an appropriate ring expansion strategy is paramount to achieving high yields and purity. This guide provides an objective comparison of four prominent methods for the synthesis of 13-membered rings, the direct precursors to this compound, supported by experimental data and detailed protocols.
The synthesis of medium and large carbocyclic rings is often complicated by unfavorable enthalpic and entropic factors. Ring expansion reactions provide a powerful toolkit to overcome these challenges by starting from more readily available smaller rings. This guide focuses on the comparative efficiency of Acyloin Condensation, Beckmann Rearrangement, Baeyer-Villiger Oxidation, and Ring-Closing Metathesis (RCM) for the preparation of this compound precursors.
At a Glance: Key Synthesis Methods
| Method | Precursor | Key Reagents | Product | Typical Yield | Key Advantages |
| Acyloin Condensation | C13 Dicarboxylic Acid Ester | Sodium metal, Chlorotrimethylsilane (B32843) | α-Hydroxyketone (Acyloin) | >70% | Excellent for large rings, does not require high dilution. |
| Beckmann Rearrangement | Cyclododecanone (B146445) Oxime | Acid catalyst (e.g., Cyanuric chloride, ZnCl₂) | Lactam | 90-95% | High yielding for specific substrates, well-established. |
| Baeyer-Villiger Oxidation | Cyclododecanone | Peroxyacid (e.g., Permaleic acid) | Lactone | ~75% | Good functional group tolerance, predictable regioselectivity. |
| Ring-Closing Metathesis | Acyclic Diene | Ruthenium or Molybdenum carbene complexes | Cycloalkene | 55-80% | Excellent functional group tolerance, high stereoselectivity possible. |
Quantitative Performance Data
The efficiency of each method is a critical factor in synthetic planning. The following data, extracted from literature, highlights the typical yields for the synthesis of 13-membered ring precursors.
Table 1: Comparative Yields of 13-Membered Ring Synthesis
| Method | Starting Material | Product | Yield (%) | Reference |
| Acyloin Condensation | Dimethyl tridecanedioate | 2-Hydroxycyclotridecanone | >70% (general for large rings) | General literature on Acyloin condensation for macrocycles. |
| Beckmann Rearrangement | Cyclododecanone oxime | Azacyclotridecan-2-one (Laurolactam) | 90% | [1] |
| Baeyer-Villiger Oxidation | Cyclododecanone | Oxacyclotridecan-2-one (12-Dodecanolide) | 75% | [2] |
| Ring-Closing Metathesis | N,N-diallyl-2,6-difluoro-4-((triisopropylsilyl)oxy)benzamide | 13-membered macrolactam | 79% (optimized) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for the key ring expansion reactions.
Acyloin Condensation of a Dicarboxylic Acid Ester
This protocol is adapted from the Ruhlmann modification, which utilizes chlorotrimethylsilane to trap the enediolate intermediate, thereby improving yields for large ring synthesis.
Materials:
-
Dimethyl tridecanedioate
-
Sodium metal
-
Chlorotrimethylsilane (distilled)
-
Anhydrous toluene (B28343)
Procedure:
-
A flame-dried, three-necked flask equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel is charged with sodium metal dispersed in anhydrous toluene.
-
A solution of dimethyl tridecanedioate and a molar excess of chlorotrimethylsilane in anhydrous toluene is prepared.
-
The sodium dispersion is heated to reflux, and the ester-silane solution is added dropwise over several hours with vigorous stirring.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
The mixture is cooled to room temperature, and excess sodium is destroyed by the careful addition of methanol.
-
The resulting bis-silyloxyalkene is hydrolyzed by stirring with dilute hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude 2-hydroxycyclotridecanone (acyloin) is purified by distillation or chromatography.
Beckmann Rearrangement of Cyclododecanone Oxime
This procedure describes a catalytic Beckmann rearrangement to produce laurolactam, a precursor for Nylon-12.[1]
Materials:
-
Cyclododecanone oxime
-
Anhydrous acetonitrile (B52724)
-
Cyanuric chloride
-
Anhydrous zinc chloride
Procedure:
-
To a round-bottom flask, add the recrystallized cyclododecanone oxime.
-
Add a solution of anhydrous acetonitrile containing catalytic amounts of cyanuric chloride (e.g., 0.5 mol%) and anhydrous zinc chloride (e.g., 1 mol%).[1]
-
Heat the solution to reflux (approximately 82 °C) for about 60 minutes.
-
Monitor the reaction completion by thin-layer chromatography (TLC), observing the disappearance of the oxime spot.
-
Upon completion, cool the reaction mixture and remove the acetonitrile under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude laurolactam.
-
The product can be further purified by recrystallization from ethanol/water.[1]
Baeyer-Villiger Oxidation of Cyclododecanone
This protocol utilizes permaleic acid for the efficient oxidation of a cyclic ketone to a lactone.[2][4]
Materials:
-
Cyclododecanone
-
Maleic anhydride (B1165640)
-
30% Hydrogen peroxide
-
Methylene (B1212753) chloride (CH₂Cl₂)
Procedure:
-
Preparation of Permaleic Acid: In a flask, dissolve maleic anhydride in methylene chloride. Cool the solution in an ice bath and slowly add 30% hydrogen peroxide. Stir the mixture until the maleic anhydride has dissolved.
-
To a solution of cyclododecanone in methylene chloride, add the freshly prepared permaleic acid solution.
-
Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC.
-
After the reaction is complete, carefully quench the excess peroxyacid by adding a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 12-dodecanolide.
-
The lactone can be purified by column chromatography.
Ring-Closing Metathesis (RCM) of an Acyclic Diene
This is a general protocol for the RCM synthesis of a macrocyclic alkene. The specific substrate and catalyst may vary.[3]
Materials:
-
Acyclic diene precursor
-
Grubbs catalyst (e.g., 1st or 2nd generation)
-
Anhydrous, degassed solvent (e.g., toluene or dichloromethane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the acyclic diene precursor in the anhydrous, degassed solvent to a low concentration (e.g., 0.01 M) to favor intramolecular cyclization.
-
Add the Grubbs catalyst (e.g., 5-10 mol%) to the stirred solution.
-
Heat the reaction mixture to a suitable temperature (e.g., 40-80 °C) and stir for several hours.
-
Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloalkene.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow for selecting a ring expansion method and a typical experimental workflow for the Beckmann rearrangement.
Caption: Decision tree for selecting a ring expansion method.
Caption: Workflow for Laurolactam synthesis.
Conclusion
The choice of a ring expansion method for the synthesis of this compound is highly dependent on the available starting materials, the desired functional groups in the final product, and the required overall efficiency. For the direct synthesis of a carbocyclic precursor, the Acyloin Condensation remains a robust and high-yielding classical method. For the synthesis of a 13-membered lactam, the Beckmann Rearrangement of cyclododecanone oxime offers exceptionally high yields. The Baeyer-Villiger Oxidation provides a reliable route to the corresponding lactone with good yields. Finally, Ring-Closing Metathesis stands out for its versatility and tolerance of a wide range of functional groups, making it a powerful tool in complex molecule synthesis, albeit with potentially more substrate-dependent yields. The data and protocols presented herein should serve as a valuable resource for chemists to make informed decisions in the design and execution of synthetic routes towards this compound and its derivatives.
References
- 1. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 3. Diversity-Oriented Synthesis of 13- to 18-Membered Macrolactams via Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Performance Analysis of Cyclotridecane-Derived Musks and Other Macrocyclic Musks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance characteristics of cyclotridecane-derived musks against other prominent macrocyclic musks used in the fragrance industry. The information presented herein is supported by available experimental data to facilitate objective evaluation and informed selection of these compounds for various applications.
Executive Summary
Macrocyclic musks are a critical class of fragrance ingredients prized for their persistent, warm, and sensual notes. While a wide variety of macrocyclic structures have been synthesized and commercialized, this guide focuses on the performance of musks derived from a 13-membered carbon ring, this compound, in comparison to other well-established macrocyclic musks. Key performance indicators such as odor profile, odor threshold, and substantivity are evaluated to provide a clear comparative framework.
Comparative Performance Data
The selection of a musk in a fragrance formulation is often a balance of its olfactory character, potency, and longevity. The following tables summarize key quantitative and qualitative data for this compound-derived musks and other representative macrocyclic musks.
Table 1: Odor Profile and Threshold of Selected Macrocyclic Musks
| Compound Name | Ring Size | Chemical Structure | Odor Profile | Odor Threshold (ng/L in air) |
| Cyclotridecanone (B1582962) | 13 | C₁₃H₂₄O | Musk, Animalic, Powdery, Amber, Dry, Woody[1] | Data not available in reviewed literature |
| Exaltone® (Cyclopentadecanone) | 15 | C₁₅H₂₈O | Powdery, Musk, Animalic, Natural, Greasy[2] | Data not available in reviewed literature |
| Muscone | 15 | C₁₆H₃₀O | Soft, Sweet, Tenacious, Musky[3] | 9.8 ppb (approximately 0.098 ng/L)[4] |
| Ambrettolide | 16 | C₁₆H₂₈O₂ | Musky, Ambrette Seed, Powerful, Warm, Fruity[5] | 0.3 ng/L[6] |
| Habanolide® | 15 | C₁₅H₂₆O₂ | Musky, Powdery, Earthy | 0.5 ng/L[7] |
| Ethylene Brassylate | 17 | C₁₅H₂₆O₄ | Sweet, Musky, Floral | Data not available in reviewed literature |
Table 2: Substantivity of Selected Macrocyclic Musks
| Compound Name | Substantivity (on smelling strip) |
| Cyclotridecanone | Slow evaporation rate[1] (specific duration not available) |
| Exaltone® (Cyclopentadecanone) | 320 hours[2] |
| Muscone | 400 hours |
| Ambrettolide | Highly substantive[5][8] (specific duration varies) |
| Exaltenone | > 400 hours |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies in the fragrance industry. The following are detailed protocols for key experiments cited.
Sensory Panel Evaluation of Fragrance Profile
Objective: To determine the qualitative odor characteristics of a musk compound.
Methodology:
-
Panelist Selection: A panel of trained sensory assessors (typically 8-12 individuals) is selected based on their olfactory acuity and ability to describe and differentiate fragrance notes.
-
Sample Preparation: The musk compound is diluted to a standard concentration (e.g., 1-10% in an odorless solvent like diethyl phthalate (B1215562) or ethanol) to avoid olfactory fatigue and allow for clear perception of the odor profile.
-
Evaluation: Samples are presented on standard smelling strips (blotters). Panelists are instructed to evaluate the odor at different time intervals (top note, middle note, and base note) to assess the evolution of the fragrance.
-
Data Collection: Panelists provide descriptive terms for the perceived odor from a standardized lexicon of fragrance descriptors. The frequency of each descriptor is recorded.
-
Data Analysis: The collected data is compiled to generate a comprehensive odor profile, often visualized as a spider or radar chart.
Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination
Objective: To determine the lowest concentration of a substance in the air that can be detected by the human nose.
Methodology:
-
Instrumentation: A gas chromatograph (GC) is equipped with a sniffing port (olfactometer) at the exit of the capillary column, allowing a trained assessor to smell the eluting compounds. The GC effluent is typically split between the sniffing port and a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer).
-
Sample Preparation: A series of dilutions of the musk compound in a suitable solvent are prepared.
-
Analysis: Each dilution is injected into the GC. A trained panelist sniffs the effluent at the olfactometry port and indicates when an odor is detected.
-
Threshold Determination: The lowest concentration at which the odor of the compound is consistently detected by the panelist is recorded as the odor threshold. This can be done using methods like Aroma Extract Dilution Analysis (AEDA).[9]
Evaluation of Substantivity (Tenacity) on a Smelling Strip
Objective: To measure the longevity of a fragrance material on a standard substrate.
Methodology:
-
Sample Preparation: A standardized amount of the neat or diluted musk compound is applied to a standard paper smelling strip.
-
Evaluation: The smelling strip is placed in a controlled environment (e.g., a well-ventilated room with controlled temperature and humidity).
-
Sensory Assessment: Trained sensory panelists evaluate the odor intensity of the strip at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours).
-
End Point Determination: The substantivity is recorded as the total time from application until the characteristic odor is no longer perceptible by the majority of the panelists.
Mandatory Visualizations
Synthesis of Cyclotridecanone
The synthesis of cyclotridecanone, a key this compound-derived musk, can be achieved through various methods, including the ring expansion of cyclododecanone.
Caption: A generalized workflow for the synthesis of cyclotridecanone via ring expansion of cyclododecanone.
Musk Odor Perception Pathway
The perception of musk odor is initiated by the binding of musk molecules to specific olfactory receptors in the nasal epithelium, triggering a G-protein-mediated signaling cascade.
Caption: Simplified signaling pathway for musk odor perception.
Experimental Workflow for Fragrance Performance Evaluation
A systematic approach is essential for the comprehensive evaluation of a new musk compound's performance.
Caption: Logical workflow for the evaluation of a new musk compound.
References
- 1. scent.vn [scent.vn]
- 2. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. pac.gr [pac.gr]
- 5. benchchem.com [benchchem.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
Benchmarking New Synthetic Routes for Cyclotridecane Against Established Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocyclic compounds like cyclotridecane, a thirteen-membered aliphatic ring, is a foundational challenge in organic chemistry with implications for fragrance synthesis, materials science, and the development of macrocyclic drugs. This guide provides a comparative analysis of established and novel synthetic routes to this compound, offering a benchmark for researchers selecting or developing synthetic strategies. We present quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to facilitate objective comparison.
Established Synthetic Routes: The Classics of Macrocyclization
Traditional methods for synthesizing macrocyclic alkanes typically involve a two-stage process: first, the formation of a functionalized macrocyclic precursor, followed by a reduction to the corresponding alkane. The intramolecular cyclization of long-chain aliphatic precursors is the cornerstone of these established routes. Key methods include the Ruzicka cyclization, the Thorpe-Ziegler reaction, and the Acyloin condensation.
Ruzicka Cyclization
The Ruzicka cyclization involves the thermal decomposition of a thorium or cerium salt of a long-chain dicarboxylic acid to form a cyclic ketone. For the synthesis of cyclotridecanone (B1582962), the precursor to this compound, tridecanedioic acid is used.
Thorpe-Ziegler Cyclization
This method utilizes the intramolecular condensation of a dinitrile in the presence of a strong base to form a cyclic α-cyanoenamine, which is then hydrolyzed and decarboxylated to yield a cyclic ketone. The synthesis of cyclotridecanone via this route starts from 1,13-dicyanododecane.
Acyloin Condensation
The Acyloin condensation is a reductive coupling of two ester groups in the presence of metallic sodium to form an α-hydroxyketone (acyloin). For a thirteen-membered ring, this intramolecular reaction would start from a diester such as dimethyl tridecanedioate.
The resulting cyclotridecanone from these methods can then be reduced to this compound using standard organic reactions like the Wolff-Kishner or Clemmensen reductions.
A Modern Approach: Ring-Closing Metathesis (RCM)
A significant advancement in macrocycle synthesis is the advent of Ring-Closing Metathesis (RCM). This powerful and versatile reaction, often catalyzed by ruthenium-based catalysts, forms a cyclic alkene from a linear diene. For the synthesis of a precursor to this compound, a linear diene such as 1,14-pentadecadiene could be used to form cyclotridecene (B14745652), which is then hydrogenated to yield this compound.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the established and a representative new synthetic route to this compound.
| Method | Starting Material | Intermediate Product | Cyclization Yield (%) | Overall Yield (%) | Key Reagents | Reaction Conditions |
| Ruzicka Cyclization | Tridecanedioic Acid | Cyclotridecanone | Moderate | Low to Moderate | Thorium oxide | High temperature (distillation) |
| Thorpe-Ziegler Cyclization | 1,13-Dicyanododecane | Cyclotridecanone | Good | Moderate | Strong base (e.g., sodium ethoxide) | High dilution, inert atmosphere |
| Acyloin Condensation | Dimethyl Tridecanedioate | Cyclotridecan-1-ol-2-one | Good to Excellent | Good | Metallic sodium | High dilution, inert atmosphere, reflux |
| Ring-Closing Metathesis | 1,14-Pentadecadiene | Cyclotridecene | High | High | Grubbs' catalyst | Dilute solution, inert atmosphere |
Note: Yields are generalized and can vary significantly based on specific reaction conditions and subsequent reduction steps.
Experimental Protocols
Established Method: Acyloin Condensation followed by Wolff-Kishner Reduction
Step 1: Synthesis of Cyclotridecan-1-ol-2-one via Acyloin Condensation
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add dry toluene (B28343) under an inert atmosphere (e.g., argon).
-
Add finely cut sodium metal to the toluene and heat to reflux to create a sodium dispersion.
-
A solution of dimethyl tridecanedioate in dry toluene is added dropwise to the refluxing sodium dispersion over several hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional period.
-
The reaction is then cooled, and the excess sodium is quenched by the slow addition of methanol, followed by water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude acyloin is purified by distillation or chromatography.
Step 2: Reduction of Cyclotridecan-1-ol-2-one to this compound via Wolff-Kishner Reduction
-
To a flask containing the purified acyloin, add diethylene glycol, hydrazine (B178648) hydrate, and potassium hydroxide.
-
The mixture is heated to reflux for several hours to form the hydrazone.
-
The temperature is then raised to distill off water and excess hydrazine.
-
The reaction mixture is then heated at a higher temperature for several more hours to effect the decomposition of the hydrazone.
-
After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ether).
-
The combined organic extracts are washed with water, dried, and the solvent is removed.
-
The resulting this compound is purified by distillation or chromatography.
New Method: Ring-Closing Metathesis followed by Catalytic Hydrogenation
Step 1: Synthesis of Cyclotridecene via Ring-Closing Metathesis
-
In a Schlenk flask under an inert atmosphere, dissolve 1,14-pentadecadiene in dry, degassed dichloromethane (B109758).
-
Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) in dichloromethane to the diene solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature while monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude cyclotridecene is purified by flash column chromatography.
Step 2: Hydrogenation of Cyclotridecene to this compound
-
Dissolve the purified cyclotridecene in a suitable solvent such as ethanol (B145695) or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified if necessary.
Visualization of Synthetic Pathways
Established Route: Acyloin Condensation Pathway
Caption: Synthetic pathway from Dimethyl Tridecanedioate to this compound via Acyloin condensation.
New Route: Ring-Closing Metathesis Pathway
Caption: Synthetic pathway from 1,14-Pentadecadiene to this compound via RCM.
Conclusion
While established methods like the Acyloin condensation have long been the workhorses for the synthesis of macrocycles such as this compound, modern techniques, particularly Ring-Closing Metathesis, offer significant advantages in terms of yield, milder reaction conditions, and functional group tolerance. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and the specific requirements of the target molecule. This guide provides the necessary data and protocols to make an informed decision when embarking on the synthesis of this compound and related macrocyclic structures.
A Comparative Guide to Analytical Techniques for the Quality Control of Cyclotridecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the quality control of Cyclotridecane, a saturated macrocyclic alkane. The selection of an appropriate analytical method is crucial for ensuring the purity, identity, and stability of this compound in research and development settings. This document outlines detailed experimental protocols, presents quantitative performance data, and offers a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Additionally, a comparison with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) as alternative or complementary techniques is discussed.
Overview of Analytical Techniques
The quality control of a non-polar, volatile, and crystalline compound like this compound necessitates a range of analytical methods to assess different quality attributes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds, offering exceptional separation and identification capabilities. It is highly suitable for purity determination and impurity profiling of this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy provides an absolute quantification of the analyte without the need for a specific reference standard of the same compound. It is a powerful tool for determining the purity of this compound with high precision.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used for the identification of functional groups. For this compound, it serves as a quick identity check by confirming the presence of C-H bonds characteristic of alkanes.
-
High-Performance Liquid Chromatography (HPLC) , particularly in reverse-phase mode, is a versatile separation technique. While less common for non-polar hydrocarbons compared to GC, it can be adapted for the analysis of this compound and its less volatile impurities.[1][2]
-
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly crystalline compounds by analyzing their melting behavior.[3]
Comparative Data Presentation
The following tables summarize the key performance parameters of the primary analytical techniques for the quality control of this compound.
Table 1: Comparison of Chromatographic and Spectroscopic Techniques for this compound Analysis
| Parameter | GC-MS | qNMR (¹H) | FTIR |
| Primary Use | Purity, Impurity Profiling, Identification | Absolute Purity Determination, Quantification | Identification, Functional Group Analysis |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL) | High (mg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL) | Moderate (µg/mL to mg/mL) | Not typically used for quantification |
| Precision (%RSD) | < 2% | < 1% | Not Applicable |
| Analysis Time per Sample | 20-30 minutes | 5-15 minutes | < 5 minutes |
| Sample Preparation Complexity | Moderate (dissolution, potential derivatization for impurities) | Simple (dissolution with internal standard) | Simple (neat, thin film, or KBr pellet) |
| Destructive/Non-destructive | Destructive | Non-destructive | Non-destructive |
Table 2: Comparison of Alternative Techniques for this compound Analysis
| Parameter | HPLC (Reverse-Phase) | Differential Scanning Calorimetry (DSC) |
| Primary Use | Purity, Impurity Profiling (especially for less volatile impurities) | Purity determination of crystalline solids |
| Applicability to this compound | Feasible but less common than GC | Applicable for high purity samples (>98%)[3] |
| Separation Principle | Partitioning between a polar mobile phase and a non-polar stationary phase | Melting point depression |
| Typical Mobile Phase | Water/Acetonitrile or Water/Methanol gradient[1] | Not Applicable |
| Typical Stationary Phase | C18 or C8[4] | Not Applicable |
| Analysis Time per Sample | 15-30 minutes | 30-60 minutes |
| Key Advantage | Can analyze a wider range of polar and non-polar compounds[5] | Provides purity information without chromatographic separation |
| Key Limitation | Lower resolution for volatile, non-polar compounds compared to GC | Only applicable to crystalline compounds with sharp melting points[3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the purity assessment of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate) to prepare a 1 mg/mL solution.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Visualization:
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Select a suitable high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) that has a known purity and signals that do not overlap with the analyte.
-
Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution of both the sample and the internal standard.
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field instrument.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 or more to ensure adequate signal-to-noise.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Acquisition Time: Sufficient to ensure good digital resolution.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
sample = this compound
-
std = Internal standard
-
Visualization:
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol provides a method for the rapid identification of this compound.
Methodology:
-
Sample Preparation (Thin Film Method):
-
Place a small amount (1-2 mg) of this compound onto one KBr or NaCl salt plate.
-
If solid, gently heat the plate to melt the sample.
-
Place a second salt plate on top and gently press to form a thin, uniform film.
-
Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., hexane), apply a drop to a salt plate, and allow the solvent to evaporate.
-
-
Instrumentation and Parameters:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mode: Transmittance or Absorbance.
-
-
Data Analysis:
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the sample spectrum.
-
Identify the characteristic absorption bands for C-H stretching (typically 2850-2960 cm⁻¹) and C-H bending (typically 1450-1470 cm⁻¹) vibrations.
-
Compare the obtained spectrum with a reference spectrum of this compound for identity confirmation.
-
Visualization:
Conclusion
The quality control of this compound is effectively achieved through a combination of analytical techniques. GC-MS stands out as the primary method for purity and impurity profiling due to its high sensitivity and separation efficiency for volatile compounds. For absolute purity determination, qNMR is a highly accurate and precise method. FTIR serves as a rapid and straightforward technique for identity confirmation. The choice of method or combination of methods will depend on the specific requirements of the analysis, such as the need for quantitative purity data, impurity identification, or a simple identity check. For comprehensive characterization, employing orthogonal techniques such as GC-MS and qNMR is recommended to ensure the highest confidence in the quality of the this compound sample.
References
Comparative study of the reactivity of Cyclotridecane versus other medium-ring cycloalkanes
A Comparative Guide to the Reactivity of Cyclotridecane and Medium-Ring Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of this compound (C₁₃) against other medium-ring cycloalkanes (C₇-C₁₂). The reactivity of these molecules is intrinsically linked to their inherent ring strain, which is a combination of angle strain, torsional strain, and unique transannular interactions. Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic pathways.
The Role of Ring Strain in Cycloalkane Stability
The reactivity of cycloalkanes is largely governed by their total ring strain. This strain is the excess internal energy of a cyclic molecule compared to a strain-free acyclic analogue. It is composed of three primary factors:
-
Angle Strain: Arises from the deviation of C-C-C bond angles from the ideal tetrahedral angle of 109.5°.
-
Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms.
-
Transannular Strain (Prelog Strain): A form of steric strain unique to medium and large rings, caused by repulsive interactions between non-adjacent atoms forced into close proximity across the ring.[1] This is a dominant factor in medium-sized rings (C₈-C₁₁).[1]
The total ring strain can be quantified by measuring the heat of combustion per methylene (B1212753) (-CH₂) group. A higher value indicates greater instability and, consequently, higher potential reactivity, especially in reactions that relieve strain.[2][3] Cyclohexane is considered virtually strain-free and serves as a benchmark.[4][5]
The stability of cycloalkanes generally increases up to the 6-membered ring (cyclohexane), decreases for medium-sized rings (C₇-C₁₁), and then increases again for larger rings (C₁₂ and above) as they become flexible enough to minimize all three types of strain.[6]
Data Presentation: Strain Energies of Cycloalkanes
The table below summarizes the total strain energies for various cycloalkanes, calculated from their heats of combustion. Note the peak in strain for medium-sized rings and the significant drop for rings with 12 or more carbons.
| Cycloalkane | Ring Size (n) | Total Strain Energy (kcal/mol) |
| Cycloheptane | 7 | 6.3[7] |
| Cyclooctane | 8 | 9.6 |
| Cyclononane | 9 | 12.6 |
| Cyclodecane | 10 | 12.0 |
| Cycloundecane | 11 | 11.3 |
| Cyclododecane | 12 | 4.1 |
| This compound | 13 | ~5.2 |
| Cyclohexane | 6 | 0.0 (Reference) |
| (Data compiled from various sources including references[2][3][7][8]) |
Comparative Reactivity in Key Chemical Transformations
The differences in ring strain directly impact the chemical behavior of these cycloalkanes in various reactions.
Free-Radical Substitution
Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps.[9][10] While all cycloalkanes undergo this reaction, the distribution of products and relative rates can be influenced by the conformational accessibility of hydrogen atoms and the stability of the resulting cycloalkyl radical.[11][12]
For medium-sized rings, the complex, folded conformations can make certain C-H bonds sterically hindered. In contrast, larger, more flexible rings like this compound can more easily adopt conformations that expose C-H bonds to attack, potentially leading to reactivity patterns closer to those of acyclic alkanes. Bromination is generally slower and more selective than chlorination, favoring the formation of the most stable (tertiary > secondary > primary) radical.[12][13]
-
Preparation: In separate, identical test tubes, dissolve equimolar amounts of cycloheptane, cyclodecane, and this compound in an inert solvent like carbon tetrachloride (CCl₄).
-
Initiation: To each tube, add a dilute solution of bromine in CCl₄ until a distinct orange-brown color is observed. Place the tubes in a well-lit area or under a UV lamp.[14]
-
Propagation: The reaction is initiated by the homolytic cleavage of Br₂ into two bromine radicals (Br•).[9] These radicals abstract a hydrogen atom from the cycloalkane, forming a cycloalkyl radical and HBr. The cycloalkyl radical then reacts with another Br₂ molecule to yield the bromocycloalkane product and a new Br• radical.
-
Monitoring: The rate of reaction can be qualitatively compared by observing the time it takes for the bromine color to disappear.[14]
-
Termination & Analysis: Once the reaction is complete, the remaining bromine can be quenched. The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the isomers formed and their relative abundance.
Carbocation-Mediated Reactions (Solvolysis)
Reactions involving carbocation intermediates are particularly sensitive to the structure of cycloalkanes. The formation of a carbocation on a medium-sized ring can be followed by unique rearrangements driven by the relief of transannular strain.[15] These rearrangements often involve transannular hydride shifts (e.g., 1,3-, 1,4-, or 1,5-hydride shifts), where a hydrogen atom from one side of the ring migrates to the carbocation center on the other side.[15][16]
-
Medium Rings (C₈-C₁₁): These are highly prone to transannular reactions due to severe transannular strain.[1] Solvolysis of a cyclooctyl derivative, for example, can yield products with 1,3-, 1,4-, and 1,5-disubstitution patterns, indicating extensive hydride shifts.[15]
-
This compound (C₁₃): As a larger, less strained ring, this compound is less likely to undergo dramatic transannular rearrangements. Its carbocation intermediates are expected to behave more like those of acyclic or large-ring systems, favoring simple substitution (Sₙ1) or elimination (E1) reactions at the initial carbocation site.
-
Synthesis: Prepare the p-toluenesulfonate (tosylate) derivatives of the corresponding cycloalkanols (e.g., cyclooctanol, cyclodecanol, cyclotridecanol). The tosylate group is an excellent leaving group, facilitating carbocation formation.[17]
-
Solvolysis: Dissolve each cycloalkyl tosylate in a nucleophilic solvent such as 80% aqueous ethanol. The reaction is the solvolysis, where the solvent acts as the nucleophile.[18][19]
-
Kinetics: Monitor the reaction rate by titration of the p-toluenesulfonic acid produced or by using spectroscopic methods. The relative rates provide a quantitative measure of reactivity.
-
Product Analysis: After the reaction is complete, neutralize the acid and extract the organic products. Use NMR spectroscopy and GC-MS to identify the structure and distribution of the resulting alcohols and alkenes. The presence of rearranged products is indicative of transannular interactions.
Conclusion: this compound in Context
Compared to medium-ring cycloalkanes (C₇-C₁₁), this compound exhibits significantly different reactivity due to its reduced ring strain.
-
Reactivity Profile: The high transannular strain in C₈-C₁₁ rings makes them more reactive in processes that can alleviate this strain, particularly carbocation rearrangements. This compound, with its lower strain energy (~5.2 kcal/mol), approaches the stability of large rings and is therefore less reactive.
-
Conformational Complexity: The conformational analysis of this compound is known to be complex, similar to other odd-membered rings.[20] However, its flexibility allows it to adopt low-energy conformations that avoid the severe transannular repulsions plaguing rings like cyclodecane.[21]
-
Predictive Power: For drug development and complex synthesis, this means that this compound scaffolds are less prone to unpredictable transannular side reactions compared to C₈-C₁₁ rings. Its chemical behavior can be more reliably predicted to resemble that of large, flexible cycloalkanes or even acyclic systems.
References
- 1. Prelog strain - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cycloalkanes.html [ursula.chem.yale.edu]
- 4. The cyloalkane having the lowest heat of combusion per `CH_(2)` group [allen.in]
- 5. Which cycloalkane has the lowest heat of combustion per CH2 group [infinitylearn.com]
- 6. sarthaks.com [sarthaks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. Alkane Reactivity [www2.chemistry.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. scispace.com [scispace.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of Cyclotridecane: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of cyclotridecane. In the absence of a specific, publicly available Safety Data Sheet (SDS) detailing its disposal, this document synthesizes general best practices for the disposal of non-halogenated hydrocarbons and laboratory chemical waste.
This compound, a saturated cycloalkane, is handled by adhering to established protocols for similar chemical substances. The following procedures are designed to provide clear, step-by-step guidance to ensure safe and compliant disposal.
Key Chemical and Physical Properties
A foundational aspect of safe chemical handling and disposal is a clear understanding of the substance's properties. The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₂₆ |
| Molecular Weight | 182.35 g/mol [1][2] |
| CAS Number | 295-02-3[1][2][3] |
| Melting Point | 23.5 °C[3] |
| Boiling Point | 128 °C at 20 Torr[3] |
Experimental Protocols: A Step-by-Step Disposal Plan
The proper disposal of this compound should be approached systematically. The following steps are based on general guidelines for laboratory chemical waste and should be executed in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[4]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[4]
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal pathways.
-
Non-Halogenated Organic Waste: this compound is a non-halogenated hydrocarbon. It should be collected in a designated waste container for non-halogenated organic solvents.[5][6]
-
Avoid Mixing: Do not mix this compound with halogenated solvents, strong oxidizers, or other incompatible chemical waste streams.[4]
-
Solid vs. Liquid: Keep solid and liquid waste in separate containers.[7]
Step 3: Container Selection and Labeling
The integrity and labeling of waste containers are paramount for safety and compliance.
-
Container Type: Use a chemically compatible, leak-proof container with a secure lid. Glass bottles are often suitable for organic solvents.[5]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is in a solution. Include the names of any other components in the waste mixture.
Step 4: Storage of Chemical Waste
Proper storage of chemical waste in the laboratory is a temporary measure before collection by EHS or a licensed disposal company.
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat sources and ignition points.[4]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment tray to mitigate potential spills.
Step 5: Arranging for Final Disposal
The final step is to ensure the waste is transferred to a licensed disposal facility.
-
Contact EHS: Follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health & Safety department.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environments. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals involved in your work.
References
- 1. This compound | C13H26 | CID 136145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 6. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 7. scribd.com [scribd.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclotridecane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Cyclotridecane, a waxy, solid cycloalkane. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Key Physical and Chemical Properties
Understanding the characteristics of this compound is the first step toward safe handling. Below is a summary of its key physical and chemical data.
| Property | Value |
| Chemical Formula | C₁₃H₂₆[1][2] |
| Molecular Weight | 182.35 g/mol [2][3] |
| CAS Number | 295-02-3[1][4] |
| Appearance | Waxy Solid |
| Melting Point | 23.5 °C[4] |
| Boiling Point | 128 °C at 20 Torr[4] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is recommended to prevent skin and eye contact and ensure respiratory safety.
Minimum PPE Requirements: [5][6]
-
Eye and Face Protection: Chemical splash goggles should be worn to protect against accidental splashes.[7] A face shield should be used in conjunction with goggles when there is a greater risk of splashing.[5]
-
Hand Protection: Disposable nitrile gloves are suitable for incidental contact.[5] For more prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[5]
-
Body Protection: A standard laboratory coat is required to protect against minor splashes and solid contamination.[7][8] Ensure the lab coat is buttoned.[8]
-
Footwear: Always wear closed-toed shoes in the laboratory.[7]
It is important to note that the health hazards of this compound have not been fully investigated.[9] Therefore, it is prudent to treat it as a substance with potential for irritation to the skin, eyes, and respiratory system.[9]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure safety and efficiency. Follow these steps from preparation to post-handling cleanup.
-
Hazard Assessment: Before beginning any work, review this guide and any available institutional safety protocols. Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Engineering Controls: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[9]
-
Weighing and Transfer: As this compound is a waxy solid at room temperature, it can be weighed on a laboratory balance. Use a clean spatula and weighing paper or a suitable container. Avoid creating dust.
-
Dissolving: If dissolving the compound, add the solvent to the this compound slowly to avoid splashing.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water.[10] Clean any contaminated surfaces.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove any contaminated clothing.[10]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek medical attention.[9]
-
Inhalation: If dust is inhaled, move to an area with fresh air. If breathing is difficult, seek medical attention.[9]
-
Spill Cleanup: For a small spill, carefully scoop up the solid material and place it in a designated waste container.[9] Avoid generating dust. Clean the spill area with a suitable solvent and absorbent material.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Waste Segregation:
-
Uncontaminated this compound: If the compound is pure and not mixed with any hazardous substances, it may be disposed of as non-hazardous chemical waste, in accordance with local regulations.
-
Contaminated this compound: If mixed with solvents or other reagents, it must be treated as hazardous waste.[11]
-
-
Waste Containers: Use clearly labeled, sealed, and chemically resistant containers for all this compound waste.[11]
-
Disposal Method: A common method for disposing of this type of waste is to dissolve or mix the material with a combustible solvent and send it to a licensed chemical incinerator equipped with an afterburner and scrubber.[9] Always adhere to all federal, state, and local environmental regulations.[9]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe this compound Handling
References
- 1. This compound | C13H26 | CID 136145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (CAS 295-02-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. uah.edu [uah.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. westlab.com.au [westlab.com.au]
- 9. oakwoodchemical.com [oakwoodchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
